molecular formula C10H10N2O2 B1582951 Ethyl 1H-indazole-3-carboxylate CAS No. 4498-68-4

Ethyl 1H-indazole-3-carboxylate

Katalognummer: B1582951
CAS-Nummer: 4498-68-4
Molekulargewicht: 190.2 g/mol
InChI-Schlüssel: YLKPTYMNELPKOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179807. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl 1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-7-5-3-4-6-8(7)11-12-9/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKPTYMNELPKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196348
Record name Ethyl 1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4498-68-4
Record name 1H-Indazole-3-carboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4498-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1H-indazole-3-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004498684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4498-68-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179807
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1H-indazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.542
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 1H-INDAZOLE-3-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVS5MS5YGC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Spectroscopic data (NMR, IR, Mass Spec) for Ethyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of pharmacologically active agents. Its structural integrity is paramount to the efficacy and safety of its derivatives. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification and quality assessment of this compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere data presentation to explain the causality behind spectral features and to provide robust, self-validating experimental protocols for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework, enabling the differentiation between isomers, a common challenge in indazole chemistry.[1][2] The 1H-indazole tautomer is thermodynamically more stable and its spectroscopic signature is distinct from the 2H-isomer.[1]

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides a quantitative map of the hydrogen atoms within the molecule. The spectrum of this compound is characterized by a distinct set of signals corresponding to the aromatic protons of the indazole ring, the N-H proton, and the ethyl ester moiety.

Interpretation of Key Signals:

  • N-H Proton: A significantly deshielded, broad singlet is typically observed far downfield (often >10 ppm). This is a hallmark of the 1H-indazole tautomer and its breadth is due to quadrupole broadening and potential hydrogen exchange.[1]

  • Aromatic Protons: The four protons on the benzene ring of the indazole core appear in the aromatic region (typically 7.2-8.2 ppm). Their specific chemical shifts and coupling patterns are diagnostic of the substitution pattern.

  • Ethyl Ester Protons: The ethyl group gives rise to a characteristic quartet (for the -CH₂- group) and a triplet (for the -CH₃ group), a result of spin-spin coupling.

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~10.5-12.0br s-N-H
~8.15d~8.0H-4
~7.75d~8.4H-7
~7.45t~7.6H-6
~7.25t~7.4H-5
4.51q7.1-OCH₂CH₃
1.47t7.1-OCH₂CH₃

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum complements the ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment. For this compound, the key signals include the ester carbonyl, the aromatic carbons, and the ethyl group carbons. NMR spectroscopy is a highly effective tool for assigning the structures of 1- and 2-substituted indazoles, as the spectra of the two isomers are typically different enough to be used for diagnosis.[2][3]

Interpretation of Key Signals:

  • Carbonyl Carbon (C=O): This carbon is highly deshielded and appears as a distinct peak around 163 ppm.

  • Aromatic Carbons: The carbons of the indazole ring appear in the range of ~110-142 ppm.

  • Ethyl Group Carbons: The -OCH₂- carbon appears around 61 ppm, while the terminal -CH₃ carbon is found further upfield around 14 ppm.

Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~163.5C=O
~141.8C-7a
~140.0C-3
~127.2C-6
~122.0C-5
~121.5C-3a
~120.9C-4
~110.8C-7
61.3-OCH₂CH₃
14.5-OCH₂CH₃
Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-15 ppm.

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[5]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the signals to singlets.

    • Set the spectral width to 0-200 ppm.

    • A greater number of scans will be required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an essential, rapid technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[6]

Interpreting the IR Spectrum

The IR spectrum of this compound provides a clear vibrational fingerprint, confirming the presence of the N-H bond, the ester carbonyl group, and the aromatic system.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3300-3100Medium, BroadN-H StretchIndazole N-H
~3000-2850Medium-WeakC-H StretchAromatic & Aliphatic C-H
~1725-1700Strong, SharpC=O StretchEster Carbonyl
~1620, ~1460Medium-WeakC=C StretchAromatic Ring
~1250-1200StrongC-O StretchEster C-O

Causality of Key Absorptions:

  • The N-H stretch is typically broad due to hydrogen bonding.[7]

  • The C=O stretch of the ester is one of the most intense peaks in the spectrum, appearing around 1710 cm⁻¹.[5] Its position confirms it is conjugated with the aromatic indazole ring.

  • The C-O stretch is also strong and characteristic of the ester functional group.

Experimental Protocol for IR Analysis
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and, with high resolution, its elemental formula.

Mass Spectrum Analysis

For this compound (C₁₀H₁₀N₂O₂), the expected monoisotopic mass is 190.0742 g/mol .[8]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated Exact Mass (m/z)Found Exact Mass (m/z)
[M+H]⁺191.0815191.0819
[M+Na]⁺213.0634213.063x

Source: Data synthesized from literature values.[5][9]

Interpretation:

  • Molecular Ion Peak: In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is often the most abundant ion observed. High-resolution analysis confirming this mass to within a few parts per million (ppm) provides unequivocal evidence for the elemental composition C₁₀H₁₁N₂O₂⁺.[9]

  • Fragmentation: While detailed fragmentation analysis is beyond this guide's scope, characteristic losses (e.g., loss of the ethoxy group, -OC₂H₅) can provide further structural confirmation.

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

    • The instrument should be calibrated to ensure high mass accuracy.

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from NMR, IR, and MS. This holistic approach ensures a validated and irrefutable structural assignment.

Spectroscopic_Workflow cluster_Techniques Analytical Techniques cluster_Information Derived Information NMR NMR Spectroscopy (¹H & ¹³C) Framework C-H Framework Connectivity NMR->Framework IR IR Spectroscopy FuncGroups Functional Groups (C=O, N-H) IR->FuncGroups MS Mass Spectrometry MolFormula Molecular Formula & Weight MS->MolFormula Structure Validated Structure: This compound Framework->Structure FuncGroups->Structure MolFormula->Structure

Caption: Integrated workflow for structural elucidation.

This workflow illustrates the synergistic relationship between the primary spectroscopic techniques. NMR defines the core structure, IR confirms the functional groups, and MS validates the elemental composition, all converging to confirm the identity of this compound.

Conclusion

The rigorous application and correct interpretation of NMR, IR, and Mass Spectrometry are indispensable for the scientific community working with this compound. This guide has detailed the characteristic spectral data and provided robust protocols to ensure that researchers can confidently verify the structure and purity of their materials, a critical step in advancing drug discovery and development.

References

Physical and chemical properties of Ethyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 1H-indazole-3-carboxylate: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a bicyclic indazole core functionalized with an ethyl ester group at the 3-position. This molecule has emerged as a crucial building block and key intermediate in the realms of medicinal chemistry and organic synthesis.[1] The indazole scaffold itself is recognized as a "privileged structure" in drug discovery, as it is a core component in numerous biologically active compounds and marketed drugs.[2] Derivatives of indazole exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antiemetic properties.[2][3]

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It details a proven synthetic protocol, discusses its chemical reactivity, and explores its applications in drug development, offering researchers and scientists a practical and in-depth resource.

Physical and Spectroscopic Properties

This compound typically presents as a light yellow or off-white crystalline powder.[1][4] Its physical properties are summarized in the table below.

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 4498-68-4[1][5][6][7][8][9][10]
Molecular Formula C₁₀H₁₀N₂O₂[1][5][6][7][8][9][10][11]
Molecular Weight 190.20 g/mol [5][6][7][11]
Appearance Light yellow/off-white crystalline powder[1][4]
Melting Point 133-134 °C[4][7]
Solubility Soluble in organic solvents like Chloroform and Methanol[12][13]
Hydrogen Bond Donors 1[14]
Hydrogen Bond Acceptors 3[14]
Rotatable Bond Count 2[14]
Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound.

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic protons on the benzene ring, the CH₂ and CH₃ protons of the ethyl group, and the N-H proton of the indazole ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the bicyclic indazole core.

  • IR (Infrared) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to the N-H stretch (around 3100-3300 cm⁻¹), C=O stretch of the ester (around 1700-1720 cm⁻¹), and C=C and C=N stretches of the aromatic system.[15]

  • High-Resolution Mass Spectrometry (HRMS): HRMS analysis confirms the elemental composition. For C₁₀H₁₀N₂O₂, the expected [M+H]⁺ ion is approximately 191.0815.[4]

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its three main functional components: the indazole ring, the N-H proton, and the ethyl ester group.

Reactivity_of_Ethyl_1H_indazole_3_carboxylate Figure 1: Key Reactive Sites cluster_structure cluster_labels structure_node N1_alkylation N1-Alkylation/ Arylation N1_alkylation->structure_node Site 1 (N-H) Ester_modification Ester Modification (Hydrolysis, Amidation) Ester_modification->structure_node Site 2 (Ester) Ring_substitution Aromatic Ring Substitution Ring_substitution->structure_node Site 3 (Benzene Ring)

Caption: Key reactive sites on this compound.

  • N-H Acidity and N-Alkylation/Arylation: The proton on the indazole nitrogen is weakly acidic and can be deprotonated by a suitable base. The resulting anion is a potent nucleophile, readily undergoing alkylation or arylation to yield N1-substituted indazole derivatives.[3] This is a common strategy for diversifying the core structure in drug discovery programs.

  • Ester Group Modifications: The ethyl ester is susceptible to nucleophilic acyl substitution.

    • Hydrolysis: It can be hydrolyzed to the corresponding 1H-indazole-3-carboxylic acid under basic or acidic conditions.[16] This carboxylic acid is a versatile intermediate for further reactions.

    • Amidation: The ester can be converted to a wide range of amides by reacting with primary or secondary amines, often facilitated by coupling agents like EDC and HOBT.[16] This reaction is fundamental for creating libraries of potential drug candidates.

  • Aromatic Ring Substitution: The benzene portion of the indazole ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the fused pyrazole ring.

Synthesis Protocol

A robust and frequently cited method for synthesizing this compound involves the reaction of a benzyne precursor with ethyl diazoacetate.[4] Benzyne, a highly reactive intermediate, undergoes a [3+2] cycloaddition with the diazo compound, followed by a hydrogen shift to yield the stable 1H-indazole product.

Experimental Workflow: Benzyne-Diazoacetate Cycloaddition

G start Start: Benzyne Precursor (e.g., 2-(trimethylsilyl)phenyl triflate) + Ethyl Diazoacetate reagents Add Fluoride Source (e.g., CsF) & Crown Ether in Anhydrous Solvent (THF) start->reagents reaction Stir at Room Temperature (Monitor by TLC/NMR) reagents->reaction workup Aqueous Workup (e.g., NaHCO₃ wash) reaction->workup extraction Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extraction drying Dry Organic Layer (e.g., MgSO₄) extraction->drying purification Purification by Silica Gel Chromatography drying->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Caution: Diazo compounds are potentially explosive and should be handled with extreme care in a well-ventilated fume hood behind a safety shield.[4]

  • Reaction Setup: To a solution of a benzyne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) in an anhydrous aprotic solvent like tetrahydrofuran (THF), add a fluoride source (e.g., cesium fluoride) and a phase-transfer catalyst like 18-crown-6.

  • Addition of Diazo Compound: Slowly add ethyl diazoacetate to the stirred mixture at room temperature under an inert atmosphere (e.g., Argon).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours or until completion, as monitored by Thin-Layer Chromatography (TLC).[4] The desired product will have a different Rf value than the starting materials.

  • Workup: Upon completion, filter the reaction mixture. The filtrate is then subjected to an aqueous workup, typically involving washing with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

  • Extraction and Drying: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate.[4]

  • Purification: After removing the solvent under reduced pressure, the crude product is purified using silica gel column chromatography to yield the pure this compound as an off-white solid.[4]

Applications in Research and Drug Development

This compound is a valuable starting material for synthesizing a multitude of pharmaceutical agents. Its derivatives have shown promise in several therapeutic areas:

  • Oncology: The indazole nucleus is a core feature of several protein kinase inhibitors used in cancer therapy.[12] Lonidamine, an anticancer agent, is synthesized from indazole-3-carboxylic acid derivatives.[17]

  • Anti-inflammatory: N1-acylated derivatives of this compound have been investigated for their antiarthritic effects.[3]

  • Antiemetics: Granisetron, a potent 5-HT₃ antagonist used to prevent chemotherapy-induced nausea and vomiting, is built upon a substituted indazole scaffold.[2][17] The synthesis of Granisetron often involves intermediates derived from indazole-3-carboxylic acid.[18]

  • Agrochemicals and Materials Science: The compound also serves as a building block in the development of novel pesticides, herbicides, and advanced materials like polymers and coatings.[1]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection to prevent skin and eye contact.[19][20]

  • Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[19][20] Avoid dust formation.[21] Wash hands thoroughly after handling.[22]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12][19] Recommended storage temperature is often between 0-8°C.[1]

  • Hazards: The compound may cause skin irritation, serious eye irritation, and respiratory irritation.[20][23] It may be harmful if swallowed.[22]

Conclusion

This compound is a compound of significant scientific interest due to its versatile chemical reactivity and its role as a precursor to a wide range of biologically active molecules. Its well-defined physical and spectroscopic properties, coupled with established synthetic routes, make it an indispensable tool for researchers in medicinal chemistry, drug discovery, and materials science. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in the laboratory.

References

Crystal Structure Analysis of Ethyl 1H-indazole-3-carboxylate Derivatives: From Synthesis to Structural Elucidation and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Indazole derivatives represent a class of heterocyclic compounds of paramount importance in modern drug discovery, exhibiting a wide spectrum of pharmacological activities including anticancer and anti-inflammatory properties.[1][2] The ethyl 1H-indazole-3-carboxylate scaffold, in particular, serves as a versatile building block for the synthesis of potent therapeutic agents.[3][4][5] Understanding the precise three-dimensional atomic arrangement of these molecules is fundamental to elucidating structure-activity relationships (SAR), optimizing drug-target interactions, and guiding rational drug design. Single-crystal X-ray diffraction is the definitive technique for this purpose, providing unparalleled accuracy in determining molecular geometry, conformation, and intermolecular interactions.[6][7] This guide provides a comprehensive, field-proven workflow for the crystal structure analysis of this compound derivatives, tailored for researchers, scientists, and drug development professionals. We will traverse the entire experimental pipeline, from targeted synthesis and the critical art of single-crystal growth to data collection, structure refinement, and in-depth analysis of the resulting crystal structure.

Part 1: The Strategic Importance of the Indazole Scaffold in Medicinal Chemistry

Indazoles, or benzpyrazoles, are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring.[2] This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity, leading to a diverse range of therapeutic effects.[8] Derivatives have been successfully developed as anti-inflammatory agents, kinase inhibitors for cancer therapy, antibacterial compounds, and agents targeting neurodegeneration.[1][2][9]

The this compound core provides a chemically versatile platform. The ester group at the 3-position can be readily converted into other functional groups, such as amides or carboxylic acids, allowing for the exploration of diverse chemical space and modulation of physicochemical properties.[10][11] The nitrogen atoms of the indazole ring can participate in hydrogen bonding, a critical interaction for molecular recognition at a receptor's active site.[12] Therefore, a detailed analysis of how substitutions on this core affect the molecule's three-dimensional structure and its packing in the solid state is crucial for developing new, effective drug candidates.[13]

Part 2: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is an analytical technique that provides the unambiguous determination of the three-dimensional structure of a molecule.[6] The method relies on the diffraction of an X-ray beam by the ordered array of molecules within a single crystal.[14] As X-rays pass through the crystal, they are scattered by the electrons of the atoms, creating a unique diffraction pattern of spots.[15] The angles and intensities of these diffracted beams are measured and used to calculate an electron density map of the molecule.[15] From this map, the precise position of each atom can be determined, revealing bond lengths, bond angles, and torsional angles with exceptional precision.

The key information derived from a SC-XRD experiment includes:

  • Molecular Structure: Unambiguous confirmation of the chemical connectivity.

  • Molecular Geometry: Precise bond lengths and angles.

  • Conformation: The spatial arrangement of atoms in a molecule.

  • Intermolecular Interactions: Identification of hydrogen bonds, van der Waals forces, and π-π stacking interactions that govern how molecules pack together in the solid state.[12]

  • Absolute Configuration: Determination of the stereochemistry of chiral molecules.[7]

This detailed structural information is invaluable for understanding a compound's physical properties (e.g., solubility, melting point, stability) and its biological activity.

Part 3: The Experimental Workflow: From Powder to High-Quality Crystal

A successful crystal structure analysis begins long before the diffractometer. The synthesis must yield a pure compound, and that compound must be coaxed into forming a high-quality single crystal.

Representative Synthesis of this compound

While numerous synthetic routes to indazole derivatives exist, a common and effective method involves the reaction of a diazo compound with benzyne, generated in situ.[16] This approach offers mild reaction conditions and tolerates a range of functional groups.

Protocol: Synthesis of this compound

  • Benzyne Precursor: To a solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in anhydrous acetonitrile, add cesium fluoride (CsF) to promote the ortho-elimination and generate benzyne.

  • Diazo Compound Addition: Slowly add ethyl diazoacetate to the reaction mixture. The benzyne will react with the ethyl diazoacetate in a 1,3-dipolar cycloaddition.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction and perform a liquid-liquid extraction with a suitable solvent like ethyl acetate.

  • Purification: Dry the combined organic extracts over magnesium sulfate, filter, and evaporate the solvent. Purify the resulting crude product by column chromatography on silica gel to yield pure this compound as an off-white solid.[16]

The Art of Recrystallization: Growing Diffraction-Quality Crystals

Obtaining a single crystal suitable for X-ray analysis is often the most challenging step.[17] The ideal crystal should be 0.1-0.5 mm in all dimensions, transparent, and free of cracks or defects.[7][17] Recrystallization is the most common method for purifying nonvolatile organic solids and growing single crystals.[18] The principle is to dissolve the compound in a hot solvent and then allow it to cool slowly, causing the solution to become supersaturated and inducing crystallization.[19]

Protocol: Single-Crystal Growth via Recrystallization

  • Solvent Selection (Crucial Step): The ideal solvent should dissolve the compound when hot but have low solubility at room temperature.[20] Test small amounts of your compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene) to find a suitable one. A mixture of two miscible solvents (one in which the compound is soluble, one in which it is not) can also be effective.[20]

  • Dissolution: Place the purified compound in a clean flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to create a saturated solution.[20]

  • Hot Filtration (If Necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling (Patience is Key): Cover the flask to prevent rapid evaporation and allow it to cool to room temperature undisturbed. Rapid cooling can cause the compound to precipitate or "crash out," forming small, impure, or polycrystalline material.[19] For best results, place the flask in an insulated container (e.g., a Dewar flask filled with hot water) to ensure the cooling process is as slow as possible.

  • Inducing Crystallization (If Needed): If no crystals form after the solution has cooled, try scratching the inside surface of the flask with a glass rod to create nucleation sites or adding a tiny "seed" crystal from a previous batch.[18]

  • Crystal Harvesting: Once suitable crystals have formed, carefully collect them by filtration.

Diagram: Crystal Growth Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_trouble Troubleshooting A Synthesized & Purified Ethyl Indazole Derivative B Solvent Screening A->B Test solubility C Dissolve in Minimum Hot Solvent B->C D Slow Cooling (Undisturbed) C->D E Crystal Nucleation & Growth D->E G No Crystals Form D->G If needed F Harvest Single Crystal E->F H Scratch Flask / Add Seed Crystal G->H I Slow Evaporation / Solvent Layering G->I

Caption: Workflow for growing single crystals via recrystallization.

Part 4: Deciphering the Molecular Architecture: Crystallographic Analysis

With a suitable crystal in hand, the process of determining the molecular structure can begin.

Data Collection and Processing

Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: Carefully select a well-formed single crystal under a microscope. Mount it on a cryoloop or glass fiber attached to a goniometer head. For data collection at low temperatures (typically 100 K) to minimize thermal motion, the crystal is flash-cooled in a stream of cold nitrogen gas.

  • Instrument Setup: Place the mounted crystal on the diffractometer. Modern instruments use a dual source (e.g., Molybdenum and Copper) and a CCD or CMOS detector.[7]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the crystal symmetry, a data collection strategy is calculated to measure a complete and redundant set of diffraction intensities.[15] The crystal is rotated in the X-ray beam, and hundreds or thousands of diffraction images are recorded.[15]

  • Data Integration and Scaling: The raw image data is processed. The intensity of each diffraction spot is integrated, and corrections are applied for factors like background noise and beam intensity variations. The data is then scaled and merged to produce the final reflection file.

Structure Solution, Refinement, and Validation

The processed diffraction data contains the amplitudes of the scattered X-rays, but the phase information is lost. Solving the "phase problem" is the central challenge in crystallography.

  • Structure Solution: For small molecules like indazole derivatives, "direct methods" are typically used. These are computational algorithms that use statistical relationships between the measured intensities to determine initial phase estimates. This process generates an initial, often incomplete, electron density map.

  • Model Building and Refinement: An initial molecular model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. This is an iterative process of refinement and model adjustment.

  • Validation: The final structural model is rigorously checked for chemical and crystallographic consistency.

Diagram: From Diffraction to Final Structure

G A Diffraction Data (Intensities) B Structure Solution (Direct Methods) A->B Solve Phase Problem C Initial Electron Density Map B->C D Model Building C->D Interpret Map E Iterative Refinement (Least-Squares) D->E E->D Adjust Model F Final Validated Crystal Structure E->F

Caption: The iterative process of crystal structure solution and refinement.

In-depth Analysis: Beyond Simple Connectivity

Once the structure is solved, the real scientific inquiry begins. The analysis should focus on:

  • Intramolecular Geometry: Examine bond lengths, angles, and torsion angles. Are there any unusual values that suggest electronic or steric strain? How does the conformation compare to computationally predicted low-energy states?

  • Intermolecular Interactions: This is critical for understanding solid-state properties. Identify and characterize all significant hydrogen bonds, halogen bonds, and π-π stacking interactions. Software can be used to perform Hirshfeld surface analysis, which provides a visual and quantitative summary of all intermolecular contacts.[12][21] These interactions dictate the crystal packing and influence properties like solubility and stability.

Part 5: Data Interpretation and Application in Drug Development

The ultimate goal of crystal structure analysis in a pharmaceutical context is to generate actionable insights.

Case Study: Presenting Crystallographic Data

All quantitative data should be summarized in a clear, standardized format. The Cambridge Crystallographic Data Centre (CCDC) provides a repository for crystallographic data, and researchers can search this database for related structures.[22][23]

Table 1: Example Crystallographic Data for a Hypothetical Ethyl 5-bromo-1H-indazole-3-carboxylate

ParameterValue
Chemical FormulaC₁₀H₉BrN₂O₂
Formula Weight269.10
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)15.123(4)
c (Å)9.034(3)
β (°)105.34(1)
Volume (ų)1124.5(5)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.591
R-factor (R1)0.035
Goodness-of-fit (GOF)1.05
Key Intermolecular BondsN-H···O=C Hydrogen Bond, Br···π interaction
Linking Crystal Structure to Drug Development
  • Structure-Activity Relationship (SAR): By comparing the crystal structures of a series of derivatives with their measured biological activities, researchers can build robust SAR models. For example, observing that a specific hydrogen bond is present in all active compounds but absent in inactive ones provides a clear direction for future synthesis.

  • Polymorphism: A single compound can sometimes crystallize in multiple different forms, known as polymorphs, which can have different stabilities, dissolution rates, and bioavailabilities. SC-XRD is the definitive method for identifying and characterizing polymorphs, which is a critical step in pharmaceutical development.

  • Rational Drug Design: A high-resolution crystal structure of a lead compound can be used as the starting point for computational modeling and in-silico screening.[13][24] By understanding the precise 3D shape and electrostatic potential of the molecule, chemists can design new derivatives with improved binding affinity and selectivity for their biological target.

Conclusion

The crystal structure analysis of this compound derivatives is a powerful and indispensable tool in the field of drug discovery. It provides a definitive, atom-level blueprint of the molecule, offering profound insights into its chemical nature and potential biological function. The journey from a synthesized powder to a refined crystal structure requires a meticulous, multi-step experimental approach, combining synthetic chemistry, the careful art of crystallization, and sophisticated diffraction analysis. By following the robust protocols and interpretive frameworks outlined in this guide, researchers can leverage the full power of X-ray crystallography to accelerate the development of the next generation of indazole-based therapeutics.

References

The Indazole Nucleus: A Privileged Scaffold in Modern Drug Discovery — A Technical Guide to Ethyl 1H-indazole-3-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile biological activity is perpetual. Among the heterocyclic compounds that have garnered significant attention, the indazole core stands out as a "privileged scaffold." Its unique bicyclic structure, composed of fused benzene and pyrazole rings, provides a three-dimensional framework that can be strategically decorated to interact with a multitude of biological targets. This technical guide delves into the chemistry and biology of a key building block in this chemical space: Ethyl 1H-indazole-3-carboxylate, and its diverse analogs. We will explore its synthesis, derivatization, and the structure-activity relationships (SAR) that underpin its therapeutic potential, with a particular focus on oncology and inflammatory diseases.

The Indazole Core: A Foundation for Potent Bioactivity

Indazole-containing derivatives are prominent in medicinal chemistry due to their wide array of pharmacological activities, including anti-inflammatory, antitumor, antibacterial, and anti-HIV properties.[1] The stability of the 1H-indazole tautomer makes it a reliable and predictable starting point for chemical modifications.[1] this compound, in particular, serves as a versatile intermediate, allowing for the introduction of various functionalities at the 3-position, a critical region for interaction with many biological targets.

Synthesis of this compound: A Detailed Protocol

A reliable and scalable synthesis of the core scaffold is paramount for any drug discovery program. The following protocol, adapted from a robust procedure, outlines a common and efficient method for the preparation of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

  • Ethyl diazoacetate

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and an excess of ethyl diazoacetate in anhydrous THF.

  • Benzyne Generation and Cycloaddition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add the TBAF solution dropwise to the stirred reaction mixture. The fluoride ions will trigger the in situ generation of benzyne from the triflate precursor. The highly reactive benzyne then undergoes a [3+2] cycloaddition with ethyl diazoacetate.

  • Reaction Monitoring and Workup: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction and Purification: Extract the aqueous layer with EtOAc. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound as a solid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the organometallic intermediates and the highly reactive benzyne with atmospheric moisture and oxygen.

  • Low Temperature: The reaction is initiated at -78 °C to control the highly exothermic generation of benzyne and to ensure a controlled reaction with the diazoacetate, minimizing side product formation.

  • Excess Ethyl Diazoacetate: Using an excess of ethyl diazoacetate helps to drive the cycloaddition reaction to completion and maximize the yield of the desired indazole product.

  • TBAF as Fluoride Source: TBAF is a convenient and soluble source of fluoride ions in organic solvents, making it an effective reagent for triggering benzyne formation.

Derivatization to Indazole-3-Carboxamides: A Gateway to Diverse Analogs

The ethyl ester functionality of this compound is an excellent handle for further chemical modifications, most notably its conversion to a wide range of carboxamides. This transformation is pivotal as the amide bond introduces a hydrogen bond donor and acceptor, which can significantly influence the binding affinity and selectivity of the resulting compounds.

Experimental Workflow: Synthesis of Indazole-3-Carboxamides

The general workflow for synthesizing indazole-3-carboxamide analogs from this compound involves two key steps: hydrolysis of the ester to the carboxylic acid, followed by amide coupling with a desired amine.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling This compound This compound 1H-indazole-3-carboxylic acid 1H-indazole-3-carboxylic acid This compound->1H-indazole-3-carboxylic acid LiOH, THF/H₂O 1H-indazole-3-carboxamide Analog 1H-indazole-3-carboxamide Analog 1H-indazole-3-carboxylic acid->1H-indazole-3-carboxamide Analog Coupling Agent (e.g., HATU, EDCI), Base (e.g., DIPEA), Solvent (e.g., DMF) Amine (R-NH₂) Amine (R-NH₂) Amine (R-NH₂)->1H-indazole-3-carboxamide Analog

Caption: General workflow for the synthesis of 1H-indazole-3-carboxamide analogs.

Biological Activities and Structure-Activity Relationships (SAR)

The true power of the this compound scaffold lies in the diverse biological activities exhibited by its analogs. By systematically modifying the substituents on the indazole ring and the amide portion, researchers can fine-tune the potency and selectivity of these compounds against various biological targets, particularly protein kinases.

Inhibition of Protein Kinases in Oncology

Many indazole-3-carboxamide derivatives have emerged as potent inhibitors of protein kinases that are dysregulated in cancer. Two notable examples are p21-activated kinase 1 (PAK1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

PAK1 Inhibition: Aberrant activation of PAK1 is linked to tumor progression, making it a promising target for anticancer therapies.[2] Structure-activity relationship studies have revealed key insights for designing potent PAK1 inhibitors based on the 1H-indazole-3-carboxamide scaffold.

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[3] Inhibiting VEGFR-2 is a clinically validated strategy in cancer treatment.

Table 1: Comparative Inhibitory Activity of Indazole-3-Carboxamide Analogs against Protein Kinases

Compound IDTarget KinaseR Group (at N of carboxamide)IC₅₀ (nM)Reference
Analog 1PAK1(2,4-dichlorophenyl)52[1]
Analog 2PAK1(4-chloro-2-fluorophenyl)16[1]
Analog 3PAK1(4-phenoxyphenyl)9.8[2]
Analog 4VEGFR-2Varies24.5[4]
Analog 5VEGFR-2Varies57.9[5]

SAR Insights:

  • Amide Substitution: The nature of the substituent on the amide nitrogen is critical for potency and selectivity. Aromatic and heteroaromatic groups often engage in hydrophobic and π-stacking interactions within the kinase active site.

  • Indazole Ring Substitution: Modifications on the indazole ring, such as the introduction of small alkyl or halogen groups, can influence the compound's physicochemical properties and its interaction with the solvent-exposed regions of the target protein.

Signaling Pathways Modulated by Indazole-3-Carboxamide Analogs

Understanding the downstream consequences of target inhibition is crucial for predicting the therapeutic effects and potential side effects of a drug candidate.

VEGFR-2 Signaling Pathway:

G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds and Activates PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K Indazole Analog Indazole Analog Indazole Analog->VEGFR-2 Inhibits MAPK MAPK PLCγ->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for indazole-based inhibitors.

PAK1 Signaling Pathway:

G Rac/Cdc42 Rac/Cdc42 PAK1 PAK1 Rac/Cdc42->PAK1 Activates MEK1 MEK1 PAK1->MEK1 Cytoskeletal Reorganization Cytoskeletal Reorganization PAK1->Cytoskeletal Reorganization Cell Motility Cell Motility PAK1->Cell Motility Indazole Analog Indazole Analog Indazole Analog->PAK1 Inhibits ERK1/2 ERK1/2 MEK1->ERK1/2 Gene Expression Gene Expression ERK1/2->Gene Expression

Caption: Simplified PAK1 signaling pathway and the point of intervention for indazole-based inhibitors.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized this compound analogs, standardized and reproducible assays are essential. The following are representative protocols for evaluating kinase inhibition and cellular effects.

Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Principle: This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production.

Materials:

  • Recombinant kinase (e.g., PAK1, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Test compounds (indazole analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable data analysis software.

Causality Behind Experimental Choices:

  • Recombinant Kinase: Using a purified recombinant kinase ensures that the observed inhibition is a direct effect on the target of interest and not due to off-target effects in a more complex system.

  • ATP Concentration: The concentration of ATP is typically kept at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure that the assay is sensitive to competitive inhibitors.

  • Luminescence Detection: Luminescence-based assays are highly sensitive and have a wide dynamic range, allowing for the accurate determination of IC₅₀ values over a broad range of compound concentrations.

Cell Viability Assay (e.g., MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

  • Cancer cell line of interest (e.g., one that overexpresses the target kinase)

  • Cell culture medium and supplements

  • Test compounds (indazole analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader capable of measuring absorbance

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing the viable cells to metabolize the MTT.

  • Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm). Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Future Perspectives

The journey of this compound and its analogs in drug discovery is far from over. Future research will likely focus on:

  • Improving Selectivity: Designing analogs with enhanced selectivity for specific kinase isoforms to minimize off-target effects and improve the therapeutic window.

  • Exploring New Therapeutic Areas: Investigating the potential of these compounds in other disease areas where the targeted pathways are implicated, such as neurodegenerative and autoimmune diseases.

  • Advanced Drug Delivery: Developing novel formulations and drug delivery systems to improve the pharmacokinetic and pharmacodynamic properties of promising indazole-based drug candidates.

The indazole scaffold, with this compound as a key starting material, will undoubtedly continue to be a fertile ground for the discovery of new and effective medicines.

References

Ethyl 1H-indazole-3-carboxylate: A Cornerstone Precursor for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold and the Versatility of its Ethyl Carboxylate Precursor

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. This structural motif is a cornerstone in a multitude of biologically active compounds, including several FDA-approved drugs. Its prevalence in high-value therapeutics stems from its ability to engage in a variety of interactions with biological targets, particularly through hydrogen bonding and aromatic interactions. The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form.

Within the diverse family of indazole-containing molecules, Ethyl 1H-indazole-3-carboxylate emerges as a particularly versatile and strategic precursor. Its ester functionality at the 3-position provides a reactive handle for a wide array of chemical transformations, enabling the construction of more complex and functionally diverse molecules. This guide, intended for professionals in drug discovery and development, will provide a comprehensive overview of the synthesis of this compound, its key chemical manipulations, and its application in the synthesis of various classes of bioactive molecules.

I. Synthesis of the Core Precursor: this compound

A robust and reproducible synthesis of the title compound is paramount for its utility as a precursor. One of the most reliable and well-documented methods involves a [3+2] cycloaddition reaction between benzyne and a diazo compound.

Diagram of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate C TBAF (Tetrabutylammonium fluoride) in THF (Tetrahydrofuran) A->C Benzyne Precursor B Ethyl diazoacetate B->C Diazo Component D -78 °C to Room Temperature C->D Initiation & Cycloaddition E This compound D->E Formation of Indazole Ring

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable and reproducible chemical preparations.

Materials:

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

  • Ethyl diazoacetate

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a glass stopper, and a nitrogen inlet is charged with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.2 equiv).

  • Anhydrous THF is added via cannula, and the reaction mixture is cooled to -78 °C using an acetone/dry ice bath.

  • With vigorous stirring, a 1 M solution of TBAF in THF (1.8 equiv) is added dropwise via syringe over approximately 40 minutes.

  • After the addition is complete, the reaction mixture is stirred at -78 °C for 1.5 hours.

  • The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction mixture is concentrated by rotary evaporation.

  • The residue is partitioned between EtOAc and a saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with EtOAc.

  • The combined organic extracts are dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford this compound as an off-white solid.

Causality Behind Experimental Choices
  • Benzyne Generation: 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate is a stable and efficient precursor to benzyne. The fluoride ions from TBAF attack the silicon atom, leading to the elimination of the triflate and trimethylsilyl fluoride, generating the highly reactive benzyne intermediate in situ.

  • Low-Temperature Reaction: The reaction is initiated at -78 °C to control the highly exothermic generation of benzyne and to ensure its efficient trapping by the ethyl diazoacetate in the [3+2] cycloaddition reaction. Allowing the reaction to slowly warm to room temperature ensures the reaction goes to completion.

  • Aqueous Workup: The use of saturated aqueous NaHCO₃ is to neutralize any acidic byproducts and facilitate the separation of the organic product from water-soluble impurities.

II. Key Transformations of this compound

The utility of this compound as a precursor lies in the reactivity of its ester and the indazole ring itself. The following are key transformations that unlock its potential for creating diverse bioactive molecules.

A. Hydrolysis to 1H-Indazole-3-carboxylic Acid

The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental step, as the carboxylic acid is a versatile intermediate for the synthesis of amides and other derivatives.

General Protocol for Hydrolysis:

  • Dissolve this compound in a suitable solvent such as a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 1H-indazole-3-carboxylic acid.

B. Amide Bond Formation: A Gateway to Bioactivity

The formation of an amide bond from 1H-indazole-3-carboxylic acid is arguably the most common and critical transformation in the synthesis of bioactive indazole derivatives. This is typically achieved using standard peptide coupling reagents.

Diagram of Amide Coupling Workflow

G cluster_start Starting Materials cluster_reagents Coupling Reagents & Base cluster_product Product A 1H-Indazole-3-carboxylic acid C EDC.HCl (Carbodiimide) A->C Activation B Primary or Secondary Amine (R-NH₂ or R₂NH) G 1H-Indazole-3-carboxamide Derivative B->G Nucleophilic Attack D HOBt (Coupling Additive) C->D Suppresses side reactions E Triethylamine (Base) F DMF (Solvent) E->F Provides basic medium F->G Reaction Medium

Caption: General workflow for amide bond formation.

Detailed Experimental Protocol for Amide Coupling

This general protocol is based on a widely used method for synthesizing 1H-indazole-3-carboxamides.

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Substituted primary or secondary amine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF, add HOBt (1.2 equiv) and EDC.HCl (1.2 equiv).

  • Add TEA or DIPEA (3.0 equiv) to the mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and methanol).

  • Wash the combined organic layers with a saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 1H-indazole-3-carboxamide.

Rationale for Reagent Selection
  • EDC.HCl and HOBt: This combination is a classic and highly effective method for amide bond formation. EDC.HCl is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions than the O-acylisourea itself. This active ester then readily reacts with the amine to form the stable amide bond.

  • Base (TEA or DIPEA): A non-nucleophilic organic base is required to neutralize the hydrochloride salt of EDC and any acidic byproducts formed during the reaction, driving the equilibrium towards product formation.

III. Application in the Synthesis of Bioactive Molecules

The true value of this compound as a precursor is demonstrated by its application in the synthesis of a wide range of bioactive molecules.

A. Kinase Inhibitors

The indazole scaffold is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif.

Example: Synthesis of a Generic 1H-Indazole-3-carboxamide Kinase Inhibitor Scaffold

The protocol described in section II.B is directly applicable to the synthesis of a vast number of potential kinase inhibitors by varying the amine component. For instance, coupling 1H-indazole-3-carboxylic acid with various substituted anilines or other nitrogen-containing heterocycles can generate a library of compounds for screening against different kinases.

Quantitative Data for Representative Indazole-based Kinase Inhibitors

Compound/DrugTarget Kinase(s)IC₅₀ (nM)
PazopanibVEGFR, PDGFR, c-Kit10 (VEGFR-1), 30 (VEGFR-2), 47 (VEGFR-3), 84 (PDGFR-β), 74 (c-Kit)
NiraparibPARP-1, PARP-23.8 (PARP-1), 2.1 (PARP-2)
EntrectinibALK, ROS1, TRKA/B/C12 (ALK), 7 (ROS1), 1 (TRKA), 3 (TRKB), 5 (TRKC)
AxitinibVEGFR-1, -2, -30.1 (VEGFR-1), 0.2 (VEGFR-2), 0.1-0.3 (VEGFR-3)

Note: The synthesis of these specific drugs may involve more complex, multi-step routes, but they highlight the importance of the indazole core, which can be accessed through precursors like this compound.

B. Anti-inflammatory Agents

Indazole derivatives have also shown significant promise as anti-inflammatory agents. The synthesis of these molecules often involves the functionalization of the indazole core, for which this compound is an excellent starting point.

Example: Conceptual Synthesis of an N-Acyl Indazole Derivative with Potential Anti-inflammatory Activity

Following the hydrolysis of this compound to the carboxylic acid (as in section II.A), the resulting acid can be acylated at the N1 position. Subsequent amide coupling (as in section II.B) can then be performed to generate a diverse library of N-acyl-1H-indazole-3-carboxamides for screening as anti-inflammatory agents.

IV. Conclusion

This compound is a high-value, versatile precursor in the field of medicinal chemistry. Its straightforward and reproducible synthesis, coupled with the reactivity of its ester and the inherent biological relevance of the indazole scaffold, makes it an indispensable tool for drug discovery and development professionals. The ability to readily convert this precursor into a wide array of amides and other derivatives provides a robust platform for the generation of novel bioactive molecules targeting a range of diseases, from cancer to inflammatory disorders. This guide has provided a comprehensive overview of its synthesis, key transformations, and applications, with the aim of empowering researchers to leverage this important building block in their quest for new therapeutics.

Discovery and history of Ethyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Ethyl 1H-indazole-3-carboxylate

Foreword: The Indazole Scaffold in Modern Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry.[1] As a bioisostere of the naturally abundant indole nucleus, indazole and its derivatives possess a unique ability to form strong hydrogen bonds as both donors and acceptors, enabling potent interactions within the hydrophobic pockets of proteins.[2][3] This characteristic has led to their integration into a multitude of approved pharmaceuticals, including anti-cancer agents like Pazopanib and Axitinib, and the antiemetic Granisetron.[1][4] At the heart of many of these complex molecular architectures lies a versatile and foundational building block: this compound. This guide provides a comprehensive exploration of its discovery, the evolution of its synthesis, and its pivotal role as a key intermediate for researchers and drug development professionals.

Chapter 1: The Genesis of Indazole Synthesis - Foundational Reactions

The story of this compound is inextricably linked to the pioneering work on heterocyclic chemistry in the late 19th century. While the specific ester was synthesized later, the fundamental reactions that enabled its creation were established by chemical titans.

The Fischer Synthesis and Early Cyclizations

In 1883, Emil Fischer's development of the Fischer indole synthesis, which transforms arylhydrazones into indoles under acidic conditions, laid the conceptual groundwork for related heterocyclic cyclizations.[5] This principle of intramolecular condensation of a hydrazine derivative was adapted by early chemists to forge the indazole core. The most prevalent classical methods involved two primary strategies: the diazotization of 2-alkylanilines and the cyclization of ortho-substituted hydrazones.[6] These early syntheses, though groundbreaking, often required harsh acidic conditions and were limited by the electronic nature of the aromatic substrates.[6]

The Japp-Klingemann Reaction: A Gateway to Key Intermediates

A critical breakthrough came in 1887 with the discovery of the Japp-Klingemann reaction, named for chemists Francis R. Japp and Felix Klingemann.[7][8] This reaction synthesizes hydrazones—the direct precursors for Fischer-type cyclizations—from the coupling of aryl diazonium salts with β-keto-acids or their esters.[7][9]

The reaction proceeds via an initial azo-coupling, followed by the cleavage of an acyl group (deacylation) to yield the stable hydrazone. This methodology provided a reliable and versatile pathway to the exact type of intermediate needed to construct the 3-carboxy-substituted indazole ring system, setting the stage for the first targeted syntheses of the title compound.[9][10]

Chapter 2: The Synthesis of this compound: From Classical Methods to Modern Efficiency

The preparation of this compound has evolved significantly, moving from extensions of classical name reactions to highly efficient, modern catalytic and cycloaddition strategies.

Classical Pathway: The Japp-Klingemann/Fischer Cyclization Route

One of the most logical and historically significant routes leverages the Japp-Klingemann reaction. The process begins with the diazotization of an aniline derivative, which is then coupled with a β-keto-ester like ethyl acetoacetate. The resulting arylhydrazone intermediate is then subjected to acid-catalyzed cyclization, analogous to the Fischer indole synthesis, to yield the target indazole.

Japp_Klingemann_Fischer_Pathway cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Fischer-Type Cyclization Aniline Aniline Derivative Diazonium Aryl Diazonium Salt Aniline->Diazonium NaNO₂, HCl Hydrazone Arylhydrazone Intermediate Diazonium->Hydrazone Coupling & Deacylation BetaKetoEster Ethyl Acetoacetate (β-Keto-Ester) BetaKetoEster->Hydrazone Coupling & Deacylation Hydrazone_ref Arylhydrazone Intermediate FinalProduct Ethyl 1H-indazole- 3-carboxylate Hydrazone_ref->FinalProduct Acid Catalyst (e.g., H₂SO₄, PPA)

Caption: Classical synthesis via Japp-Klingemann and Fischer-type cyclization.
Modern Synthesis: [3+2] Cycloaddition of Benzyne

A more contemporary and highly efficient method involves the [3+2] cycloaddition of a benzyne intermediate with ethyl diazoacetate.[11] Benzyne, a highly reactive species, is generated in situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate under mild conditions using a fluoride source such as cesium fluoride (CsF).[11] This benzyne intermediate is then trapped by the 1,3-dipole, ethyl diazoacetate, to form the indazole ring in a single, efficient step. This method is noted for its mild reaction conditions and tolerance of a range of functional groups.[11][12]

Benzyne_Cycloaddition_Pathway cluster_0 Benzyne Generation cluster_1 [3+2] Cycloaddition BenzynePrecursor 2-(Trimethylsilyl)phenyl Triflate Benzyne Benzyne Intermediate BenzynePrecursor->Benzyne CsF, MeCN Benzyne_ref Benzyne Diazo Ethyl Diazoacetate FinalProduct Ethyl 1H-indazole- 3-carboxylate Diazo->FinalProduct Cycloaddition & Proton Shift Benzyne_ref->FinalProduct Cycloaddition & Proton Shift

Caption: Modern synthesis via [3+2] cycloaddition of benzyne.
Comparative Analysis of Synthetic Routes

The evolution of synthetic methods reflects a drive towards greater efficiency, milder conditions, and broader applicability.

ParameterJapp-Klingemann / Fischer Route[3+2] Benzyne Cycloaddition Route
Starting Materials Aniline derivatives, β-keto-estersBenzyne precursors, ethyl diazoacetate
Key Intermediates Diazonium salts, arylhydrazonesBenzyne
Reaction Conditions Often requires strong acids, heatingMild, often room temperature
Yields Variable, can be moderate to goodGenerally good to excellent (e.g., 82%)[11]
Advantages Utilizes classical, well-understood reactionsHigh efficiency, mild conditions, good functional group tolerance
Disadvantages Multi-step, harsh conditions, potential for side productsRequires specialized benzyne precursor, ethyl diazoacetate is potentially explosive
Detailed Experimental Protocol: Benzyne Cycloaddition

The following protocol for the synthesis of this compound is adapted from a validated procedure in Organic Syntheses.[11]

CAUTION: Ethyl diazoacetate is potentially explosive and should be handled with care in a well-ventilated fume hood behind a safety shield. All glassware should be flame-dried and the reaction run under an inert atmosphere (e.g., Nitrogen).

  • Apparatus Setup: A 1-L, three-necked, round-bottomed flask is flame-dried and equipped with a magnetic stir bar, rubber septum, glass stopper, and a nitrogen inlet adapter.

  • Reagent Charging: The flask is charged with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (9.84 g, 32.0 mmol) and anhydrous acetonitrile (320 mL) under a nitrogen atmosphere.

  • Initiation: Cesium fluoride (CsF) (10.7 g, 70.4 mmol) is added, and the mixture is stirred for 5 minutes at room temperature.

  • Diazo Addition: A solution of ethyl diazoacetate (4.02 g, 35.2 mmol) in anhydrous acetonitrile (320 mL) is added dropwise via syringe pump over a period of 5 hours.

  • Reaction: The reaction mixture is stirred at room temperature for an additional 19 hours after the addition is complete.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ (200 mL). The layers are separated, and the aqueous layer is extracted twice with ethyl acetate (2 x 50 mL).

  • Purification: The combined organic extracts are dried over MgSO₄, filtered, and concentrated under reduced pressure to yield a crude oil. The residue is purified by silica gel column chromatography (eluting with a hexane/EtOAc gradient) to afford this compound as an off-white solid.

    • Yield: 4.98 g (82%)[11]

    • Melting Point: 133-134 °C[11]

Chapter 3: The Role of this compound in Modern Science

The value of this compound lies in its versatility as a chemical intermediate, providing a robust starting point for the synthesis of a wide array of more complex molecules.[13]

Applications in Drug Discovery and Medicinal Chemistry

The compound is a cornerstone in the development of novel therapeutics. The ester functional group is a versatile handle that can be readily hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to an alcohol, allowing for extensive derivatization.[14]

Application AreaDescriptionRepresentative Drug Classes/Targets
Pharmaceutical Development Serves as a key intermediate in the synthesis of diverse drug candidates targeting a range of diseases.[13][14]Kinase inhibitors, anti-cancer agents, treatments for neurological disorders, 5-HT₃ antagonists.[1][13]
Agrochemicals Used as a precursor for the development of new pesticides and herbicides, where the indazole scaffold contributes to biological activity.[13][14]Herbicides, Pesticides.
Forensic Science Crucial for the synthesis of analytical standards for synthetic cannabinoids, many of which are built upon an N1-alkylated indazole-3-carboxamide core.[15][16]Synthetic Cannabinoid Receptor Agonists (SCRAs).
Biochemical Research Employed in studies related to enzyme inhibition and receptor binding to elucidate biological pathways.[13]Probes for enzyme and receptor studies.
Material Science Explored for its potential in creating advanced materials, including polymers and organic electronic materials, due to its rigid, aromatic structure.[13][14]Polymers, Coatings, Organic Electronics.
A Note on Regioselectivity

The indazole ring possesses two nitrogen atoms (N1 and N2) that can be functionalized, leading to potential issues with regioselectivity in subsequent reactions like alkylation. While the 1H-tautomer is thermodynamically more stable, reactions can often yield a mixture of N1 and N2 substituted products.[3][17] Much research has been dedicated to developing selective N1-alkylation protocols, often starting from the parent indazole-3-carboxylic acid, to ensure the desired isomer for specific biological targets, such as in the synthesis of synthetic cannabinoids.[15][16]

Conclusion

From its conceptual origins in the foundational principles of 19th-century heterocyclic chemistry to its efficient and elegant synthesis via modern cycloaddition reactions, this compound has secured a vital position in the synthetic chemist's toolbox. Its history is a testament to the continuous drive for innovation in chemical synthesis. As a stable, versatile, and accessible building block, it continues to empower researchers in drug discovery, materials science, and beyond, enabling the construction of novel molecules that address critical challenges in medicine and technology.

References

A Technical Guide to the Solubility of Ethyl 1H-indazole-3-carboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1H-indazole-3-carboxylate is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1] A thorough understanding of its solubility profile in common organic solvents is critical for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in the fundamental principles of physical organic chemistry. While quantitative solubility data is not widely published, this guide synthesizes available information for analogous compounds and theoretical principles to provide a robust predictive framework. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility data in their own laboratory settings.

Introduction: The Significance of this compound

This compound (CAS: 4498-68-4, Molecular Formula: C₁₀H₁₀N₂O₂, Molecular Weight: 190.20 g/mol ) is a heterocyclic aromatic compound featuring an indazole core fused to a benzene ring.[2][3] This scaffold is of significant interest in drug discovery due to the diverse biological activities exhibited by indazole derivatives, including anti-inflammatory, antitumor, and anti-HIV properties.[4][5] The ethyl ester functional group provides a versatile handle for further chemical modification, making this compound a valuable starting material in the synthesis of complex pharmaceutical intermediates.[1]

An accurate understanding of the solubility of this compound is paramount for several aspects of its application:

  • Reaction Condition Optimization: Selecting an appropriate solvent that can dissolve reactants is fundamental to achieving optimal reaction kinetics and yields.

  • Purification and Crystallization: Knowledge of solubility in various solvents is key to developing effective crystallization and purification protocols.

  • Formulation Development: For compounds intended for biological screening or as active pharmaceutical ingredients, solubility in various media is a critical determinant of bioavailability and deliverability.

This guide will delve into the theoretical underpinnings of this compound's solubility and provide practical insights for its handling and use in a laboratory setting.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[6] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[7] The key factors influencing the solubility of this compound are:

  • Polarity: The indazole ring system, with its two nitrogen atoms, imparts a degree of polarity to the molecule. The ester group also contributes to the overall polarity.

  • Hydrogen Bonding: The N-H group of the indazole ring can act as a hydrogen bond donor, while the nitrogen atoms and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors.

  • Molecular Structure and Size: The planar, aromatic indazole core and the relatively small ethyl group influence how the molecule packs in a crystal lattice and how it interacts with solvent molecules.

Predicted Solubility Profile of this compound

While specific quantitative solubility data for this compound is scarce in publicly available literature, a strong predictive understanding can be built upon the known solubility of its close analog, Mthis compound, and the principles of physical organic chemistry.

Insights from Mthis compound

Mthis compound (CAS: 43120-28-1) is reported to be:

  • Slightly soluble in chloroform and methanol.

  • Easily soluble in ether, acetone, and ethanol.

  • Almost insoluble in water.

This profile suggests that while the molecule has polar features, its overall character is more suited to dissolution in moderately polar to nonpolar organic solvents.

Extrapolating to the Ethyl Ester

The primary difference between the methyl and ethyl esters is the addition of a single methylene group (-CH₂-). This seemingly minor change has predictable effects on the molecule's physicochemical properties:

  • Increased Lipophilicity: The additional ethyl group increases the nonpolar surface area of the molecule, which generally leads to a slight decrease in polarity and an increase in lipophilicity (oil/fat solubility).

  • Impact on Crystal Lattice Energy: The change in molecular shape and size can affect how the molecules pack in a solid-state, which in turn can influence the energy required to break the crystal lattice.

Based on these principles, the solubility of this compound is predicted to follow a similar trend to the methyl ester, with slight shifts in the degree of solubility.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of this compound in a range of common organic solvents, categorized by solvent class. The predictions are based on the "like dissolves like" principle, the known data for the methyl analog, and the expected influence of the ethyl group.

Solvent Solvent Class Predicted Solubility Rationale
Hexane Nonpolar, AliphaticLow to Insoluble The high polarity of the indazole ring and ester group is incompatible with the nonpolar nature of hexane.
Toluene Nonpolar, AromaticSlightly Soluble The aromatic nature of toluene can interact favorably with the benzene ring of the indazole core, but the polarity mismatch with the functional groups will limit solubility.
Dichloromethane (DCM) HalogenatedModerately to Highly Soluble DCM has a moderate polarity and can effectively solvate a wide range of organic compounds.
Chloroform HalogenatedModerately to Highly Soluble Similar to DCM, chloroform is a good solvent for many organic molecules. The methyl ester is slightly soluble, and the ethyl ester is expected to be similar or slightly more soluble.
Diethyl Ether EtherModerately Soluble The ether oxygen can act as a hydrogen bond acceptor, and its overall low polarity makes it a suitable solvent. The methyl ester is reported to be easily soluble.
Tetrahydrofuran (THF) EtherHighly Soluble THF is more polar than diethyl ether and is an excellent solvent for a wide range of organic compounds, including those with hydrogen bonding capabilities.
Ethyl Acetate (EtOAc) EsterModerately to Highly Soluble The ester functionality of the solvent is compatible with the solute's ester group, and its moderate polarity should facilitate dissolution.
Acetone KetoneHighly Soluble Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor, making it effective at dissolving compounds like this compound. The methyl ester is easily soluble in acetone.
Ethanol Polar Protic, AlcoholModerately Soluble Ethanol can act as both a hydrogen bond donor and acceptor. While the methyl ester is easily soluble, the increased lipophilicity of the ethyl ester may slightly decrease its solubility in this polar protic solvent.
Methanol Polar Protic, AlcoholSlightly to Moderately Soluble Methanol is more polar than ethanol. The methyl ester is only slightly soluble in methanol, and the ethyl ester is expected to have similar or lower solubility.
Dimethylformamide (DMF) Polar AproticHighly Soluble DMF is a highly polar aprotic solvent with a strong ability to dissolve a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO) Polar AproticHighly Soluble DMSO is a very strong, polar aprotic solvent, and it is expected to readily dissolve this compound.
Water Polar ProticInsoluble The large, nonpolar aromatic ring and the ethyl group dominate the molecule's character, making it insoluble in water despite the presence of polar functional groups.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, an experimental determination is necessary. The following protocol outlines a standard "shake-flask" method, which is a reliable and widely used technique.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Scintillation vials or small glass test tubes with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess solute into vial B Add known volume of solvent A->B Step 1 C Seal vial and place in shaker at constant temperature B->C Step 2 D Equilibrate for 24-48 hours C->D Step 3 E Allow solids to settle or centrifuge D->E Step 4 F Withdraw supernatant and filter E->F Step 5 G Dilute sample with known volume of mobile phase F->G Step 6 H Analyze by HPLC G->H Step 7 J Determine concentration of saturated solution H->J Step 8 I Prepare calibration curve with standards of known concentration I->J K Calculate solubility (e.g., in mg/mL or mol/L) J->K Step 9

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Accurately add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A constant concentration over time indicates that equilibrium has been achieved.

  • Sample Collection and Preparation:

    • Remove the vial from the shaker and allow the undissolved solid to settle. For fine suspensions, centrifugation may be necessary.

    • Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered, saturated solution with a suitable solvent (often the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution by a validated HPLC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Conclusion

While a comprehensive, publicly available database of quantitative solubility data for this compound remains to be established, a strong, predictive understanding of its solubility profile can be achieved through the application of fundamental chemical principles and by drawing comparisons with its methyl ester analog. This guide provides a scientifically grounded framework for researchers to make informed decisions about solvent selection for synthesis, purification, and formulation. For applications requiring precise solubility values, the detailed experimental protocol provided offers a robust methodology for in-house determination. A thorough characterization of the solubility of this important building block will undoubtedly facilitate its broader application in the advancement of medicinal chemistry and drug discovery.

References

A Deep Dive into the Thermal Stability of Ethyl 1H-indazole-3-carboxylate: A Thermogravimetric Analysis Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive exploration of the thermogravimetric analysis (TGA) of Ethyl 1H-indazole-3-carboxylate, a key intermediate in pharmaceutical synthesis.[1][2][3] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a foundational understanding of why specific experimental choices are made and how to interpret the resulting data with scientific rigor.

At its core, thermogravimetric analysis is a powerful technique for assessing the thermal stability and composition of materials by measuring changes in mass as a function of temperature.[4][5] For a pharmaceutical intermediate like this compound, understanding its thermal decomposition profile is critical for determining safe processing temperatures, storage conditions, and potential degradation pathways.

Section 1: Foundational Principles of Thermogravimetric Analysis

Thermogravimetric analysis operates on a straightforward principle: as a sample is heated in a controlled atmosphere, its mass may change due to physical or chemical processes such as desorption, decomposition, or oxidation.[5][6] A highly sensitive microbalance within the TGA instrument continuously records the sample's mass as the temperature is ramped up, generating a thermogram—a plot of mass versus temperature.[6][7]

The resulting TGA curve provides a wealth of information.[8] A flat baseline indicates mass stability, while a step-down in the curve signifies a mass loss event.[9] The temperature at which this loss begins (the onset temperature) is a key indicator of the material's thermal stability.[6] For more complex analyses, the first derivative of the TGA curve (the DTG curve) can be plotted, which shows the rate of mass loss and helps to distinguish between overlapping decomposition events.[8]

Simultaneous TGA/DTA (Differential Thermal Analysis) provides even deeper insight by measuring the temperature difference between the sample and an inert reference material.[10] This allows for the detection of endothermic (heat-absorbing) and exothermic (heat-releasing) events, such as melting or oxidation, even if they don't involve a change in mass.[10]

Section 2: Experimental Design for the TGA of this compound

A robust TGA experiment is built on a foundation of carefully considered parameters. The following protocol is designed to yield high-quality, reproducible data for this compound.

Sample Preparation and Loading

Proper sample preparation is paramount for accurate TGA results.[9]

  • Sample Form: this compound is a solid at room temperature.[11] A small amount of the powdered sample should be used.

  • Sample Mass: A sample mass of 5-10 mg is typically recommended. This is a balance between being large enough to be representative and small enough to minimize thermal gradients within the sample.

  • Crucible Selection: Alumina crucibles are a common choice due to their high thermal stability and inertness.[12]

  • Loading: The sample should be spread thinly and evenly across the bottom of the crucible to ensure uniform heating.

Instrumental Parameters

The following instrumental parameters are a good starting point for the analysis of this compound.

ParameterRecommended SettingRationale
Temperature Range Ambient to 600 °CThis range is sufficient to observe the complete decomposition of most organic molecules.
Heating Rate 10 °C/minA heating rate of 10-20 °C/min is a standard practice that provides a good balance between resolution and experiment time.[7]
Purge Gas Nitrogen (Inert)An inert atmosphere is crucial to study the thermal decomposition of the molecule without the influence of oxidation.
Flow Rate 20-50 mL/minThis flow rate ensures the efficient removal of gaseous decomposition products from the sample area.
The Experimental Workflow

The following diagram illustrates the logical flow of a TGA experiment.

Caption: A schematic of the TGA experimental workflow.

Section 3: Interpreting the Thermogram of this compound

Due to the absence of publicly available experimental TGA data for this compound, the following is a predictive interpretation based on its known chemical structure and the thermal behavior of similar heterocyclic compounds.[13]

Predicted Thermal Events

The TGA and DTA curves for this compound are expected to show the following features:

Temperature Range (°C)Predicted EventTGA CurveDTA Curve
Ambient - ~150No significant mass lossStable baselineEndothermic peak around 133-134°C corresponding to melting.[11]
~200 - 350Major decompositionSignificant mass lossOne or more exothermic peaks indicating bond breaking and decomposition.
> 350Residual massStable baseline at a lower mass percentageRelatively flat
Hypothetical TGA/DTA Data

The following diagram illustrates a plausible TGA/DTA curve for this compound.

TGA_DTA_Curve cluster_0 TGA/DTA of this compound p1 p2 p1->p2 TGA (% Mass) p3 p2->p3 TGA (% Mass) p4 p3->p4 TGA (% Mass) p5 p4->p5 TGA (% Mass) d1 d2 d1->d2 DTA (μV) d3 d2->d3 DTA (μV) d4 d3->d4 DTA (μV) d5 d4->d5 DTA (μV) d6 d5->d6 DTA (μV) d7 d6->d7 DTA (μV) d8 d7->d8 DTA (μV) label_mass 100% label_temp_start 50 label_temp_melt 134°C label_temp_decomp ~250°C label_temp_end 600°C label_melting Melting label_decomp Decomposition Y_axis Mass (%) / DTA Signal X_axis Temperature (°C)

Caption: A representative TGA/DTA curve for this compound.

Mechanistic Insights

The initial endothermic event without mass loss corresponds to the melting of the crystalline solid. The subsequent major mass loss is attributed to the thermal decomposition of the molecule. The decomposition of this compound likely proceeds through the cleavage of the ester group and the fragmentation of the indazole ring. The evolved gases could include carbon dioxide, ethanol, and various nitrogen-containing compounds.[13]

Section 4: Advanced Applications and Considerations

For a more in-depth analysis, TGA can be coupled with other analytical techniques such as mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR). This allows for the real-time identification of the gaseous products evolved during decomposition, providing a more complete picture of the degradation mechanism.

Furthermore, kinetic analysis of the TGA data can be performed to determine the activation energy and reaction order of the decomposition process. This information is invaluable for predicting the long-term thermal stability of the material under various conditions.

Conclusion

Thermogravimetric analysis is an indispensable tool in the characterization of pharmaceutical intermediates like this compound. A well-designed TGA experiment can provide crucial information on thermal stability, decomposition pathways, and safe handling procedures. By understanding the principles behind the technique and carefully interpreting the resulting data, researchers can ensure the quality and safety of their materials throughout the drug development process.

References

CAS number and molecular formula of Ethyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Chemical Identifiers

This compound is a pivotal heterocyclic compound in the landscape of medicinal chemistry and organic synthesis.[1] Its indazole core, a bicyclic aromatic structure composed of fused benzene and pyrazole rings, imparts unique physicochemical properties that make it a valuable scaffold in the design of novel therapeutic agents.[2] This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications, with a focus on its role in drug discovery and development.

The compound is systematically known as this compound.[3] For clarity and cross-referencing in research and procurement, its key identifiers are summarized in the table below.

IdentifierValue
CAS Number 4498-68-4
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol [3][4]
IUPAC Name This compound[3]
Synonyms 1H-Indazole-3-carboxylic acid ethyl ester, 3-(Ethoxycarbonyl)-1H-indazole[1][5]
InChI InChI=1S/C10H10N2O2/c1-2-14-10(13)9-7-5-3-4-6-8(7)11-12-9/h3-6H,2H2,1H3,(H,11,12)[3]
InChIKey YLKPTYMNELPKOL-UHFFFAOYSA-N[6][7]
SMILES CCOC(=O)C1=NNC2=CC=CC=C21[3][6]
Appearance Light yellow crystalline powder[1]

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several routes. A common and effective laboratory-scale preparation involves the reaction of ethyl diazoacetate with benzyne, which is generated in situ. This method provides a high yield of the desired product.

Experimental Protocol: Synthesis via Benzyne Intermediate

This protocol is adapted from a procedure published in Organic Syntheses.[8]

Materials:

  • Ethyl diazoacetate

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

  • Cesium fluoride (CsF)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and ethyl diazoacetate in anhydrous acetonitrile.

  • Benzyne Generation and Cycloaddition: Add cesium fluoride to the solution. The fluoride ions will trigger the elimination of trimethylsilyl trifluoromethanesulfonate, generating the highly reactive benzyne intermediate. The benzyne then undergoes a [3+2] cycloaddition reaction with ethyl diazoacetate to form the indazole ring system. The reaction is typically stirred at room temperature for 24 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts and dry them over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude residue by column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate to afford pure this compound as an off-white solid.[8]

Causality and Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous acetonitrile and a flame-dried flask is critical to prevent the premature quenching of the benzyne intermediate by water.

  • Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric oxygen and moisture.

  • Cesium Fluoride: CsF is an effective fluoride source for generating benzyne from the silyl triflate precursor.

  • Chromatographic Purification: This step is essential to remove unreacted starting materials and byproducts, ensuring a high purity of the final compound, which is often required for subsequent applications in drug synthesis.[1]

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems.

PropertyValue
Melting Point 133-134 °C[8]
Appearance Light yellow crystalline powder[1]
Purity ≥ 95% (HPLC)[1]
Storage Conditions Store at 0-8°C[1]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the benzene ring, the NH proton of the indazole ring, and the ethyl group of the ester.

  • ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For C₁₀H₁₁N₂O₂ ([M+H]⁺), the calculated mass is 191.0815, with a found value of 191.0819.[8]

Applications in Drug Development and Medicinal Chemistry

This compound is a versatile building block in the synthesis of a wide array of biologically active molecules.[1] The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.[2]

Key Therapeutic Areas:

  • Oncology: The indazole core is present in numerous anti-cancer agents.[2] Derivatives of this compound have been investigated as inhibitors of kinases, such as VEGFR-2, which are crucial for tumor angiogenesis.[2] For instance, N1-alkylated 1H-indazole-3-carboxamide derivatives have shown potential as anticancer agents.[2] More recently, 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors, which play a role in tumor migration and invasion.[9]

  • Neurological Disorders: This compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions.[1]

  • Anti-inflammatory Agents: The indazole structure is a key component of various anti-inflammatory drugs.[10] Research has shown that certain N1-substituted derivatives of this compound exhibit anti-arthritic effects in animal models.[10]

  • Antimicrobial and Other Activities: The versatility of the indazole scaffold extends to the development of antibacterial, antifungal, and antiprotozoal agents.[2]

Logical Workflow for Drug Discovery:

The use of this compound in a typical drug discovery workflow can be visualized as follows:

DrugDiscoveryWorkflow Start This compound (Starting Material) Synth Chemical Synthesis & Library Generation Start->Synth Derivatization Screen High-Throughput Screening (Biological Assays) Synth->Screen Hit Hit Identification Screen->Hit LeadOpt Lead Optimization Hit->LeadOpt SAR Studies Preclinical Preclinical Studies LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

Caption: Drug Discovery Workflow from a Starting Material.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Causes skin irritation (H315).[11]

  • Causes serious eye irritation (H319).[11]

  • May cause respiratory irritation.[12][13]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[11] If dust is generated, use a dust respirator.[11]

  • Engineering Controls: Work in a well-ventilated area, preferably in a fume hood. Ensure that eyewash stations and safety showers are readily accessible.[13]

  • Handling: Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11]

  • Storage: Store in a cool, dark place in a tightly closed container, away from incompatible materials like oxidizing agents.[11]

First Aid Measures:

  • Skin Contact: Wash with plenty of water. If skin irritation occurs, seek medical attention.[11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[14]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and development. Its robust synthesis, versatile reactivity, and the proven biological activity of its derivatives make it a valuable asset in the pursuit of novel therapeutics. A thorough understanding of its chemical properties, synthesis, and safe handling is paramount for its effective and responsible use in research.

References

Methodological & Application

Application Note & Protocol: Regioselective N-alkylation of Ethyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of N-Alkylated Indazoles in Modern Drug Discovery

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse array of therapeutic agents, serving as a cornerstone in medicinal chemistry.[1][2] The strategic N-alkylation of the indazole ring system is a critical transformation, profoundly influencing the pharmacological profile of the resulting molecules. Specifically, ethyl 1H-indazole-3-carboxylate is a versatile precursor for the synthesis of numerous biologically active compounds, including potent synthetic cannabinoids and novel anti-cancer agents.[3]

However, the synthetic utility of indazoles is often hampered by a fundamental challenge: the presence of two nucleophilic nitrogen atoms (N1 and N2) within the heterocyclic core. This inherent duality frequently leads to the formation of regioisomeric mixtures upon N-alkylation, complicating purification and diminishing overall yields.[2][4] Consequently, the development of robust and regioselective N-alkylation protocols is of paramount importance for researchers in drug development. This application note provides a comprehensive guide to the selective N-alkylation of this compound, detailing field-proven protocols for both N1 and N2 functionalization, underpinned by a discussion of the key mechanistic principles that govern regioselectivity.

Mechanistic Insights: Directing Regioselectivity in Indazole Alkylation

The regiochemical outcome of the N-alkylation of this compound is a delicate interplay of electronic effects, steric hindrance, and the specific reaction conditions employed. The choice of base, solvent, and alkylating agent are the primary levers that a chemist can manipulate to steer the reaction towards the desired N1 or N2 isomer.[1][3]

Generally, the 1H-indazole tautomer is thermodynamically more stable than its 2H-counterpart.[1][5] This intrinsic stability can be harnessed to favor the formation of the N1-alkylated product under conditions that allow for thermodynamic equilibration.[6] Conversely, kinetically controlled conditions may favor the formation of the N2-isomer.

A key strategy for achieving high N1-selectivity involves the use of a strong, non-coordinating base such as sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF).[1][2][3] It is postulated that the sodium cation chelates with the lone pair of the N2 nitrogen and the carbonyl oxygen of the C3-ester group. This chelation effectively blocks the N2 position, thereby directing the incoming electrophile to the N1 position.[3][5] Weaker bases, such as potassium carbonate (K2CO3), in polar aprotic solvents like N,N-dimethylformamide (DMF), tend to result in poor selectivity and the formation of regioisomeric mixtures.[1][7]

N-Alkylation Regioselectivity Factors Influencing N-Alkylation Regioselectivity of Indazoles Base Base (e.g., NaH, K2CO3, Cs2CO3) N1_Alkylation N1-Alkylated Indazole (Thermodynamically Favored) Base->N1_Alkylation Strong Base (NaH) in non-polar solvent (THF) Mixture Mixture of N1 and N2 Isomers Base->Mixture Weaker Base (K2CO3) in polar solvent (DMF) Solvent Solvent (e.g., THF, DMF, Dioxane) Solvent->N1_Alkylation Solvent->Mixture Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->N1_Alkylation N2_Alkylation N2-Alkylated Indazole (Kinetically Favored) Alkylating_Agent->N2_Alkylation Alkylating_Agent->Mixture G start Start: this compound in Anhydrous THF deprotonation Deprotonation: Add NaH (1.2 equiv) at 0 °C start->deprotonation stirring Stir at 0 °C (30 min), then RT (30 min) deprotonation->stirring alkylation Alkylation: Add Alkyl Halide (1.1 equiv) at 0 °C stirring->alkylation reaction Stir at RT (12-18h) Monitor by TLC/LC-MS alkylation->reaction quench Quench: Saturated aq. NH4Cl at 0 °C reaction->quench extraction Extraction with Ethyl Acetate quench->extraction wash Wash with Water and Brine extraction->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Purification: Flash Column Chromatography dry->purify end End: Pure N1-Alkylated Product purify->end

References

Application Notes & Protocols: Leveraging Ethyl 1H-indazole-3-carboxylate for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

The indazole nucleus is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to form key interactions with the ATP-binding site of various protein kinases.[1][2][3] This has led to the development and successful commercialization of several indazole-based anticancer drugs, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor).[1][4] These agents underscore the therapeutic potential of the indazole core in targeting dysregulated kinase signaling pathways, which are a hallmark of many cancers.[3]

Ethyl 1H-indazole-3-carboxylate is a versatile and commercially available starting material that serves as an excellent entry point for the synthesis of diverse libraries of kinase inhibitors. The ester functional group at the 3-position is a key chemical handle, readily converted into a carboxamide. This transformation is central to the molecular architecture of many potent inhibitors, where the carboxamide NH can act as a crucial hydrogen bond donor, and the appended substituent can be tailored to occupy specific hydrophobic pockets within the kinase active site, thereby dictating potency and selectivity.[5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will explore the fundamental chemistry, provide detailed step-by-step protocols for synthesis and biological evaluation, and discuss the underlying structure-activity relationships (SAR) that govern inhibitor efficacy.

Core Synthetic Strategy: From Ester to Bioactive Carboxamide

The primary and most critical transformation of this compound in this context is its conversion to a diverse range of 1H-indazole-3-carboxamides. This is typically achieved via a two-step sequence involving hydrolysis of the ester to the corresponding carboxylic acid, followed by an amide coupling reaction. However, for efficiency, direct aminolysis or, more commonly, a one-pot coupling of the parent acid (generated in situ or used directly) is preferred. The amide coupling is a cornerstone of medicinal chemistry, enabling the systematic exploration of chemical space to optimize biological activity.

Causality Behind the Choice of Reagents: The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Carbodiimide reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), are widely used for this purpose. However, the activated intermediate (an O-acylisourea) is highly reactive and can racemize or undergo side reactions. To mitigate this and improve yields, an additive like 1-Hydroxybenzotriazole (HOBT) is included. HOBT traps the O-acylisourea intermediate to form an activated ester, which is more stable and reacts cleanly with the amine to form the desired amide bond. A tertiary amine base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), is added to neutralize the HCl salt of EDC and the proton released during the reaction, driving the equilibrium towards product formation.[6][7]

G A 1H-Indazole-3-carboxylic Acid C O-Acylisourea Intermediate (Highly Reactive) A->C Activation G 1H-Indazole-3-carboxamide (Final Product) B EDC.HCl (Activating Agent) B->C E HOBT Active Ester (More Stable) C->E Trapping D HOBT (Additive) D->E E->G Nucleophilic Attack F Primary/Secondary Amine (R-NH2) F->G H TEA/DIPEA (Base) H->A Neutralization

Diagram: Amide coupling reaction mechanism.

Experimental Protocols

Protocol 1: General Synthesis of 1H-Indazole-3-carboxamide Derivatives

This protocol details the standard procedure for coupling 1H-indazole-3-carboxylic acid (which can be prepared by hydrolysis of this compound) with a variety of primary or secondary amines.

Materials:

  • 1H-indazole-3-carboxylic acid

  • Substituted primary or secondary amine (1.0 eq.)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 eq.)

  • 1-Hydroxybenzotriazole (HOBT) (1.2 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1H-indazole-3-carboxylic acid (1 eq.).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • To the stirred solution, add HOBT (1.2 eq.), EDC.HCl (1.2 eq.), and TEA (3.0 eq.).

  • Stir the reaction mixture at room temperature for 15-20 minutes to allow for the formation of the active ester.

  • Add the desired substituted amine (1.0 eq.) to the reaction mixture, either neat if liquid or as a solution in a small amount of DMF.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water or 10% NaHCO₃ solution and extract the product with Ethyl Acetate (3 x volume of DMF).[7]

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 1H-indazole-3-carboxamide derivative.[6][7]

Self-Validation: The structure and purity of the final compounds must be rigorously confirmed.

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.

  • HPLC: To determine the purity of the final compound, which should typically be >95% for use in biological assays.

Diagram: General workflow for synthesis.

Application Note: Structure-Activity Relationship (SAR) Insights

The synthetic flexibility of the 1H-indazole-3-carboxamide scaffold allows for systematic modification to optimize kinase inhibitory activity and selectivity. SAR studies have revealed several key principles:[1][5]

  • Indazole Core: Acts as the primary hinge-binding motif, forming critical hydrogen bonds with the kinase hinge region.

  • Carboxamide Linker: The NH of the amide typically serves as a hydrogen bond donor.

  • Amine Substituent (R-group): This is the primary vector for exploring chemical space. Hydrophobic or aromatic groups can occupy the deep hydrophobic back pocket of the kinase, enhancing potency. Introducing polar or hydrophilic groups can improve solubility and target solvent-exposed regions.[5]

The table below summarizes IC₅₀ data for representative 1H-indazole-3-carboxamide derivatives against p21-activated kinase 1 (PAK1), illustrating how modifications to the R-group impact potency.[5][6]

Compound IDR-Group (Substituent on Amide)PAK1 IC₅₀ (nM)Reference
87d 4-phenoxyphenyl16[6]
87c 4-fluorophenyl52[6]
87b Phenyl159[6]
30l 3-(dimethylamino)propyl9.8[5][6]

Note: IC₅₀ values represent the concentration of inhibitor required for 50% inhibition of kinase activity. Lower values indicate higher potency.

The data clearly shows that extending into the hydrophobic pocket with a larger group like 4-phenoxyphenyl (87d ) dramatically improves potency over a simple phenyl group (87b ). Furthermore, incorporating a hydrophilic amine chain (30l ) can also lead to excellent potency, likely by engaging with different regions of the ATP-binding site.[5]

G cluster_0 Kinase ATP-Binding Site cluster_1 Indazole-3-carboxamide Inhibitor hinge Hinge Region pocket Hydrophobic Pocket solvent Solvent Front indazole Indazole Core indazole->hinge H-Bonds amide Amide Linker amide->hinge H-Bond r_group R-Group r_group->pocket Hydrophobic Interactions

Diagram: Pharmacophore model for inhibitor binding.
Protocol 2: In Vitro Kinase Inhibition Profiling (ADP-Glo™ Assay)

Once synthesized, the inhibitory activity of the new compounds must be quantified. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Synthesized 1H-indazole-3-carboxamide inhibitor stock solutions (e.g., 10 mM in DMSO)

  • Target protein kinase (e.g., PAK1, VEGFR)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 384-well assay plates (white, low-volume)

  • Luminometer

Procedure: [6]

  • Compound Dilution: Prepare a serial dilution series of the inhibitor compounds in kinase buffer with a final DMSO concentration kept constant (e.g., <1%). Include a "no inhibitor" positive control (DMSO only) and a "no enzyme" negative control.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor solution (or DMSO for controls).

  • Add 2 µL of the kinase enzyme solution (pre-diluted in kinase buffer) to each well except the "no enzyme" control.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to all wells.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP amount. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to the positive (0% inhibition) and negative (100% inhibition) controls. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

G A 1. Dispense Inhibitor (Serial Dilution) B 2. Add Kinase + Substrate/ATP Initiate Reaction A->B C Incubate @ RT (60 min) B->C D 3. Add ADP-Glo™ Reagent Stop Reaction, Deplete ATP C->D E Incubate @ RT (40 min) D->E F 4. Add Kinase Detection Reagent Convert ADP to ATP, Generate Light E->F G Incubate @ RT (30 min) F->G H 5. Read Luminescence Calculate IC50 G->H

Diagram: Workflow for the ADP-Glo™ kinase assay.

Conclusion

This compound is a highly valuable and tractable starting material for the discovery and development of novel kinase inhibitors. The straightforward conversion of its ester group to a synthetically versatile carboxamide allows for the rapid generation of compound libraries. By systematically modifying the substituents on the amide, researchers can probe the intricate structure-activity relationships that govern inhibitor potency and selectivity. The protocols and insights provided herein offer a robust framework for synthesizing, validating, and profiling new indazole-based chemical entities, paving the way for the next generation of targeted therapeutics.

References

Ethyl 1H-indazole-3-carboxylate: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indazole Nucleus

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] This prominence is due to its ability to interact with a wide range of biological targets through various non-covalent interactions. Ethyl 1H-indazole-3-carboxylate, in particular, serves as a crucial starting material and key intermediate for the synthesis of a diverse array of biologically active molecules.[3] Its unique structural features and versatile reactivity make it an invaluable tool for researchers and drug development professionals exploring new therapeutic avenues in areas such as oncology, inflammation, and neurological disorders.[3][4]

This application note provides a comprehensive overview of the utility of this compound in medicinal chemistry. We will delve into its application in the design and synthesis of targeted therapeutics, provide detailed protocols for the synthesis of its derivatives, and outline key in vitro assays for evaluating their biological activity.

Therapeutic Applications: Targeting Key Pathological Pathways

The indazole scaffold is a cornerstone in the development of numerous targeted therapies, particularly kinase inhibitors.[5] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structural rigidity and hydrogen bonding capabilities of the indazole nucleus make it an ideal framework for designing potent and selective kinase inhibitors.

Oncology: A Scaffold for Potent Kinase Inhibitors

The fight against cancer has been significantly advanced by the development of kinase inhibitors, and this compound has been instrumental in this progress. Many approved anti-cancer drugs, such as Axitinib, Linifanib, Niraparib, and Pazopanib, feature the indazole core.[5] These drugs target various kinases involved in tumor growth, angiogenesis, and metastasis.

Derivatives of this compound have been extensively explored as inhibitors of several key cancer-related kinases:

  • VEGFR-2 and EGFR Inhibitors: Dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) is a promising strategy in cancer therapy. Novel 5-ethylsulfonyl-indazole-3-carboxamides derived from this compound have been synthesized and shown to be potent dual inhibitors of these kinases.[6]

  • PAK1 Inhibitors: P21-activated kinase 1 (PAK1) is implicated in tumor progression and metastasis.[7][8] 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors, demonstrating the potential to suppress tumor cell migration and invasion.[5][7]

  • Aurora Kinase Inhibitors: Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many cancers. In silico and knowledge-based drug design have led to the discovery of indazole derivatives as potent inhibitors of Aurora kinases.[9]

  • GSK-3β Inhibitors: Glycogen synthase kinase 3β (GSK-3β) is a multifaceted kinase involved in various cellular processes, and its inhibition is a therapeutic strategy for several diseases, including cancer and neurological disorders.[10] Structure-based discovery has identified 1H-indazole-3-carboxamides as a novel class of GSK-3β inhibitors.[10]

The derivatization of this compound into various carboxamides has proven to be a particularly fruitful strategy. These derivatives have shown significant anti-proliferative activity against various cancer cell lines and have been investigated for their ability to induce apoptosis and affect the cell cycle.[11]

Beyond Oncology: A Scaffold for Diverse Therapeutic Areas

The therapeutic potential of this compound extends beyond cancer. Its derivatives have been investigated for a range of other applications:

  • Anti-inflammatory Agents: The indazole scaffold is present in anti-inflammatory drugs like Bendazac.[1] Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and anti-arthritic effects.[12]

  • Neurological Disorders: The role of kinases like GSK-3β in neurological diseases has spurred the investigation of indazole-based inhibitors for conditions such as Alzheimer's disease and bipolar disorder.[10]

  • Antimicrobial Agents: Novel indazole derivatives have demonstrated promising antibacterial activity.[1]

Synthetic Protocols: From Starting Material to Bioactive Derivatives

The synthesis of bioactive molecules from this compound typically involves the modification of the carboxylate group, most commonly through amidation to form carboxamides.

Protocol 1: General Synthesis of 1H-Indazole-3-carboxamide Derivatives

This protocol outlines a general and widely used method for the synthesis of 1H-indazole-3-carboxamide derivatives.[13][14]

Materials:

  • 1H-indazole-3-carboxylic acid (can be obtained by hydrolysis of this compound)

  • Substituted aryl or aliphatic amines

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBt (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the desired substituted amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 10% NaHCO3 solution and brine, then dry over anhydrous Na2SO4.[13]

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole-3-carboxamide derivative.[13]

Visualizing the Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification Indazole_Acid 1H-Indazole-3-Carboxylic Acid Coupling Amide Coupling (RT, 4-6h) Indazole_Acid->Coupling Amine Substituted Amine Amine->Coupling Reagents EDC, HOBt, TEA in DMF Reagents->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product 1H-Indazole-3-Carboxamide Derivative Purification->Product

Caption: General workflow for the synthesis of 1H-indazole-3-carboxamide derivatives.

In Vitro Evaluation: Assessing Biological Activity

Once synthesized, the biological activity of the this compound derivatives must be evaluated. In vitro kinase assays and cell-based assays are fundamental to this process.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., PAK1)

This protocol describes a general method to assess the inhibitory activity of the synthesized compounds against a specific kinase, using PAK1 as an example.[14]

Materials:

  • Synthesized 1H-indazole-3-carboxamide derivatives

  • Recombinant PAK1 enzyme

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer.

  • In a 384-well plate, add the inhibitor solution (or DMSO for control).

  • Add the PAK1 enzyme solution to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Data Presentation: Inhibitory Activity of 1H-indazole-3-carboxamides against PAK1

Compound IDPAK1 IC50 (nM)
87b159
87c52
87d16
30l9.8

Note: Lower IC50 values indicate higher potency. Data adapted from reference[14].

Protocol 3: Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium and supplements

  • Synthesized 1H-indazole-3-carboxamide derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values.

Protocol 4: Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the expression levels of specific proteins within a signaling pathway that may be affected by the test compounds.[8][14]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., phosphorylated and total PAK1, Snail)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine changes in protein expression.

Visualizing the Signaling Pathway:

Signaling_Pathway Indazole_Derivative 1H-Indazole-3-Carboxamide Derivative PAK1 PAK1 Indazole_Derivative->PAK1 Inhibition Snail Snail PAK1->Snail Activates EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT Migration_Invasion Cell Migration & Invasion EMT->Migration_Invasion

Caption: Inhibition of the PAK1-Snail signaling axis by 1H-indazole-3-carboxamide derivatives.

Conclusion: A Foundation for Future Drug Discovery

This compound is a cornerstone of modern medicinal chemistry, providing a versatile and privileged scaffold for the development of novel therapeutics. Its derivatives have demonstrated significant potential in treating a wide range of diseases, most notably cancer. The synthetic accessibility and the amenability to structural modification make it an attractive starting point for the design of potent and selective inhibitors of various biological targets. The protocols and data presented in this application note serve as a guide for researchers to harness the full potential of this remarkable molecule in their drug discovery endeavors. Continued exploration of the chemical space around the indazole nucleus promises to yield the next generation of innovative medicines.

References

Ethyl 1H-indazole-3-carboxylate as a building block for agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Ethyl 1H-indazole-3-carboxylate: A Versatile Scaffold for the Synthesis of Novel Agrochemicals

Abstract: The indazole nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2][3] Its unique structural and electronic properties have made it a focal point in the discovery of novel pharmaceuticals and, increasingly, advanced agrochemicals.[4][5] this compound, in particular, serves as a highly versatile and strategic building block for accessing a wide array of chemical diversity.[4] The ester and the reactive N-H site on the pyrazole ring provide two orthogonal handles for chemical modification, enabling the systematic development of derivatives with potent herbicidal, fungicidal, and insecticidal activities.[4][6][7][8] This guide provides a detailed exploration of the synthesis of this compound and presents robust protocols for its derivatization into high-value agrochemical precursors. We delve into the causality behind experimental choices and provide a case study on its application in the synthesis of potential auxinic herbicides, grounding our protocols in established chemical principles.

Section 1: The Indazole Scaffold in Modern Agrochemicals

Nitrogen-containing heterocyclic compounds are cornerstones of the agrochemical industry, prized for their ability to interact with specific biological targets in pests and weeds.[1][2] Among these, the indazole ring system, a bicyclic structure composed of a fused benzene and pyrazole ring, is an emerging powerhouse.[2][9] It is considered a bioisostere of the naturally occurring indole ring, allowing it to mimic endogenous ligands and disrupt biological processes.[1][9]

The strategic importance of the indazole scaffold is demonstrated by its presence in a range of commercial and developmental agrochemicals:

  • Insecticides: Novel indazole carboxamides have been developed that target piercing and sucking insects, a critical need in modern crop protection.[6][7] For example, the recently developed insecticide indazapyroxamet features a 2-(pyridin-3-yl)-2H-indazole carboxamide core.[6]

  • Fungicides: Indazole-linked triazoles have shown significant antifungal activity against a variety of plant-pathogenic fungi, including Candida spp. and Aspergillus spp.[8]

  • Herbicides: Carboxylic acid derivatives are fundamental to many herbicides.[10] The structural similarity of indazole-3-carboxylic acid to indole-3-acetic acid (the plant hormone auxin) makes it a prime candidate for developing herbicides that act by disrupting plant growth pathways.[11][12][13]

This compound is an ideal starting point for exploring this chemical space. The ethyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide range of amides, while the proton at the N1 position can be substituted to further tune the molecule's properties.[14][15]

Section 2: Synthesis of this compound

A reliable and scalable synthesis of the core building block is paramount for any research program. One of the most robust and well-documented methods involves the [3+2] cycloaddition of benzyne with ethyl diazoacetate.[16] This method offers high yields under mild conditions.

Protocol 2.1: Synthesis via Benzyne Cycloaddition

This protocol is adapted from a procedure published in Organic Syntheses, ensuring its reliability and reproducibility.[16] The reaction generates the highly reactive intermediate, benzyne, which is trapped in situ by ethyl diazoacetate.

Causality of Experimental Design:

  • Benzyne Precursor: 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate is an excellent benzyne precursor that reacts under mild, fluoride-promoted conditions, offering broad functional group tolerance.[16]

  • Fluoride Source: Cesium fluoride (CsF) is used as the fluoride source to initiate the ortho-elimination that generates benzyne. Anhydrous conditions are critical to prevent quenching the reactive intermediate.

  • Diazo Compound: Ethyl diazoacetate serves as the 1,3-dipole for the cycloaddition. CAUTION: Diazo compounds are potentially explosive and should be handled with extreme care behind a safety shield in a fume hood.[16]

  • Purification: Column chromatography is necessary to separate the desired product from unreacted starting materials and N-arylated byproducts.[16]

Experimental Workflow:

G reagents 1. 2-(TMS)phenyl triflate 2. Ethyl diazoacetate 3. Cesium Fluoride (CsF) solvent Anhydrous Acetonitrile (MeCN) reagents->solvent Dissolve reaction Stir at Room Temperature (Monitor by TLC) solvent->reaction Combine & Stir workup 1. Quench with sat. NaHCO₃ 2. Extract with Ethyl Acetate reaction->workup After completion purification Silica Gel Column Chromatography workup->purification Isolate crude product This compound (Off-white solid) purification->product Obtain pure

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and anhydrous acetonitrile.

  • Add cesium fluoride (CsF) (2.2 equiv) to the solution.

  • Slowly add a solution of ethyl diazoacetate (1.2 equiv) in anhydrous acetonitrile to the reaction mixture at room temperature over 30 minutes. Use a syringe pump for controlled addition and maintain proper shielding.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 hexanes/EtOAc).[16]

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as an off-white solid.[16]

Section 3: Application in Agrochemical Synthesis: Derivatization Protocols

The true power of this compound lies in its utility as a scaffold. The following protocols detail its conversion into key intermediates for agrochemical discovery.

Protocol 3.1: Synthesis of 1H-Indazole-3-Carboxamides

Conversion of the ester to an amide is a critical step for generating libraries of compounds for biological screening, particularly for insecticides and fungicides.[15][17] This is a two-step process involving hydrolysis of the ester to the carboxylic acid, followed by amide coupling.

Causality of Experimental Design:

  • Hydrolysis: Saponification with a strong base like NaOH or LiOH is a standard method to convert the ethyl ester to the more reactive carboxylic acid.[18]

  • Amide Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) are used to form a highly reactive activated ester in situ.[15] This intermediate readily reacts with a primary or secondary amine to form the desired amide bond with high efficiency and minimal side products. This avoids the need to generate a more hazardous acyl chloride.

Derivatization Workflow:

G start This compound hydrolysis Step 1: Hydrolysis (NaOH or LiOH, aq. EtOH) start->hydrolysis acid 1H-Indazole-3-carboxylic acid hydrolysis->acid coupling Step 2: Amide Coupling (Amine R-NH₂, EDC, HOBt, DMF) acid->coupling product 1H-Indazole-3-carboxamide Derivative coupling->product

Caption: Two-step conversion of the ester to diverse carboxamides.

Step-by-Step Protocol:

Step A: Hydrolysis to 1H-Indazole-3-carboxylic acid

  • Dissolve this compound (1.0 equiv) in a mixture of ethanol and water.

  • Add sodium hydroxide (NaOH) (2.0-3.0 equiv) and heat the mixture to reflux for 2-4 hours, until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 1M HCl.

  • The product, 1H-Indazole-3-carboxylic acid, will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.[18]

Step B: Amide Coupling

  • To a solution of 1H-Indazole-3-carboxylic acid (1.0 equiv) in an anhydrous polar aprotic solvent like DMF, add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).[15]

  • Add a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv) and stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add the desired primary or secondary amine (1.0 equiv) to the reaction mixture.

  • Stir at room temperature for 4-6 hours or until the reaction is complete by TLC analysis.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting solid or oil by column chromatography or recrystallization to yield the final 1H-indazole-3-carboxamide derivative.[15][17]

Section 4: Case Study: A Synthetic Auxin Herbicide Precursor

The structural analogy between indazole and indole provides a rational basis for designing indazole-based herbicides that mimic the plant hormone auxin.[1][9] Auxinic herbicides cause uncontrolled cell division and growth in broadleaf weeds, ultimately leading to plant death.[11][12] The key molecular target is the TIR1 (Transport Inhibitor Response 1) F-box protein, which is part of an E3 ubiquitin ligase complex.[11][12]

The core pharmacophore for this activity is often a carboxylic acid attached to an aromatic ring. Therefore, 1H-Indazole-3-carboxylic acid, obtained via the hydrolysis protocol (3.1A), is an ideal precursor for developing novel auxinic herbicides.

Proposed Mode of Action:

G cluster_0 Normal Plant Growth cluster_1 Herbicidal Action Auxin Auxin (Hormone) TIR1 TIR1 Receptor Auxin->TIR1 Binds Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Tags for Degradation ARF ARF (Transcription Factor) Aux_IAA->ARF Represses Growth Normal Growth Genes ARF->Growth Activates Indazole_Herbicide Indazole-Carboxylate (Synthetic Auxin) TIR1_H TIR1 Receptor Indazole_Herbicide->TIR1_H Binds Strongly Aux_IAA_H Aux/IAA Repressor TIR1_H->Aux_IAA_H Mass Degradation ARF_H ARF (Transcription Factor) Uncontrolled_Growth Uncontrolled Growth -> Plant Death ARF_H->Uncontrolled_Growth Over-activates

Caption: Proposed mode of action for an indazole-based auxinic herbicide.

In this proposed mechanism, the indazole-carboxylate molecule binds to the TIR1 receptor, stabilizing its interaction with the Aux/IAA repressor proteins.[12] This leads to the rapid ubiquitination and degradation of the repressors. As a result, the ARF transcription factors are over-activated, causing an explosion of auxin-responsive gene expression that leads to unsustainable growth and, ultimately, the death of the weed.[11][12]

Section 5: Data Summary & Characterization

The following table summarizes typical data for the compounds described in the protocols.

Compound NameStarting MaterialTypical YieldMelting Point (°C)Key ¹H NMR Signal (DMSO-d₆)Reference
This compound2-(TMS)phenyl triflate, Ethyl diazoacetate~82%133-134δ 13.8 (s, 1H, NH), 8.1 (d, 1H, Ar-H), 4.4 (q, 2H, -CH₂-), 1.4 (t, 3H, -CH₃)[16]
1H-Indazole-3-carboxylic acidThis compound>90%266-270 (dec.)δ 13.5 (br s, 1H, COOH), 13.4 (s, 1H, NH), 8.1 (d, 1H, Ar-H), 7.6 (d, 1H, Ar-H)[18]
N-benzyl-1H-indazole-3-carboxamide1H-Indazole-3-carboxylic acid, Benzylamine~70-85%145-148δ 13.88 (s, 1H, NH), 9.08 (t, 1H, amide NH), 8.21 (d, 1H, Ar-H), 7.22-7.43 (m, 7H, Ar-H), 4.52 (d, 2H, -CH₂-)[15]

Section 6: Conclusion

This compound is a powerful and economically important building block for the synthesis of novel agrochemicals. Its straightforward synthesis and the presence of two distinct functional handles for derivatization provide a robust platform for generating diverse molecular libraries. The protocols outlined in this guide offer reliable methods for both the synthesis of the core scaffold and its conversion into high-value carboxamide derivatives. Furthermore, the rational application of this scaffold in designing new herbicidal modes of action, such as targeting the auxin pathway, highlights its significant potential for future discoveries in crop protection. As the demand for new and effective agrochemicals continues to grow, the strategic use of versatile building blocks like this compound will be essential for innovation and development in the field.

Section 7: References

  • Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex International.

  • D. B. G. Williams, M. A. T. B. Kwaramba. (2012). 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 89, 340.

  • N.d. (1976). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Il Farmaco; edizione scientifica, 31(11), 848–856.

  • T. Chandrasekhar, et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

  • ChemicalBook. (n.d.). 1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis. Retrieved from ChemicalBook.

  • X. Wang, et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267.

  • X. Wang, et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central.

  • S. Ahmad, et al. (2013). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. Asian Journal of Chemistry, 25(13), 7381-7383.

  • J. D. Webster, et al. (2025). The discovery of indazapyroxamet: a novel 3-pyridinyl insecticide targeting piercing/sucking insects. Pest Management Science, 81(5), 2419-2423.

  • Wang, X., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. ResearchGate.

  • N.d. (2021). Insecticide mixture containing indazole. Google Patents. KR20210032418A.

  • T. Chandrasekhar, et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate.

  • N.d. (2012). Indazole derivative and a pesticide composition containing the same. Google Patents. WO2012081916A2.

  • N.d. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents. CN112778203A.

  • J. H. Kim, et al. (2012). Discovery of novel indazole-linked triazoles as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4328–4331.

  • S. Singh, et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1904–1926.

  • Wikipedia. (n.d.). Indazole.

  • M. A. Ansari, et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983.

  • N.d. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate.

  • N.d. (n.d.). Understanding the Role of Indazole Derivatives in Modern Chemistry.

  • European Patent Office. (2024). COMPOSITIONS COMPRISING PYRIDINE CARBOXYLATE HERBICIDES AND AZOLE CARBOXYLATE SAFENERS. EP 3876726 B1.

  • Sigma-Aldrich. (n.d.). Indazole-3-carboxylic acid. Retrieved from Sigma-Aldrich.

  • H. Cai, et al. (2023). Carboxylic Acid Derivatives in Herbicide Development. Journal of Agricultural and Food Chemistry, 71(26), 9973–9993.

  • Y. Zhang, et al. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 23(11), 2769.

References

Application Notes & Protocols for the Synthesis of Indazole-3-carboxamide Derivatives from Ethyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Indazole-3-Carboxamide Scaffold

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, the indazole-3-carboxamide framework is a cornerstone for the development of novel therapeutics, with derivatives exhibiting a wide spectrum of pharmacological activities. These include potent kinase inhibitors for cancer therapy, antagonists for serotonin receptors, and inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1).[3][4][5][6] The versatility of this scaffold stems from the synthetic tractability of the C3-carboxamide group, which allows for the systematic introduction of diverse chemical functionalities to modulate potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview and detailed protocols for the synthesis of indazole-3-carboxamide derivatives, starting from the commercially available and stable precursor, Ethyl 1H-indazole-3-carboxylate. The narrative emphasizes the chemical rationale behind the chosen methodologies, ensuring that researchers can not only replicate the procedures but also adapt them for the synthesis of novel analogues.

Part 1: The Synthetic Blueprint: A Two-Step Conversion

The most direct and widely adopted strategy for converting this compound into its corresponding carboxamide derivatives is a two-step sequence. This approach is favored for its high efficiency, reliability, and broad substrate scope.

  • Saponification: The initial step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a classic saponification reaction, typically performed under basic conditions.

  • Amide Coupling: The resulting 1H-indazole-3-carboxylic acid is then activated and coupled with a primary or secondary amine to form the desired amide bond.

This robust sequence provides a modular approach, allowing for the late-stage introduction of various amine-containing fragments to build a library of diverse compounds for structure-activity relationship (SAR) studies.[6]

G cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling A This compound B 1H-indazole-3-carboxylic acid A->B  LiOH·H₂O  THF/MeOH/H₂O C 1H-indazole-3-carboxylic acid E Indazole-3-carboxamide Derivative C->E  Coupling Agents  (e.g., HATU, EDC/HOBt) D Primary/Secondary Amine (R-NH₂) D->E

Figure 1: Overall synthetic pathway from ester to amide.

Part 2: Mechanistic Considerations and Reagent Selection

A deep understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.

The Saponification Step

The hydrolysis of the ester is typically achieved using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of solvents such as tetrahydrofuran (THF), methanol (MeOH), and water.[7]

  • Causality: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, expelling the ethoxide (EtO⁻) leaving group. The resulting carboxylate is protonated during the acidic workup (e.g., with citric acid or dilute HCl) to yield the final carboxylic acid product.[2] The use of a co-solvent system like THF/MeOH/H₂O ensures the solubility of both the nonpolar starting material and the polar hydroxide salt.[7]

The Amide Coupling Step: Activating the Carboxylic Acid

Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the acidic proton of the carboxylic acid, which protonates the amine, quenching its nucleophilicity. Therefore, the carboxylic acid must first be converted into a more reactive electrophile.[8] This is the role of coupling reagents.

  • Carbodiimide-Based Coupling (EDC/HOBt): This is a widely used and cost-effective method.[1][2]

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The carbodiimide activates the carboxylic acid by reacting with the carboxyl group to form a highly reactive O-acylisourea intermediate.

    • HOBt (Hydroxybenzotriazole): This additive serves a dual purpose. It reacts with the O-acylisourea intermediate to form an active ester. This new intermediate is less reactive than the O-acylisourea but is more stable, suppressing the formation of an unreactive N-acylurea byproduct. Crucially, it also minimizes racemization if the amine or carboxylic acid contains a chiral center.[8] The amine then attacks this active ester to form the amide bond.

    • Base (TEA or DIPEA): A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to neutralize the hydrochloride salt of EDC and the HOBt, ensuring the reaction medium remains basic enough for the amine to be a competent nucleophile.[1]

  • Aminium/Uronium-Based Coupling (HATU):

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly efficient and often preferred coupling reagent, particularly for sterically hindered substrates or less nucleophilic amines.[7] HATU reacts with the carboxylic acid to form an activated ester that is extremely reactive towards aminolysis, often leading to faster reaction times and higher yields compared to carbodiimide methods.

Part 3: Detailed Experimental Protocols

The following protocols are generalized from established literature procedures and should be adapted based on the specific substrate. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

G start Start: This compound step1 Protocol 1: Saponification - Dissolve in THF/MeOH/H₂O - Add LiOH·H₂O - Stir at 45°C for 3h start->step1 workup1 Workup 1 - Concentrate solvent - Acidify with citric acid - Filter and dry solid step1->workup1 product1 Intermediate: 1H-indazole-3-carboxylic acid workup1->product1 step2 Protocol 2: Amide Coupling - Dissolve acid in DMF - Add HOBt, EDC·HCl, TEA - Stir for 15 min product1->step2 step3 Add Amine (R-NH₂) - Stir at RT for 4-6h step2->step3 workup2 Workup 2 - Quench with water - Extract with CHCl₃/MeOH - Wash, dry, and concentrate step3->workup2 purify Purification - Column Chromatography workup2->purify final_product Final Product: Indazole-3-carboxamide Derivative purify->final_product

Figure 2: General experimental workflow.

Protocol 1: Synthesis of 1H-indazole-3-carboxylic acid[2][7]
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv).

  • Solvent Addition: Add a solvent mixture of THF, MeOH, and H₂O in a 2:2:1 ratio (e.g., 10 mL per gram of starting material). Stir until the solid is fully dissolved.

  • Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, approx. 2.0-3.0 equiv) to the solution.

  • Reaction: Heat the reaction mixture to 45-50°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~3-4 by the slow addition of an acid solution (e.g., 1M HCl or citric acid solution). A white precipitate will form.[2]

  • Isolation:

    • Stir the suspension in the ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

    • Dry the solid under vacuum at 35-40°C to a constant weight to afford 1H-indazole-3-carboxylic acid as a white or off-white solid. The product is often of sufficient purity to be used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of 1H-indazole-3-carboxamide Derivatives[1]
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1H-indazole-3-carboxylic acid (1.0 equiv).

  • Solvent and Reagent Addition:

    • Add anhydrous N,N-Dimethylformamide (DMF, approx. 10 mL per gram of acid).

    • Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).

    • Add Triethylamine (TEA, 3.0 equiv).

  • Activation: Stir the reaction mixture at room temperature for 15-20 minutes. This is the activation step where the active ester is formed.

  • Amine Addition: Add the desired primary or secondary amine (1.0 equiv) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of DMF.

  • Reaction: Continue stirring at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the carboxylic acid.

  • Workup:

    • Pour the reaction mixture into ice-cold water (approx. 10 volumes).

    • Extract the product into an organic solvent. A mixture of 10% Methanol in Chloroform is often effective.[1] Perform the extraction three times.

    • Combine the organic layers and wash sequentially with 10% NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of methanol in chloroform or ethyl acetate in hexanes, to afford the pure indazole-3-carboxamide derivative.

Part 4: Product Characterization

Unequivocal structural confirmation of the final products is essential. A combination of spectroscopic techniques should be employed.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure, including the number and connectivity of protons and carbons. For a typical N-benzyl-1H-indazole-3-carboxamide, one would expect to see characteristic signals for the indazole ring protons, the benzyl protons, a broad singlet for the amide N-H proton, and a downfield singlet for the indazole N-H proton.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.[9][10]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The presence of a strong absorption band around 1640-1680 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretch, while a band in the region of 3200-3400 cm⁻¹ corresponds to the N-H stretch of the amide and indazole groups.[1]

Part 5: Data Summary Table

The following table summarizes representative examples of indazole-3-carboxamide derivatives synthesized using the described methods, showcasing the versatility of the amine component.

Starting AmineProduct StructureProduct NameRef.
BenzylamineN-benzyl-1H-indazole-3-carboxamide[1]
DiethylamineN,N-diethyl-1H-indazole-3-carboxamide[1]
2-Morpholinoethanamine
alt text
N-(2-morpholinoethyl)-1H-indazole-3-carboxamide[1]
2-(Pyrrolidin-1-yl)ethanamine
alt text
N-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole-3-carboxamide[1]

(Note: Images are representative structures for visualization purposes.)

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving Ethyl 1H-Indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole moiety, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug development.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents targeting a wide array of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Ethyl 1H-indazole-3-carboxylate, in particular, is a key building block, offering multiple sites for functionalization to create diverse chemical libraries for drug screening. Palladium-catalyzed cross-coupling reactions have emerged as a powerful toolkit for the precise and efficient modification of the indazole core, enabling the construction of complex molecular architectures that are otherwise difficult to access.

This comprehensive guide provides detailed application notes and validated protocols for the palladium-catalyzed functionalization of this compound and its derivatives. We will delve into the mechanistic intricacies and practical considerations of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, empowering researchers to leverage these transformative methodologies in their drug discovery endeavors.

Workflow for Functionalization of this compound

The journey from the readily available this compound to a diverse library of functionalized derivatives typically involves a two-step process: regioselective halogenation followed by palladium-catalyzed cross-coupling. This workflow allows for the introduction of a wide range of substituents at specific positions on the indazole ring.

Indazole Functionalization Workflow cluster_0 Precursor Synthesis cluster_1 Palladium-Catalyzed Cross-Coupling Start This compound Halogenation Regioselective Halogenation (e.g., Bromination) Start->Halogenation NBS or Br2 Precursor Halogenated Ethyl 1H-indazole-3-carboxylate Halogenation->Precursor Coupling Pd-catalyzed Cross-Coupling Precursor->Coupling Suzuki Suzuki-Miyaura Coupling->Suzuki ArB(OH)2 Buchwald Buchwald-Hartwig Coupling->Buchwald R2NH Sonogashira Sonogashira Coupling->Sonogashira RC≡CH Heck Heck Coupling->Heck Alkene Products Functionalized Indazole Derivatives Suzuki->Products Buchwald->Products Sonogashira->Products Heck->Products Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' Ln Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Base Base Base->Transmetal BoronicAcid Ar'B(OH)2 BoronicAcid->Base ArX Ar-X ArX->OxAdd

References

Application Note & Protocol: A Robust and Scalable Synthesis of Ethyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Overview

Ethyl 1H-indazole-3-carboxylate is a cornerstone building block in medicinal chemistry, serving as a critical precursor for a multitude of pharmacologically active agents, including the antiemetic drug Granisetron and the anti-cancer agent Lonidamine.[1][2][3] Its structural motif is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[4][5] The growing demand for indazole-based therapeutics necessitates a synthetic protocol that is not only high-yielding but also scalable, safe, and economically viable for industrial application.

This document provides a comprehensive, field-proven guide for the large-scale synthesis of this compound. Moving beyond a simple recitation of steps, this protocol elucidates the underlying chemical principles, justifies the selection of reagents and conditions, and integrates critical safety and handling procedures essential for transitioning from bench-scale to pilot-plant production. The chosen methodology is centered around a modified Japp-Klingemann reaction, a classic yet powerful strategy for constructing the indazole nucleus from readily available commercial starting materials.[6][7][8][9]

The Synthetic Blueprint: Modified Japp-Klingemann Reaction

The Japp-Klingemann reaction provides a convergent and efficient pathway to hydrazones from β-keto-esters and aryl diazonium salts.[7] In this protocol, we leverage this reaction in a one-pot sequence where the in situ generated hydrazone undergoes spontaneous base-mediated cyclization to afford the target indazole. This approach is advantageous for large-scale synthesis as it minimizes intermediate isolation steps, thereby reducing process time, solvent usage, and potential yield loss.

The overall transformation is depicted below:

Scheme 1: Overall Synthesis of this compound

  • Step A: Diazotization of 2-amino-benzoic acid.

  • Step B: Japp-Klingemann coupling with ethyl 2-chloroacetoacetate.

  • Step C: Intramolecular cyclization and decarboxylation to form the indazole ring.

Mechanistic Rationale

Understanding the reaction mechanism is paramount for process optimization and troubleshooting. The transformation proceeds through several key stages, which can be visualized in the following pathway. The choice of a β-keto-ester bearing a leaving group (e.g., chlorine) at the α-position facilitates the final cyclization step.

Japp_Klingemann_Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo-Coupling cluster_2 Step 3: Hydrazone Formation & Cyclization A 2-Amino-benzoic acid B Arenediazonium Salt A->B  NaNO₂, HCl, 0-5 °C   D Azo Intermediate B->D  Reaction with enolate   C Ethyl 2-chloroacetoacetate (Enolate form) C->D  Coupling at α-carbon   E Arylhydrazone Intermediate D->E  Hydrolysis & Decarboxylation   F This compound (Final Product) E->F  Intramolecular  Nucleophilic Attack  (Base-mediated)  

Figure 1: Reaction mechanism for the synthesis. This diagram outlines the key transformations from the starting aniline to the final indazole product.

Process Parameters & Reagent Specifications

Successful scale-up hinges on precise control over process variables and the quality of raw materials. The following tables summarize the critical parameters for this synthesis.

Table 1: Reagent and Solvent Specifications

Reagent/SolventCAS NumberRecommended GradeNotes
2-Amino-benzoic acid118-92-3≥98%Starting material
Sodium Nitrite7632-00-0ACS Reagent, ≥97%Diazotizing agent
Hydrochloric Acid7647-01-037% (w/w), ACS ReagentAcid catalyst
Ethyl 2-chloroacetoacetate609-15-4≥95%β-keto-ester
Sodium Acetate127-09-3Anhydrous, ≥99%Base/Buffer
Ethanol64-17-5200 Proof, ACSReaction & Recrystallization Solvent
Ethyl Acetate141-78-6ACS ReagentExtraction Solvent
Saturated Sodium BicarbonateN/AAqueous SolutionNeutralization
BrineN/ASaturated NaCl SolutionWashing
Anhydrous Magnesium Sulfate7487-88-9Reagent GradeDrying Agent

Table 2: Critical Process Parameters

ParameterValueRationale & Control Measures
Stoichiometry (relative to 2-amino-benzoic acid)
    Sodium Nitrite1.05 eq.Slight excess ensures complete diazotization.
    Hydrochloric Acid3.0 eq.Provides acidic medium and proton source.
    Ethyl 2-chloroacetoacetate1.1 eq.Slight excess drives the coupling reaction to completion.
    Sodium Acetate3.0 eq.Acts as a base to facilitate enolate formation and subsequent cyclization.
Diazotization Temperature0–5 °CCritical to prevent decomposition of the unstable diazonium salt. Use an ice/salt bath and monitor internal temperature.
Coupling/Cyclization Temp.20–25 °C (Room Temp.)The reaction is typically exothermic; initial cooling may be required before allowing it to warm to RT.
Reaction Time12–18 hoursMonitor by TLC or HPLC for completion.
pH during Work-up~8Ensure complete neutralization of acid with sodium bicarbonate.
Expected Yield75–85%Based on purified, isolated product.

Mandatory Safety & Hazard Management

Chemical synthesis on a large scale introduces significant risks that must be mitigated through rigorous adherence to safety protocols. Several reagents in this procedure are classified as particularly hazardous.

WARNING: This synthesis involves the in situ generation of a diazonium salt. While generally used in solution, solid diazonium salts are shock-sensitive and can be explosive. Never isolate the diazonium salt intermediate.

Reagent-Specific Dangers
  • Hydrazine Derivatives (Implicit): The arylhydrazone intermediate is a hydrazine derivative. Hydrazines are acutely toxic, corrosive, and suspected carcinogens.[10][11] They can be fatal if inhaled and are readily absorbed through the skin.[12]

  • Sodium Nitrite: A strong oxidizer. Contact with combustible materials may cause fire. Toxic if swallowed.

  • Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Respiratory irritant.

  • Ethyl 2-chloroacetoacetate: Lachrymator and skin/respiratory irritant.

Engineering Controls & Personal Protective Equipment (PPE)
  • Ventilation: All operations must be conducted in a certified, high-performance chemical fume hood or a closed-system reactor for pilot-scale operations.[10][11]

  • Personal Protective Equipment:

    • Body: Flame-resistant lab coat. A chemical-resistant apron is required when handling large volumes.[13]

    • Eyes/Face: Chemical splash goggles and a full-face shield are mandatory, especially during additions and transfers.[10]

    • Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended. Consult a glove compatibility chart for extended handling.[10]

Spill & Emergency Procedures
  • Spills: Do not attempt to clean up large spills of hazardous materials. Evacuate the area and follow institutional emergency protocols.[11] For small spills, absorb with a non-combustible material like sand or vermiculite and place in a sealed container for hazardous waste disposal.[13]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][13]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[13]

    • Inhalation: Move the victim to fresh air.[11]

    • Seek immediate medical attention for any exposure. [10][11]

Detailed Synthesis Protocol

This protocol is based on a 1.0 molar scale. Adjustments for larger scales should be validated with appropriate risk assessments.

Equipment:

  • Multi-neck, round-bottom flask (or jacketed reactor) equipped with a mechanical stirrer, thermocouple, and addition funnel.

  • Ice/salt bath.

  • Large separatory funnel.

  • Rotary evaporator.

  • Recrystallization apparatus.

Procedure:

  • Diazotization (Step A):

    • To a jacketed reactor or a multi-neck flask, add 2-amino-benzoic acid (137.1 g, 1.0 mol) and water (1 L). Stir to form a slurry.

    • Add concentrated hydrochloric acid (250 mL, ~3.0 mol) slowly. The mixture may warm slightly.

    • Cool the reactor to 0–5 °C using an ice/salt bath.

    • In a separate beaker, dissolve sodium nitrite (72.5 g, 1.05 mol) in water (300 mL).

    • Add the sodium nitrite solution dropwise to the stirred reaction mixture via an addition funnel over 60–90 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, stir the resulting solution at 0–5 °C for an additional 30 minutes.

  • Coupling and Cyclization (Steps B & C):

    • In a separate large vessel, prepare a solution of ethyl 2-chloroacetoacetate (181.0 g, 1.1 mol) and sodium acetate (246.1 g, 3.0 mol) in ethanol (1.5 L).

    • Cool this solution to 10–15 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the ethyl 2-chloroacetoacetate solution over ~2 hours. A thick, colored precipitate will form. Maintain the temperature below 25 °C during the addition.

    • Once the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature (20–25 °C) for 16 hours. Monitor the reaction's progress via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove most of the ethanol.

    • To the remaining slurry, add ethyl acetate (2 L) and water (1.5 L). Stir vigorously.

    • Carefully neutralize the mixture by slowly adding saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is ~8.

    • Transfer the mixture to a large separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 500 mL).

    • Combine all organic layers and wash with brine (1 x 500 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification (Recrystallization):

    • Transfer the crude solid to a suitable flask.

    • Add hot ethanol or toluene until the solid just dissolves.[14]

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • Cool the flask in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold solvent.

    • Dry the purified product in a vacuum oven at 40–50 °C to a constant weight.

Workflow Visualization

The following diagram provides a high-level overview of the entire manufacturing process, from raw material inputs to the final, purified product.

Synthesis_Workflow RM Raw Materials (2-Aminobenzoic Acid, NaNO₂, HCl) Diazotization Step 1: Diazotization Reactor 1 @ 0-5 °C RM->Diazotization KSM Key Starting Material (Ethyl 2-chloroacetoacetate) Coupling Step 2: Coupling & Cyclization Reactor 2 @ RT KSM->Coupling Diazotization->Coupling Transfer of Diazonium Salt Workup Step 3: Quench & Extraction Coupling->Workup Crude Reaction Mixture Purification Step 4: Recrystallization Workup->Purification Crude Solid QC Final Product QC (NMR, HPLC, MP) Purification->QC Product This compound (>98% Purity) QC->Product

Figure 2: Large-scale synthesis workflow. A top-down view of the process flow, highlighting the major unit operations.

Analytical Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.[15]

Table 3: Expected Analytical Data for this compound

AnalysisSpecificationExpected Result
Appearance Off-white to light yellow crystalline powderConforms
Melting Point 133–136 °CLiterature: 133–134 °C[14]
¹H NMR (400 MHz, DMSO-d₆)δ 13.88 (s, 1H, NH), 8.19 (d, 1H), 7.65 (d, 1H), 7.42 (t, 1H), 7.25 (t, 1H), 4.40 (q, 2H, CH₂), 1.38 (t, 3H, CH₃)
¹³C NMR (101 MHz, DMSO-d₆)δ 163.2, 141.5, 133.8, 127.0, 122.9, 121.8, 121.3, 110.9, 60.8, 14.7
Purity (HPLC) ≥98.0%Conforms
HRMS (ESI) C₁₀H₁₀N₂O₂Calculated for [M+H]⁺: 191.0815; Found: 191.0819[14]

Conclusion

This application note details a robust, scalable, and efficient protocol for the synthesis of this compound. By employing a one-pot Japp-Klingemann coupling and cyclization strategy, this method minimizes operational complexity while maintaining high yields. The paramount importance of safety, particularly the handling of diazonium salts and associated reagents, has been thoroughly addressed. Adherence to the outlined procedures, control parameters, and safety protocols will enable researchers and drug development professionals to reliably produce this vital chemical intermediate on a large scale, facilitating the advancement of indazole-based pharmaceutical research and development.

References

Application Note: A Validated Protocol for the Saponification of Ethyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the hydrolysis of Ethyl 1H-indazole-3-carboxylate to its corresponding carboxylic acid, 1H-indazole-3-carboxylic acid. This transformation is a critical step in the synthesis of numerous pharmaceutical agents, including granisetron and lonidamine.[1][2] The protocol emphasizes a base-catalyzed approach (saponification), detailing the reaction mechanism, a step-by-step experimental procedure, methods for product characterization, and key troubleshooting insights to ensure high yield and purity. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Significance

1H-indazole-3-carboxylic acid is a highly valuable heterocyclic building block in medicinal chemistry.[3] Its rigid bicyclic structure serves as a key scaffold in the development of various therapeutic agents, notably anti-inflammatory and anti-cancer drugs.[3] The conversion of its stable and commercially available ethyl ester precursor, this compound, into the active carboxylic acid is a fundamental and frequently performed synthetic operation.

While both acid- and base-catalyzed methods can effect this hydrolysis, base-catalyzed saponification is often the preferred industrial and laboratory method.[4][5] The primary advantage lies in its irreversibility; the carboxylic acid product is deprotonated by the basic medium to form a carboxylate salt, which is unreactive towards the alcohol byproduct (ethanol), thus driving the reaction to completion.[4] This note details a robust and scalable saponification protocol designed for efficiency and reproducibility.

The Chemistry: Mechanism of Base-Catalyzed Ester Hydrolysis

The saponification of an ester is a classic example of a nucleophilic acyl substitution reaction. The process can be dissected into several discrete, logical steps, as illustrated below.

Mechanism Pillars:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This is the rate-determining step.

  • Formation of a Tetrahedral Intermediate: The attack results in the formation of a transient, unstable tetrahedral alkoxide intermediate.

  • Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group.

  • Acid-Base Reaction (Irreversible Step): The liberated ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly exergonic and renders the entire process irreversible, shifting the equilibrium completely towards the products.

  • Protonation: A final acidification step during the work-up protonates the carboxylate salt to yield the desired neutral carboxylic acid, which typically precipitates from the aqueous solution.

Caption: Base-catalyzed hydrolysis (saponification) mechanism.

Validated Experimental Protocol

This protocol has been optimized for a starting scale of 10 grams of this compound, but it is scalable with appropriate adjustments to solvent volumes and vessel sizes.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥98%Sigma-AldrichStarting material. MP: ~133-134 °C.[6][7]
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher ScientificCan be substituted with KOH or LiOH.
Ethanol (EtOH), 200 ProofACS/USP GradeVWRSolvent for the starting material.
Deionized Water (H₂O)Type II or betterMilliporeUsed as a co-solvent and for work-up.
Hydrochloric Acid (HCl), concentratedACS Reagent, ~37%J.T. BakerFor acidification.
Diethyl Ether (Et₂O) or Ethyl AcetateACS GradeEMD MilliporeOptional, for washing impurities.
Equipment
  • 500 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Water-cooled reflux condenser

  • Heating mantle with temperature control

  • Rotary evaporator

  • 1 L Beaker

  • pH meter or pH paper (range 1-14)

  • Buchner funnel and vacuum flask

  • Vacuum oven or desiccator

Step-by-Step Procedure

G A 1. Dissolve Ester Add this compound (10.0 g) and Ethanol (150 mL) to 500 mL RBF. B 2. Add Base Prepare NaOH solution (4.2 g in 50 mL H₂O). Add slowly to the RBF. A->B C 3. Reflux Heat mixture to reflux (~80-85°C). Maintain for 2-4 hours. Monitor by TLC. B->C D 4. Cool & Concentrate Cool to room temperature. Remove ethanol via rotary evaporator. C->D E 5. Aqueous Work-up Dilute residue with 150 mL H₂O. Optional: Wash with Et₂O (2x50 mL). D->E F 6. Acidify & Precipitate Cool aqueous layer in an ice bath. Add conc. HCl dropwise to pH ~2-3. E->F G 7. Isolate Product Collect white precipitate via vacuum filtration. F->G H 8. Wash & Dry Wash solid with cold DI water (3x30 mL). Dry under vacuum at 60-70°C. G->H

Caption: Experimental workflow for saponification.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 52.6 mmol). Add 150 mL of ethanol and stir until all the solid has dissolved.

  • Addition of Base: In a separate beaker, dissolve sodium hydroxide (4.2 g, 105 mmol, 2.0 equiv.) in 50 mL of deionized water. Carefully add the NaOH solution to the ethanolic solution of the ester.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (internal temperature ~80-85°C) using a heating mantle. Maintain the reflux for 2-4 hours.

    • Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The starting material will have a higher Rf value than the carboxylate salt product, which will remain at the baseline. The reaction is complete when the starting material spot is no longer visible under UV light.[6]

  • Solvent Removal: After the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Aqueous Work-up: To the remaining aqueous residue, add 150 mL of deionized water and stir.

    • Trustworthiness Check: At this stage, an optional wash can be performed to remove any non-polar impurities or unreacted starting material. Transfer the solution to a separatory funnel and extract with diethyl ether or ethyl acetate (2 x 50 mL). Discard the organic layers and retain the aqueous layer containing the sodium salt of the product.

  • Precipitation: Transfer the aqueous solution to a 1 L beaker and cool it in an ice-water bath. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise. A thick white precipitate will form. Continue adding acid until the pH of the solution is between 2 and 3.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 30 mL) to remove any residual NaCl. Dry the collected solid in a vacuum oven at 60-70°C overnight to yield 1H-indazole-3-carboxylic acid as a fine, off-white powder.

Expected Results and Characterization
ParameterExpected Value
Theoretical Yield 8.53 g
Typical Actual Yield 7.7 - 8.2 g (90-96%)
Appearance Off-white to yellow crystalline powder.[3]
Melting Point 266-270 °C (with decomposition).[8]
¹H NMR (DMSO-d₆) Disappearance of ethyl signals (triplet ~1.4 ppm, quartet ~4.4 ppm). Appearance of a very broad singlet >13 ppm (COOH).
IR (KBr, cm⁻¹) Appearance of a broad O-H stretch (~2500-3300 cm⁻¹). Shift of C=O stretch from ~1710 cm⁻¹ (ester) to ~1690 cm⁻¹ (acid).
Purity (HPLC) ≥98%

Troubleshooting and Field-Proven Insights

IssueProbable CauseRecommended Solution
Incomplete Reaction Insufficient reaction time, temperature, or base.Extend reflux time to 6 hours. Ensure a proper reflux is maintained. Confirm 2.0 equivalents of base were used.
Product Fails to Precipitate Insufficient acidification or solution is too warm.Re-check the pH and add more HCl if necessary. Ensure the solution is thoroughly chilled in an ice bath.
Low Yield Product is partially soluble in acidic water; transfer losses.Ensure the wash water during filtration is ice-cold to minimize solubility losses. Be meticulous during transfers.
Product is Oily or Gummy Presence of impurities; incomplete drying.Perform the optional organic wash during work-up. Recrystallize the final product from an ethanol/water mixture.[1] Ensure product is completely dry.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Corrosive Reagents: Sodium hydroxide and concentrated hydrochloric acid are highly corrosive. Handle them with extreme care inside a chemical fume hood.

  • Reflux: Ensure the reflux apparatus is assembled correctly with proper water flow to prevent solvent evaporation and pressure buildup.

References

Application Notes and Protocols: Ethyl 1H-indazole-3-carboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Potential of a Versatile Scaffold

Ethyl 1H-indazole-3-carboxylate, a molecule well-established in the annals of medicinal chemistry, is now emerging as a compelling building block in the innovative field of materials science.[1] Its rigid, aromatic structure, coupled with versatile functionalization capabilities, offers a unique platform for the design of novel organic materials with tailored electronic and photophysical properties. This guide moves beyond its traditional pharmaceutical applications to explore its burgeoning role in the creation of advanced materials, including functional polymers, organic electronics, and chemical sensors. As a Senior Application Scientist, my objective is to provide not just a set of instructions, but a foundational understanding of why and how this indazole derivative can be leveraged, empowering researchers to pioneer new frontiers in materials discovery.

Section 1: Core Properties and Rationale for Use in Materials Science

The indazole moiety, a bioisostere of indole, possesses a unique electronic configuration due to the presence of two nitrogen atoms within its bicyclic aromatic system.[2] This inherent structure imparts several key properties that are advantageous for materials science applications:

  • Thermal Stability: The fused aromatic rings contribute to a high thermal decomposition temperature, a critical attribute for materials used in electronic devices that generate heat during operation.

  • Photophysical Properties: Indazole derivatives can be functionalized to exhibit tunable fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.[2][3]

  • Charge Transport Capabilities: The π-conjugated system of the indazole ring can facilitate charge transport, a fundamental requirement for organic semiconductors used in transistors and photovoltaic cells.[1]

  • Chemical Reactivity: The presence of the reactive ester group and the N-H proton on the pyrazole ring of this compound provides two distinct sites for chemical modification, allowing for its incorporation into polymeric chains or for the attachment of specific functional groups.

These properties collectively position this compound as a high-potential precursor for a new generation of functional organic materials.

Section 2: Application in Functional Polymers

The incorporation of indazole moieties into polymer backbones can impart unique optical and electronic properties to the resulting materials. This compound can be chemically modified to serve as a monomer in various polymerization reactions.

Conceptual Workflow for Indazole-Containing Polymer Synthesis

A This compound B Functionalization of Indazole Ring (e.g., addition of polymerizable group) A->B C Polymerization Reaction (e.g., polycondensation, addition polymerization) B->C D Characterization of Polymer (e.g., GPC, NMR, TGA, UV-Vis) C->D E Material Fabrication (e.g., thin film deposition, electrospinning) D->E

Caption: Workflow for developing indazole-based functional polymers.

Protocol 1: Synthesis of a Functionalized Indazole Monomer

This protocol describes a hypothetical pathway to modify this compound with a polymerizable vinyl group. This functionalized monomer can then be used in radical polymerization.

Materials:

  • This compound

  • 2-(Bromomethyl)acrylic acid

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Deprotonation: Add potassium carbonate (1.5 equivalents) to the solution and stir at room temperature for 30 minutes. The base will deprotonate the N-H of the indazole ring, creating a nucleophilic site.

  • Alkylation: Add 2-(bromomethyl)acrylic acid (1.2 equivalents) dropwise to the reaction mixture. The reaction is then stirred at 60°C for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Extraction: Separate the organic layer, and wash it sequentially with water and brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the functionalized indazole monomer.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a flame-dried flask and anhydrous DMF is crucial to prevent the quenching of the nucleophilic indazole anion by water.

  • Base Selection: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the indazole N-H without causing unwanted side reactions.

  • Solvent Choice: DMF is an excellent polar aprotic solvent that can dissolve the reactants and facilitate the Sₙ2 reaction.

Protocol 2: Radical Polymerization of the Functionalized Indazole Monomer

This protocol outlines the polymerization of the synthesized vinyl-functionalized indazole monomer.

Materials:

  • Functionalized indazole monomer

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Anhydrous toluene

  • Methanol

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the functionalized indazole monomer and AIBN (1-2 mol% relative to the monomer) in anhydrous toluene.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Heat the reaction mixture at 70-80°C for 24 hours under a nitrogen atmosphere.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous solution into a large volume of cold methanol to precipitate the polymer.

  • Isolation: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Section 3: Application in Organic Light-Emitting Diodes (OLEDs)

Indazole derivatives are promising candidates for use as emitter or host materials in OLEDs due to their potential for high photoluminescence quantum yields and thermal stability.[3] this compound can be derivatized to tune its emission color and charge transport properties.

Conceptual Workflow for OLED Fabrication

A Synthesis of Indazole-based Emitter Material B Substrate Cleaning (e.g., ITO glass) A->B C Thin Film Deposition (e.g., spin-coating, thermal evaporation) B->C D Deposition of Other Layers (HTL, ETL, Cathode) C->D E Device Encapsulation and Testing D->E

Caption: General workflow for the fabrication of an OLED device.

Protocol 3: Fabrication of a Simple OLED Device (General Protocol)

This protocol provides a general methodology for fabricating a multilayer OLED using a functionalized indazole derivative as the emissive layer. This protocol is adapted from established procedures for similar organic electronic materials.[4]

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Functionalized indazole emitter

  • Hole-Transporting Layer (HTL) material (e.g., TPD)

  • Electron-Transporting Layer (ETL) material (e.g., Alq₃)

  • Low work function metal for cathode (e.g., Calcium, Aluminum)

  • Organic solvents (e.g., chloroform, chlorobenzene)

  • Cleaning agents (e.g., detergent, deionized water, acetone, isopropanol)

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.[4]

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.

  • Hole-Transporting Layer (HTL) Deposition:

    • Prepare a solution of the HTL material in a suitable solvent (e.g., chlorobenzene).

    • Spin-coat the HTL solution onto the cleaned ITO substrate to form a thin film (typically 30-40 nm).

    • Anneal the substrate to remove residual solvent.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the functionalized indazole emitter in a suitable solvent (e.g., chloroform).

    • Spin-coat the emitter solution on top of the HTL to form a thin film (typically 20-30 nm).

    • Anneal the substrate.

  • Electron-Transporting Layer (ETL) and Cathode Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporation chamber.

    • Deposit the ETL material (e.g., Alq₃, typically 20-30 nm) onto the emissive layer.

    • Deposit the cathode metal (e.g., Ca followed by Al, or just Al) through a shadow mask to define the active area of the device.

  • Encapsulation and Testing:

    • Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

    • Test the electroluminescent properties of the device by applying a voltage and measuring the light output and current-voltage characteristics.

Section 4: Application in Chemical Sensors

The electron-rich nature and the potential for fluorescence make indazole derivatives attractive for the development of chemosensors.[1] By functionalizing the indazole core with specific recognition moieties, it is possible to design sensors that exhibit a change in their optical or electronic properties upon binding to a target analyte.

Protocol 4: Synthesis of an Indazole-Based Fluorescent Sensor for Metal Ions (Hypothetical)

This protocol outlines a hypothetical synthesis of a fluorescent sensor for metal ions based on the functionalization of this compound with a metal-chelating group.

Materials:

  • This compound

  • 2-(Chloromethyl)pyridine hydrochloride

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Deionized water

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under argon, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0°C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise. Stir the mixture at 0°C for 30 minutes and then at room temperature for 1 hour.

  • Alkylation: Add 2-(chloromethyl)pyridine hydrochloride (1.1 equivalents) to the reaction mixture. Stir at room temperature for 24 hours.

  • Quenching: Carefully quench the reaction by the slow addition of methanol, followed by deionized water.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the desired indazole-based sensor molecule.

Principle of Operation:

The synthesized molecule incorporates a pyridine moiety, which can act as a binding site for certain metal ions. Upon chelation of a metal ion, the electronic structure of the indazole fluorophore is perturbed, leading to a change in its fluorescence properties (e.g., quenching or enhancement of emission), which can be correlated to the concentration of the analyte.

Section 5: Characterization and Data Presentation

Thorough characterization is essential to validate the synthesis of new materials and to understand their properties.

Technique Purpose
Nuclear Magnetic Resonance (NMR) To confirm the chemical structure of synthesized monomers and polymers.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups and confirm chemical transformations.
Gel Permeation Chromatography (GPC) To determine the molecular weight and polydispersity of polymers.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the materials.
UV-Visible and Photoluminescence Spectroscopy To study the optical properties of the materials, including absorption and emission spectra.
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels, which are crucial for designing electronic devices.

Conclusion and Future Outlook

This compound represents a promising, yet largely unexplored, platform for the development of novel functional materials. The protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers to innovate in the fields of polymer chemistry, organic electronics, and sensor technology. The versatility of the indazole scaffold, combined with the principles of rational molecular design, opens up a vast landscape for the creation of materials with bespoke properties for a wide range of applications.

References

The Strategic Role of Ethyl 1H-Indazole-3-carboxylate in the Synthesis of Potent and Selective EP4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the EP4 Receptor in Immuno-oncology and Inflammation

The Prostaglandin E2 (PGE2) receptor 4 (EP4) has emerged as a critical therapeutic target in a range of pathologies, most notably in oncology and inflammatory diseases.[1][2] PGE2, often upregulated in the tumor microenvironment, exerts potent immunosuppressive effects by binding to the EP4 receptor on various immune cells.[3] This interaction triggers a signaling cascade that dampens the anti-tumor immune response, facilitating tumor growth, invasion, and metastasis.[3][4] Consequently, the development of selective EP4 receptor antagonists represents a promising strategy to counteract this immunosuppression and enhance the efficacy of immunotherapies, such as checkpoint inhibitors.[3][5] Beyond cancer, the EP4 receptor is a key mediator of inflammation and pain, making its antagonism a compelling approach for treating conditions like rheumatoid arthritis and inflammatory bowel disease.[6][7]

The indazole scaffold has proven to be a privileged structure in the design of potent and selective EP4 antagonists. This application note provides a detailed guide on the utilization of a key starting material, ethyl 1H-indazole-3-carboxylate, in the synthesis of a novel class of 2H-indazole-3-carboxamide EP4 receptor antagonists. We will delve into the strategic considerations behind the synthetic route, provide detailed, field-proven protocols for each key transformation, and present a comprehensive overview of the underlying biological rationale.

Scientific Background: The EP4 Signaling Pathway and the Rationale for Antagonism

The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand PGE2, primarily couples to the Gαs protein. This initiates a downstream signaling cascade involving the activation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels.[8][9] The increased cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that modulate gene expression and cellular function, ultimately promoting an immunosuppressive and pro-inflammatory environment.[1][9]

.dot

EP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds Gs Gαs Protein EP4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Immunosuppressive & Pro-inflammatory Gene Expression PKA->Response Leads to Antagonist EP4 Antagonist (e.g., Indazole Derivative) Antagonist->EP4 Blocks

Caption: EP4 Receptor Signaling Pathway and Point of Antagonist Intervention.

By competitively blocking the binding of PGE2 to the EP4 receptor, the indazole-based antagonists described herein effectively halt this signaling cascade at its origin, thereby preventing the downstream immunosuppressive and pro-inflammatory effects.

Synthetic Strategy: A Modular Approach to EP4 Antagonists

The synthesis of 2H-indazole-3-carboxamide EP4 antagonists from this compound follows a robust and modular three-step sequence:

  • Regioselective N-Alkylation: Introduction of the desired substituent at the N2 position of the indazole ring.

  • Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Amide Coupling: Formation of the final carboxamide product by coupling the indazole carboxylic acid with a variety of amine building blocks.

This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a crucial aspect of drug discovery.

.dot

Synthetic_Workflow Start This compound Step1 Step 1: Regioselective N-Alkylation Start->Step1 Intermediate1 Ethyl 2H-indazole-3-carboxylate Derivative Step1->Intermediate1 Step2 Step 2: Saponification Intermediate1->Step2 Intermediate2 2H-Indazole-3-carboxylic Acid Derivative Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 FinalProduct 2H-Indazole-3-carboxamide EP4 Antagonist Step3->FinalProduct

Caption: Modular Synthetic Workflow for 2H-Indazole-3-carboxamide EP4 Antagonists.

Detailed Experimental Protocols

Protocol 1: Regioselective N-Alkylation of this compound

The N-alkylation of indazoles can be challenging due to the presence of two nucleophilic nitrogen atoms (N1 and N2), often leading to a mixture of regioisomers. The choice of base and solvent is critical to control the regioselectivity. For the synthesis of the desired 2H-indazole derivatives, specific conditions are employed to favor alkylation at the N2 position.

Rationale for Experimental Choices:

  • Base and Solvent: The use of potassium hydroxide (KOH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) has been shown to favor the formation of the N2-alkylated product.[10] This is in contrast to conditions like sodium hydride in THF, which tend to favor N1 alkylation.

  • Electrophile: A variety of alkyl bromides can be used as electrophiles, allowing for diversification at the R¹ position.

Step-by-Step Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous DMF (approximately 0.17 M), add powdered KOH (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product will contain a mixture of N1 and N2 isomers. Separate the desired N2-isomer (typically the major product under these conditions) from the N1-isomer by flash column chromatography on silica gel.

Protocol 2: Saponification of Ethyl 2H-indazole-3-carboxylate Derivatives

The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is the necessary functional group for the subsequent amide coupling reaction.

Rationale for Experimental Choices:

  • Hydrolysis Conditions: A standard saponification procedure using a hydroxide base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of an organic solvent (like methanol or THF) and water is effective for this transformation.[11] The use of an aqueous/organic solvent system ensures the solubility of both the ester and the hydroxide base.

Step-by-Step Procedure:

  • Dissolve the purified ethyl 2H-indazole-3-carboxylate derivative (1.0 equivalent) in a mixture of methanol and water (e.g., a 4:1 ratio).

  • Add NaOH (2.0-3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of 3-4 with 1N hydrochloric acid (HCl). A precipitate should form.

  • Collect the solid precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the 2H-indazole-3-carboxylic acid derivative.

Protocol 3: Amide Coupling to Form 2H-Indazole-3-carboxamides

This final step couples the synthesized indazole carboxylic acid with a variety of amines to generate the target EP4 antagonists. The use of a reliable coupling agent is crucial for high yields and purity.

Rationale for Experimental Choices:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.

  • Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is used to neutralize the hexafluorophosphate salt of HATU and the hydrochloride salt of the amine, if applicable, without interfering with the coupling reaction.

Step-by-Step Procedure:

  • To a solution of the 2H-indazole-3-carboxylic acid derivative (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3.0 equivalents).

  • Stir the reaction mixture at room temperature for 2-6 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final 2H-indazole-3-carboxamide EP4 antagonist.

Data Presentation: Structure-Activity Relationship (SAR) of Synthesized Antagonists

The following table summarizes the biological activity of a series of 2H-indazole-3-carboxamide derivatives synthesized using the protocols described above. The data highlights the impact of different substituents on the potency against the EP4 receptor.

CompoundhEP4 IC₅₀ (nM)
1 2,4-difluorobenzyl4-carboxyphenyl3106
7 4-fluorobenzyl4-carboxyphenyl15.7
14 4-cyanobenzyl4-carboxyphenyl1.1
16 4-(trifluoromethyl)benzyl4-carboxyphenyl3.5
29 4-fluorobenzyl4-(2-carboxyethyl)phenyl29.3

Data adapted from J. Med. Chem. 2023, 66, 9, 6218–6238.[8]

The SAR data clearly indicates that substitution on the benzyl group at the R¹ position and the nature of the acidic moiety at the R² position significantly influence the antagonistic potency. Notably, the introduction of a cyano group at the 4-position of the benzyl ring (Compound 14 ) resulted in a compound with single-digit nanomolar potency.

Conclusion and Future Outlook

This compound serves as a versatile and strategically important starting material for the efficient, modular synthesis of potent 2H-indazole-3-carboxamide EP4 receptor antagonists. The detailed protocols provided herein offer a reliable and scalable route to these promising therapeutic agents. The ability to readily diversify the substituents at both the N2 position and the carboxamide allows for extensive SAR exploration, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. The continued development of EP4 antagonists based on this scaffold holds significant promise for the advancement of novel therapies in immuno-oncology and for the treatment of inflammatory disorders.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance the yield and purity of this critical intermediate. Our approach is grounded in established chemical principles and field-proven experience to ensure you can navigate the complexities of this synthesis with confidence.

Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry, often utilized in the development of various therapeutic agents.[1] The synthesis, while well-documented, presents several challenges that can impact yield and purity. This guide will focus on the widely employed [3+2] cycloaddition reaction between a benzyne precursor and ethyl diazoacetate, a method known for its efficiency under optimized conditions.[2] We will also touch upon alternative synthetic strategies to provide a comprehensive overview.

Core Synthesis Protocol: [3+2] Cycloaddition of Benzyne and Ethyl Diazoacetate

This protocol is adapted from a robust procedure published in Organic Syntheses, which reports a high yield of the desired product.[2]

Reaction Scheme

reagents 2-(trimethylsilyl)phenyl trifluoromethanesulfonate plus1 + reagents->plus1 diazo Ethyl diazoacetate plus1->diazo arrow1 TBAF, THF -78 °C to rt diazo->arrow1 product This compound arrow1->product

Caption: Synthesis of this compound.

Step-by-Step Experimental Procedure
  • Apparatus Setup: Under a nitrogen atmosphere, equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a rubber septum, a glass stopper, and a nitrogen inlet adapter.

  • Charging Reactants: Charge the flask with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.5 equiv).

  • Solvent Addition and Cooling: Add anhydrous tetrahydrofuran (THF) via cannula and cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Initiation of Reaction: While stirring vigorously, add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.8 equiv) dropwise over approximately 40 minutes. Maintain the temperature at -78 °C.

  • Reaction Progression: After the addition is complete, continue stirring at -78 °C for 1.5 hours. Then, allow the reaction to slowly warm to room temperature and stir for an additional 12 hours. The reaction mixture will typically turn orange.[2]

  • Workup: Concentrate the reaction mixture by rotary evaporation. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an orange oil.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Benzyne Generation: Moisture in the reaction can quench the fluoride source or react with the benzyne precursor. Ineffective fluoride source.1. Ensure all glassware is rigorously flame-dried. Use anhydrous solvents. While commercial TBAF solutions contain some water, minimizing additional moisture is crucial.[2] Consider using freshly opened or well-stored TBAF.
2. Degradation of Ethyl Diazoacetate: Ethyl diazoacetate is a potentially explosive and sensitive reagent.2. Use freshly prepared or commercially sourced high-purity ethyl diazoacetate. Store it properly according to safety guidelines.
3. Incorrect Reaction Temperature: The initial low temperature is critical for controlling the reaction rate and minimizing side reactions.3. Maintain a consistent -78 °C during the addition of TBAF. Use a properly prepared dry ice/acetone bath.
Formation of Significant Byproducts 1. N-arylation: An excess of benzyne relative to ethyl diazoacetate can lead to the formation of N-phenylated indazole byproduct.[2]1. Use a slight excess of ethyl diazoacetate (e.g., 1.5 equivalents) relative to the benzyne precursor.[2]
2. Unreacted Starting Material: Incomplete reaction due to insufficient reaction time, improper temperature, or inefficient stirring.2. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] If starting material persists, consider extending the reaction time at room temperature. Ensure vigorous stirring, especially during the addition of TBAF.
Difficulties in Purification 1. Poor Separation in Column Chromatography: The desired product and byproducts may have similar polarities, making separation challenging.1. Optimize the solvent system for column chromatography. A gradient elution from a less polar (e.g., 9:1 hexanes/ethyl acetate) to a more polar mixture can improve separation. Monitor fractions carefully by TLC.
2. Oily Product After Chromatography: Residual solvent can result in an oily product.2. After concentrating the fractions, place the product under high vacuum for an extended period to remove all traces of solvent.
3. Product "Oils Out" During Recrystallization: The product precipitates as an oil instead of crystals.3. Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.[3] Try a co-solvent system. Ensure a slow cooling rate. Scratching the inside of the flask can initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic pathway for this reaction?

A1: The reaction proceeds through a [3+2] cycloaddition mechanism. First, the fluoride ion from TBAF attacks the silicon atom of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, leading to an ortho-elimination that generates the highly reactive benzyne intermediate. Benzyne then acts as a dienophile and undergoes a cycloaddition reaction with ethyl diazoacetate, which serves as a 1,3-dipole. The initial cycloadduct then undergoes a hydrogen shift to afford the aromatic 1H-indazole ring system.[2]

cluster_0 Benzyne Formation cluster_1 [3+2] Cycloaddition cluster_2 Aromatization Benzyne Precursor Benzyne Precursor Benzyne Intermediate Benzyne Intermediate Benzyne Precursor->Benzyne Intermediate  TBAF -TMSF, -OTf⁻ Cycloadduct Cycloadduct Benzyne Intermediate->Cycloadduct  + Ethyl Diazoacetate This compound This compound Cycloadduct->this compound  [1,5]-H Shift

Caption: Reaction mechanism workflow.

Q2: Are there alternative methods for synthesizing this compound?

A2: Yes, several other synthetic routes have been reported. One common alternative involves the diazotization of an o-aminophenylacetic acid ester derivative, followed by cyclization.[4] Another method is the dehydrogenation of a 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester precursor using a palladium on carbon catalyst.[5] The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

Q3: What are the key safety precautions for this synthesis?

A3: Ethyl diazoacetate is a potentially explosive and toxic compound. It should be handled with care in a well-ventilated fume hood, and the reaction should be conducted behind a safety shield.[2] TBAF is corrosive and should be handled with appropriate personal protective equipment.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable eluent system is a mixture of hexanes and ethyl acetate (e.g., 4:1). The starting material, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, will have a high Rf value, while the desired product, this compound, will have a lower Rf value. The N-arylated byproduct will typically appear between the starting material and the product.[2]

Q5: I'm considering scaling up this reaction. What should I be aware of?

A5: Scaling up this reaction can sometimes lead to a decrease in yield and the formation of more byproducts.[2] This is often attributed to challenges in maintaining efficient heat transfer and mixing in larger reaction vessels. A slower, more controlled addition of the TBAF solution is crucial on a larger scale. It may also be necessary to adjust the purification strategy, as large-scale column chromatography can be cumbersome. Recrystallization may be a more practical purification method for larger quantities if a suitable solvent system can be identified.

References

Technical Support Center: Optimization of Reaction Conditions for the N-Alkylation of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of indazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic transformation. The indazole scaffold is a privileged motif in medicinal chemistry, and mastering its regioselective alkylation is key to unlocking its full potential.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to directly address the challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity of my reaction?

A1: Achieving high regioselectivity in the N-alkylation of indazoles is a common challenge due to the presence of two nucleophilic nitrogen atoms.[2][3] The outcome of the reaction is a delicate balance of steric and electronic factors, as well as the chosen reaction conditions.[1][4] To enhance selectivity, you need to carefully consider the interplay of the base, solvent, and the substituents on your indazole starting material.

For N1-alkylation , the goal is often to favor the thermodynamically more stable 1H-indazole tautomer.[4][5] A robust and widely cited method is the use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) .[2][4][6] This combination has proven highly effective for a variety of indazole substrates.[2][5]

For N2-alkylation , conditions that favor kinetic control or employ specific catalytic systems are often necessary.[1] Steric hindrance at the N1 position, for instance by a substituent at the C7 position, can naturally direct alkylation to the N2 position.[1][2][4] Additionally, specific methodologies like the Mitsunobu reaction or triflic acid (TfOH)-catalyzed alkylation with diazo compounds show a strong preference for N2-alkylation.[1][7]

Q2: Which base and solvent combination is best for selective N1-alkylation?

A2: For achieving high N1-selectivity, the combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a highly recommended starting point.[2][4][6] This system is particularly effective for indazoles with electron-withdrawing groups at the C3 position, such as carboxymethyl, tert-butyl, acetyl, and carboxamide, often yielding >99% N1 regioselectivity.[2][5][6]

The rationale behind this selectivity is believed to involve the formation of a sodium-chelated intermediate. The sodium cation coordinates with the N2 nitrogen and an electron-rich group at the C3 position, which sterically blocks the N2 position from the incoming electrophile, thus directing alkylation to the N1 position.[3][8]

While NaH in THF is a strong recommendation, other conditions can also favor N1-alkylation. For instance, cesium carbonate (Cs₂CO₃) in dioxane at elevated temperatures has been shown to provide high yields of the N1-alkylated product.[9]

Q3: How can I selectively synthesize the N2-alkylated indazole?

A3: Selective N2-alkylation often requires moving away from standard strong base/aprotic solvent conditions. Here are two highly effective strategies:

  • Mitsunobu Reaction: This reaction provides a strong preference for the formation of the N2 regioisomer.[1][4] For example, the alkylation of methyl 1H-indazole-3-carboxylate with n-pentanol under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate or diisopropyl azodicarboxylate) resulted in a 1:2.5 ratio of N1 to N2 isomers.[1][4] The reaction is typically carried out in an anhydrous solvent like THF.[1][10]

  • Triflic Acid (TfOH) Catalyzed Alkylation with Diazo Compounds: This is a modern, metal-free approach that offers excellent yields and high N2 regioselectivity, with N2/N1 ratios of up to 100/0.[1][7] The reaction is typically performed in a solvent like dichloromethane (DCM) at 0 °C to room temperature.[1]

  • Steric Hindrance: If your indazole has a bulky substituent at the C7 position (e.g., -NO₂ or -CO₂Me), this will sterically hinder the N1 position and promote alkylation at the N2 position, even under conditions that would typically favor N1-alkylation.[2][4][6]

Q4: My reaction is sluggish or not going to completion. What can I do?

A4: Several factors could contribute to a sluggish reaction. Here are a few troubleshooting steps:

  • Check the Quality of Reagents: Ensure your solvent is anhydrous, especially when using reactive bases like NaH. The alkylating agent should be pure and free of inhibitors.

  • Increase the Temperature: Gently heating the reaction mixture can often increase the reaction rate. For NaH/THF systems, temperatures around 50 °C have been shown to drive reactions to completion while maintaining high N1-selectivity.[4]

  • Increase Reagent Equivalents: You can try increasing the equivalents of the base and/or the alkylating agent. Typically, 1.1 to 1.5 equivalents of the alkylating agent and 1.2 equivalents of the base are used.[1]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and confirm the consumption of the starting material.[1]

Q5: How do I separate the N1 and N2 isomers if my reaction is not completely selective?

A5: The most common method for separating N1 and N2 alkylated indazole isomers is flash column chromatography on silica gel .[1] The polarity difference between the two isomers is usually sufficient for separation with an appropriate solvent system (e.g., ethyl acetate/hexanes).

In some cases, recrystallization can be an effective method for purifying the desired isomer, especially on a larger scale.[11] The choice of solvent or solvent mixture is critical and needs to be determined empirically for your specific set of isomers.

Troubleshooting Guides

Problem 1: Poor Regioselectivity - A Mixture of N1 and N2 Isomers

This is the most frequent issue encountered in indazole alkylation. The key to resolving this is to understand the factors that govern the regiochemical outcome and tailor your reaction conditions accordingly.

Underlying Causes and Solutions:

  • Kinetic vs. Thermodynamic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][4] Conditions that allow for equilibration will favor the N1-alkylated product. Conversely, kinetically controlled reactions may lead to the N2 product.

    • To favor the N1 isomer (Thermodynamic Product):

      • Use a strong base like NaH in a non-polar aprotic solvent like THF.[2][4]

      • Allow the reaction to stir for a longer period or at a slightly elevated temperature to facilitate equilibration.[4]

    • To favor the N2 isomer (Kinetic Product):

      • Employ milder bases like K₂CO₃ in a polar aprotic solvent like DMF, although this often gives mixtures.[3]

      • Utilize specialized N2-selective methods like the Mitsunobu reaction or TfOH-catalyzed alkylation.[1][7]

  • Steric and Electronic Effects of Substituents:

    • C3 Substituents: Electron-withdrawing groups at the C3 position (e.g., esters, ketones, amides) strongly favor N1-alkylation when using NaH in THF.[2][5][6]

    • C7 Substituents: Bulky groups at the C7 position will sterically hinder the N1 nitrogen and direct alkylation to the N2 position.[2][4][6]

Experimental Workflow for Optimizing Regioselectivity:

G cluster_0 Reaction Optimization Workflow start Start: Mixture of N1/N2 Isomers desired_product Desired Product? start->desired_product n1_path N1-Alkylated Product desired_product->n1_path N1 n2_path N2-Alkylated Product desired_product->n2_path N2 na_thf Use NaH in THF n1_path->na_thf mitsunobu Mitsunobu Reaction n2_path->mitsunobu tf_oh TfOH/Diazo Method n2_path->tf_oh analyze Analyze N1:N2 Ratio (LC-MS/NMR) na_thf->analyze mitsunobu->analyze tf_oh->analyze end End: Desired Regioisomer analyze->end

Caption: Workflow for optimizing the regioselectivity of indazole N-alkylation.

Problem 2: Low Reaction Yield

Low yields can be frustrating and are often due to suboptimal reaction conditions or reagent quality.

Underlying Causes and Solutions:

  • Incomplete Deprotonation: The pKa of the indazole N-H is approximately 13.86.[12] The chosen base must be strong enough to effectively deprotonate the indazole.

    • Solution: Use a sufficiently strong base. NaH (pKa of H₂ is ~36) is an excellent choice. If using carbonate bases, ensure the reaction temperature is adequate to drive the deprotonation.

  • Poor Quality of Reagents:

    • Solution: Use anhydrous solvents, especially with water-sensitive reagents like NaH. Ensure your alkylating agent is of high purity.

  • Side Reactions: The indazole anion is a relatively soft nucleophile. Hard electrophiles may lead to side reactions.

    • Solution: Use alkyl halides (bromides or iodides) or tosylates as alkylating agents.[1]

  • Difficult Purification: Significant product loss can occur during workup and purification.

    • Solution: Optimize your extraction and chromatography conditions. Ensure complete extraction from the aqueous phase. Use an appropriate silica-to-crude ratio for column chromatography.

Data Summary: Common Bases for Indazole Alkylation

BasepKa of Conjugate AcidTypical SolventPredominant IsomerNotes
Sodium Hydride (NaH)~36THF, DMFN1Highly effective for N1 selectivity, especially with C3-substituted indazoles.[2][4][6]
Potassium Carbonate (K₂CO₃)10.3DMF, AcetonitrileMixture (often)Milder conditions, but often leads to mixtures of N1 and N2 isomers.[3]
Cesium Carbonate (Cs₂CO₃)10.3Dioxane, DMFN1Can provide high N1 selectivity, particularly in dioxane at elevated temperatures.[9]
Potassium tert-Butoxide19THFN1A strong, non-nucleophilic base that can promote N1 selectivity.[4]

Detailed Experimental Protocols

Protocol 1: Selective N1-Alkylation using Sodium Hydride

This protocol is optimized for achieving high regioselectivity for the N1 position.[1]

  • Preparation: To a solution of the 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1-0.2 M), cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[1]

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction

This protocol is designed to favor the formation of the N2-alkylated product.[1][10]

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers, with the N2 isomer typically being the major product.

Mechanistic Insights

G cluster_1 Factors Influencing Regioselectivity Indazole Indazole N1_Product N1-Alkylated Indazole (Thermodynamic Product) Indazole->N1_Product N2_Product N2-Alkylated Indazole (Kinetic Product) Indazole->N2_Product Base Base (e.g., NaH) Base->N1_Product Base->N2_Product Solvent Solvent (e.g., THF) Solvent->N1_Product Solvent->N2_Product AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->N1_Product AlkylatingAgent->N2_Product Substituents Substituents (C3, C7) Substituents->N1_Product Substituents->N2_Product

Caption: Key factors influencing the N1 vs. N2 regioselectivity in indazole alkylation.

The regioselectivity of indazole alkylation is a complex interplay of various factors. The choice of a strong, non-coordinating base in a non-polar aprotic solvent generally favors the thermodynamically more stable N1-product. Conversely, steric hindrance at the N1-position or the use of specific reaction conditions like the Mitsunobu reaction can lead to the kinetically favored N2-product.

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. Indazole and its derivatives are cornerstones in medicinal chemistry, forming the core of numerous FDA-approved drugs like Axitinib, Niraparib, and Benzydamine.[1] However, their synthesis is often plagued by challenges such as low yields, poor regioselectivity, and difficult purifications.[1][2]

This document moves beyond standard protocols to provide in-depth, field-proven insights in a question-and-answer format. We will explore the causality behind common experimental failures and offer systematic, self-validating troubleshooting strategies to get your synthesis back on track.

Part 1: Core Synthesis & Cyclization Issues

This section addresses fundamental problems encountered during the formation of the indazole ring itself.

Q1: My indazole cyclization reaction is suffering from very low yield. What are the common causes and how can I optimize the reaction?

A1: Low yield in indazole ring formation is a frequent issue stemming from suboptimal reaction conditions, starting material quality, or side reactions. The indazole core can be synthesized through various methods, and the troubleshooting approach depends on the chosen synthetic route.[3]

Causality and Expert Analysis

The stability of intermediates and the reaction mechanism are critical. For instance, in methods involving hydrazones, the initial condensation to form the hydrazone might be reversible or incomplete. In cyclizations like the Davis-Beirut reaction, the formation and reactivity of the key nitroso imine intermediate are paramount.[4] Side reactions, such as the formation of hydrazones and dimers, can also significantly reduce the yield, especially at elevated temperatures.[3]

Systematic Troubleshooting Workflow

Follow this workflow to diagnose and resolve low-yield issues.

cluster_start Start: Low Yield Observed cluster_check Initial Checks cluster_optimization Reaction Optimization cluster_route Advanced Troubleshooting cluster_end Resolution start Low Yield in Indazole Synthesis reagents 1. Verify Starting Material Purity (NMR, LCMS) start->reagents conditions 2. Confirm Anhydrous/Inert Conditions (If required by mechanism) reagents->conditions temp 3a. Optimize Temperature (Too high? Side reactions. Too low? Incomplete conversion.) conditions->temp If checks pass solvent 3b. Screen Solvents (e.g., Protic vs. Aprotic) temp->solvent catalyst 3c. Evaluate Catalyst/Reagent (Loading, type, activity) solvent->catalyst mechanism 4. Re-evaluate Synthetic Route (Is the chosen method suitable for your substrate?) catalyst->mechanism If optimization fails end Improved Yield catalyst->end Successful Optimization alternative Consider Alternative Synthesis (e.g., Davis-Beirut, Cadogan, Fischer-like) mechanism->alternative alternative->end

Caption: Troubleshooting workflow for low-yield indazole synthesis.

Field-Proven Insights & Protocols
  • For Cadogan-Type Reductive Cyclizations: This method involves the reductive cyclization of ortho-imino-nitrobenzenes. A common failure point is the efficiency of the reducing agent. While triethyl phosphite is classic, it often requires high temperatures.

    • Expert Tip: Consider using tri-n-butylphosphine in a protic solvent like isopropanol. This allows for milder reaction conditions (e.g., 80 °C) and is compatible with a one-pot procedure where the imine is formed in situ.[5][6]

  • For Davis-Beirut Reactions: This reaction forms 2H-indazoles from o-nitrobenzylamines. The reaction is sensitive to solvent and the presence of nucleophiles.

    • Expert Tip: The addition of a controlled amount of water (15-25%) to an alcohol solvent can dramatically increase the yield. However, excess water (>50%) can be detrimental.[4] The reaction can also be acid-catalyzed (e.g., with acetic acid in methanol), which can be much faster and higher-yielding for certain substrates.[7]

  • For Syntheses from Hydrazones: Direct C-H amination of arylhydrazones is a modern approach.

    • Expert Tip: Oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) or even simple iodine can be effective for this transformation under metal-free conditions, offering good functional group tolerance.[8]

Part 2: Regioselectivity Challenges

Controlling the position of substituents on the indazole core is one of the most significant challenges in derivatization.

Q2: I am getting a mixture of N-1 and N-2 alkylated indazoles. How can I selectively synthesize the desired isomer?

A2: The formation of a mixture of N-1 and N-2 alkylated regioisomers is a classic problem in indazole chemistry.[2] The outcome is governed by a delicate balance between thermodynamic and kinetic control, as well as steric and electronic effects of substituents on the indazole ring.[9] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[10]

Causality and Expert Analysis

The indazole anion, formed upon deprotonation by a base, has nucleophilic character at both N-1 and N-2. The ratio of N-1 to N-2 alkylation depends on:

  • The Base/Solvent System: This combination influences the position of the counter-ion and the solvation of the indazole anion, dictating which nitrogen is more accessible.

  • The Electrophile (Alkylating Agent): Bulky electrophiles may favor the less sterically hindered nitrogen.

  • Substituents on the Indazole Ring: Electron-withdrawing or sterically bulky groups, particularly at the C-3 or C-7 positions, can strongly influence the regioselectivity. For example, substituents at C-7 often favor N-2 alkylation.[9]

Strategic Guide to Regiocontrol
ParameterCondition Favoring N-1 (Thermodynamic Product)Condition Favoring N-2 (Kinetic Product)Rationale
Base Strong, non-coordinating bases like NaH.Weaker bases or those with coordinating cations (e.g., K₂CO₃, Cs₂CO₃).NaH in an aprotic solvent like THF promotes the formation of the more stable N-1 product.[9]
Solvent Aprotic, non-polar solvents (e.g., THF, Toluene).Polar, aprotic solvents (e.g., DMF, DMSO).Polar solvents can stabilize the transition state leading to the kinetic N-2 product.
Temperature Higher temperatures can allow for equilibration to the thermodynamic N-1 product.Lower temperatures trap the kinetic N-2 product.Provides energy to overcome the activation barrier to the more stable isomer.
C-3 Substituent Bulky groups (e.g., -tBu, -COMe) strongly direct to N-1.[9]Small groups.Steric hindrance at C-3 blocks access to the adjacent N-2 position.
C-7 Substituent -Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) strongly direct to N-2.[9]Electronic effects alter the nucleophilicity of the adjacent N-1 atom.
Validated Experimental Protocol: N-1 Selective Alkylation

This protocol is based on a robust system for achieving high N-1 selectivity.[9]

  • Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear as the sodium salt forms.

  • Alkylation: Cool the solution back to 0 °C. Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the N-1 alkylated product.

Part 3: Post-Synthesis Functionalization & Purification

Challenges often continue after the indazole core is successfully formed. This section covers common issues during subsequent modification and purification steps.

Q3: My Suzuki cross-coupling reaction to functionalize a bromo-indazole is failing. What should I investigate?

A3: The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation on the indazole scaffold.[11][12] Reaction failures are typically due to catalyst deactivation, improper base or solvent selection, or issues with the boronic acid/ester.

Causality and Expert Analysis

The catalytic cycle of the Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination. A failure can occur at any of these stages.

  • Oxidative Addition: Indazoles are electron-rich heterocycles, which can make the oxidative addition of the palladium catalyst to the bromo-indazole the rate-limiting step.

  • Transmetalation: The choice of base is critical for activating the boronic acid. An inappropriate base can lead to boronic acid decomposition or failure to form the active boronate species.

  • Catalyst Deactivation: The nitrogen atoms in the indazole ring can coordinate to the palladium center, potentially poisoning the catalyst. The choice of ligand is crucial to prevent this and stabilize the active catalytic species.[13]

Troubleshooting Diagram for Suzuki Coupling

cluster_reagents Reagent & Catalyst Integrity cluster_conditions Reaction Conditions cluster_advanced Advanced Solutions start Failed Suzuki Coupling boronic 1. Check Boronic Acid Quality (Dimerized? Decomposed?) start->boronic catalyst 2. Verify Catalyst/Ligand (Pd(0) source fresh? Ligand oxidized?) boronic->catalyst base 3. Evaluate Base (Anhydrous? Finely ground?) catalyst->base solvent 4. Solvent System (DME, Dioxane/H₂O? Degassed?) base->solvent If reagents are OK temp 5. Temperature (High enough for oxidative addition?) solvent->temp ligand Screen Different Ligands (e.g., SPhos, XPhos, dppf) temp->ligand If conditions are OK boronate Consider Boronate Ester (e.g., MIDA or pinacol esters for stability) ligand->boronate end Successful Coupling ligand->end boronate->end

Caption: Diagnostic flowchart for troubleshooting failed Suzuki reactions on indazoles.

Recommended Starting Conditions

For coupling a bromo-indazole with a heteroaryl boronic acid, a robust starting point is often a palladium catalyst with a phosphine ligand that can stabilize the electron-rich metal center.[12]

  • Catalyst: PdCl₂(dppf)·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture) or DME[12]

  • Temperature: 80-100 °C

Expert Tip: If you suspect catalyst poisoning or difficult oxidative addition, switching to more electron-rich, bulky phosphine ligands from the Buchwald family (e.g., SPhos, XPhos) can often solve the problem. Additionally, ensuring your reaction is thoroughly degassed to remove oxygen is critical to prevent both catalyst oxidation and boronic acid degradation.[14]

Q4: I am observing unexpected peaks in my NMR spectrum after synthesis and initial workup. What are the likely impurities or side-products?

A4: Unexpected NMR peaks are a common diagnostic problem. For indazole synthesis, these often arise from regioisomers, unreacted starting materials, or specific side-products related to your synthetic route.[15]

Common Impurities and Their Spectroscopic Signatures
Impurity/Side-ProductTypical ¹H NMR SignatureDiagnostic Confirmation
N-1/N-2 Regioisomer A duplicate set of aromatic and alkyl signals. The H-7 proton in N-1 isomers is often shifted significantly downfield compared to N-2 isomers.[15]2D NMR (NOESY, HMBC) can confirm connectivity. HPLC can often separate the isomers.[16]
Unreacted Starting Material Signals corresponding to the known spectrum of the starting indazole or coupling partner.Co-spotting on a TLC plate with the starting material.
Hydrazone Intermediate A distinct imine proton (CH=N) signal, typically in the 7-8.5 ppm range.Disappearance of this signal upon successful cyclization.
Over-halogenation Product Reduced number of aromatic signals and integration changes if multiple halogen atoms are added to the benzene ring.[17]Mass spectrometry will show a higher molecular weight corresponding to additional halogen atoms.
Residual Solvents Characteristic peaks (e.g., Ethyl Acetate: triplet ~1.2 ppm, quartet ~4.1 ppm, singlet ~2.0 ppm; Dichloromethane: ~5.3 ppm).Compare suspicious peaks to known solvent chemical shift tables.
N-H Proton A broad singlet, often far downfield (>10 ppm), that disappears upon a D₂O shake.[15]Perform a D₂O shake experiment.

Expert Tip: When dealing with regioisomers that are difficult to separate by column chromatography, recrystallization can be a powerful alternative.[18] If isomers co-elute, consider derivatizing the mixture (e.g., by acylation) which may alter the polarity enough to allow for separation, followed by removal of the directing group.

References

Removal of impurities from crude Ethyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 1H-indazole-3-carboxylate

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. The following sections provide detailed troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven laboratory practices.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and step-by-step corrective protocols.

Question 1: My final product is an off-white or orange solid with a low and broad melting point (e.g., 125-130 °C). What is the likely cause and how can I purify it?

Answer:

A low and broad melting point is a classic indicator of impurities. The literature value for pure this compound is a sharp melting point around 133-134 °C[1]. The discoloration (orange or yellow) and melting point depression are likely due to residual starting materials, solvents, or side-products from the synthesis.

The most effective method for removing such impurities and improving crystalline quality is recrystallization . The underlying principle of recrystallization is the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. The ideal solvent will dissolve your crude product completely at its boiling point but will have very low solubility for it at cooler temperatures (0-25 °C), while impurities remain in solution.

Recommended Protocol: Recrystallization from Toluene

This protocol is adapted from a verified procedure and is highly effective for removing colored impurities[1].

  • Solvent Selection: Toluene is an excellent choice for this compound. Other potential solvents include ethanol, methanol, or mixtures like ethyl acetate/hexanes[2][3]. A preliminary solvent screen with small amounts of crude product is always recommended.

  • Dissolution: Place your crude product (e.g., 5.0 g) in an Erlenmeyer flask equipped with a reflux condenser. Add a minimal amount of toluene (e.g., 20 mL) and heat the mixture to reflux with stirring until all the solid dissolves[1]. If the solid does not fully dissolve, add more toluene dropwise until a clear solution is achieved at reflux. Expert Tip: Using an excessive amount of solvent will significantly reduce your recovery yield.

  • Hot Filtration (Optional): If you observe any insoluble particulate matter (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove insoluble impurities.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature over at least one hour. Slow cooling is critical for the formation of large, pure crystals. Rushing this step by plunging the flask directly into an ice bath can cause impurities to co-precipitate ("crash out") with your product.

  • Maximize Yield: Once the flask has reached ambient temperature, place it in a freezer or ice bath (-19 °C is ideal if available) for several hours to maximize crystal formation[1].

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of ice-cold toluene (e.g., 2 x 5 mL) to rinse away any remaining mother liquor containing dissolved impurities[1].

  • Drying: Dry the purified white crystalline solid under vacuum to remove all residual solvent.

  • Validation: Confirm the purity by measuring the melting point, which should now be sharp and within the expected range (133-134 °C). An NMR or LC-MS analysis can provide further confirmation of purity.

Question 2: My NMR/LC-MS analysis shows multiple unexpected peaks. How do I identify and remove these impurities if recrystallization is ineffective?

Answer:

When impurities have solubilities similar to your product, recrystallization may not be sufficient. In such cases, silica gel column chromatography is the preferred method. This technique separates compounds based on their differential polarity and adsorption to the stationary phase (silica gel)[4].

Common Impurities: Based on typical synthetic routes (e.g., reaction of a benzyne precursor with ethyl diazoacetate), common impurities include:

  • Unreacted Starting Materials: Such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate[1].

  • N-Arylated By-product: 1H-indazole-3-carboxylic acid, 1-phenyl, ethyl ester, which can form if benzyne reacts in excess[1].

  • Residual Ethyl Diazoacetate: A hazardous and reactive starting material[1].

Recommended Protocol: Silica Gel Column Chromatography

This protocol is based on a standard, well-documented purification for this specific compound[1].

  • TLC Analysis: First, determine an optimal solvent system (eluent) using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your desired product an Rf value of approximately 0.2-0.4, with good separation from all impurity spots[4]. A common starting point is a mixture of hexanes and ethyl acetate. For this compound, systems like 4:1 or 3:1 hexanes/EtOAc are effective[1].

  • Column Packing: Prepare a slurry of silica gel (60 Å, 40-63 μm) in the least polar component of your eluent (e.g., hexanes). Pour this slurry into your column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Equilibrate the column by running 2-3 column volumes of your starting eluent (e.g., 3:1 hexanes/EtOAc).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, create a "dry load" by adsorbing your crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution: Begin eluting the column with your chosen solvent system. For complex mixtures, a gradient elution (gradually increasing the polarity of the eluent, e.g., from 3:1 to 1:3 hexanes/EtOAc) can provide superior separation[1].

  • Fraction Collection: Collect the eluent in small fractions (e.g., 70 mL for a larger column) and monitor the composition of each fraction by TLC[1].

  • Combine and Evaporate: Combine the fractions that contain only your pure product. Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

Question 3: Can I use an acid-base extraction for purification? My crude product might contain acidic starting materials.

Answer:

Yes, an acid-base extraction can be a powerful technique to remove acidic or basic impurities, but it must be used with caution for this specific molecule due to the presence of an ester functional group. The principle is to convert an acidic or basic compound into its water-soluble salt, allowing it to be extracted from the organic phase into an aqueous phase[5][6].

The N-H proton on the indazole ring is weakly acidic. A strong base like sodium hydroxide (NaOH) could deprotonate it, but it also poses a significant risk of hydrolyzing the ethyl ester to the corresponding carboxylic acid, which would destroy your product[5].

Therefore, a milder base is required.

Recommended Protocol: Mild Basic Wash

This procedure is effective for removing acidic impurities (like unreacted 1H-indazole-3-carboxylic acid, if that was a starting material) without significantly affecting the ester.

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Sodium bicarbonate is a weak base, sufficient to deprotonate carboxylic acids but generally not strong enough to hydrolyze the ester under these conditions[1][6].

  • Separation: Stopper the funnel, invert, and vent frequently to release any CO₂ gas that may form. Shake gently and allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of acidic impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any residual water.

  • Drying and Evaporation: Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the properties of your compound is crucial for purification and handling.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[7][8]
Molecular Weight 190.20 g/mol [9]
Appearance Off-white to light yellow crystalline powder[1][8]
Melting Point 133-134 °C[1]
Solubility Soluble in organic solvents like THF, EtOAc, DCM; sparingly soluble in toluene; insoluble in water.[1][10]
Storage Store at 0-8°C to maintain long-term stability.[8]

Q2: Which purification method—recrystallization or column chromatography—should I choose?

A2: The choice depends on the impurity profile and the required scale.

FeatureRecrystallizationColumn Chromatography
Principle Differential solubilityDifferential adsorption/polarity
Best For Removing small amounts of impurities from a mostly pure solid; large-scale purification.Separating complex mixtures with multiple components or impurities with similar solubility.
Speed Relatively fast for a single operation.Can be time-consuming and labor-intensive.
Solvent Usage ModerateHigh
Yield Can have losses in the mother liquor.Generally high recovery if performed carefully.
Recommendation Start with recrystallization. It is simpler and often sufficient. If purity is still low, proceed to chromatography.Use when TLC shows multiple, closely-spaced spots or when recrystallization fails.

Q3: How can I visualize the workflow for these purification techniques?

A3: The following diagrams illustrate the logical flow of each primary purification protocol.

RecrystallizationWorkflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (If Insoluble Impurities Present) A->B Optional C Cool Slowly to Room Temperature A->C B->C D Cool Further in Ice Bath/Freezer C->D E Collect Crystals (Vacuum Filtration) D->E F Wash Crystals with Ice-Cold Solvent E->F G Dry Under Vacuum F->G H Pure Crystalline Product G->H

Caption: A typical workflow for purification by recrystallization.

ChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation A Select Eluent via TLC Analysis B Pack Column with Silica Gel Slurry A->B C Load Crude Sample (Wet or Dry Load) B->C D Elute Column with Solvent System C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure H Evaporate Solvent G->H I Pure Product H->I

Caption: A standard workflow for purification by column chromatography.

References

Stability of Ethyl 1H-indazole-3-carboxylate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this versatile compound under common laboratory conditions. Understanding the chemical behavior of this key intermediate is crucial for successful synthesis, purification, and formulation.[1][2]

Section 1: Stability and Reactivity Under Basic Conditions

This section addresses the behavior of this compound in the presence of bases. The primary reaction is the hydrolysis of the ethyl ester, a process commonly known as saponification.

Question: What is the expected outcome when this compound is exposed to basic conditions (e.g., NaOH, KOH)?

Answer: Under basic conditions, this compound readily undergoes saponification, which is the hydrolysis of the ester linkage.[3] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester. This process is effectively irreversible and results in the formation of ethanol and the corresponding carboxylate salt (1H-indazole-3-carboxylate).[3] To isolate the final carboxylic acid product, a subsequent acidification step (e.g., with HCl) is necessary to protonate the carboxylate salt.[3][4]

Question: My saponification reaction appears to be slow or incomplete. What are the common causes and how can I troubleshoot this?

Answer: Several factors can lead to an incomplete or slow saponification reaction. Here are the key areas to investigate:

  • Insufficient Base: The reaction is stoichiometric, requiring at least one equivalent of base. Typically, an excess of the hydroxide source (e.g., 1.5-3 equivalents) is used to ensure the reaction goes to completion.

  • Low Temperature: While some esters hydrolyze at room temperature, others, especially if sterically hindered or poorly soluble, may require heating (reflux) to increase the reaction rate.[3]

  • Solvent System & Solubility: The ester must be soluble in the reaction medium for the hydrolysis to occur efficiently. A mixture of an alcohol (like methanol or ethanol) and water is commonly used to dissolve both the ester and the hydroxide salt (e.g., NaOH or KOH).[3][5] If solubility remains an issue, a co-solvent like tetrahydrofuran (THF) can be added.[5]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Progress can be monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting ester spot/peak.[6][7]

Reaction Mechanism: Base-Catalyzed Hydrolysis (Saponification)

The diagram below illustrates the stepwise mechanism of saponification. The final, irreversible acid-base step drives the reaction to completion.[3]

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Alkoxide cluster_step3 Step 3: Irreversible Deprotonation Ester This compound Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + OH⁻ OH OH⁻ (Hydroxide) Tetrahedral_2 Tetrahedral Intermediate CarboxylicAcid Carboxylic Acid CarboxylicAcid_2 Carboxylic Acid Alkoxide ⁻OEt (Ethoxide) Alkoxide_2 ⁻OEt Tetrahedral_2->CarboxylicAcid - ⁻OEt Carboxylate Indazole-3-carboxylate Salt Ethanol Ethanol CarboxylicAcid_2->Carboxylate + ⁻OEt Alkoxide_2->Ethanol + H⁺ (from acid)

Caption: Mechanism of base-catalyzed ester hydrolysis.

Section 2: Stability and Reactivity Under Acidic Conditions

This section explores the behavior of this compound in an acidic environment.

Question: Is this compound stable in acidic solutions?

Answer: The stability of this compound in acidic media is conditional. The ester functional group can undergo acid-catalyzed hydrolysis to yield 1H-indazole-3-carboxylic acid and ethanol. However, unlike basic hydrolysis, this reaction is reversible.[5] To favor the formation of the carboxylic acid, a large excess of water must be present to drive the equilibrium forward, according to Le Châtelier's principle.[5] In conditions with limited water, or in the presence of excess ethanol, the reverse reaction, Fischer esterification, is favored.

The indazole ring itself is a stable aromatic system and is generally robust under moderately acidic conditions. However, under strongly acidic conditions, the nitrogen atoms in the ring can be protonated, which may alter the compound's solubility and reactivity profile.

Question: I need to use acidic conditions for another reaction step. How can I minimize the hydrolysis of the ethyl ester?

Answer: To minimize unwanted hydrolysis, you should strictly limit the amount of water in your reaction system. Using anhydrous solvents and reagents is critical. Additionally, running the reaction at lower temperatures can help reduce the rate of the hydrolysis side reaction. If possible, choose non-aqueous acidic conditions or milder acidic catalysts.

Section 3: Troubleshooting and Data Summary

This table summarizes common issues encountered when studying the stability of this compound.

Problem Encountered Potential Cause Recommended Solution
Low Yield of Carboxylic Acid (Basic Hydrolysis) Incomplete reaction; Insufficient base or reaction time; Mechanical loss during workup.Monitor reaction by TLC/HPLC until completion. Use a slight excess of base (e.g., 1.5 eq). Ensure proper pH adjustment during acidification to fully precipitate the product. Perform multiple extractions.
Product is an Oil, Not a Solid, After Acidification Presence of impurities lowering the melting point; Incomplete removal of organic solvent.Purify the product using column chromatography or recrystallization from a suitable solvent system. Ensure the product is thoroughly dried under vacuum.
Multiple Spots on TLC After Reaction Incomplete reaction; Formation of side products.Check reaction conditions (temperature, time). For basic hydrolysis, ensure the final pH after acidification is correct (~2-3) to prevent the carboxylate salt from remaining in the aqueous layer.
No Reaction Observed Under Acidic Conditions Insufficient water to drive equilibrium; Insufficient acid catalyst; Low temperature.If hydrolysis is desired, ensure a large excess of water is present in the solvent system. Increase catalyst concentration or reaction temperature.

Section 4: Experimental Protocols

Protocol 1: Standard Procedure for Base-Mediated Hydrolysis (Saponification)

This protocol provides a reliable method for converting this compound to 1H-indazole-3-carboxylic acid.

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol (MeOH) and water (e.g., a 1:1 v/v ratio). A typical concentration is 0.1-0.5 M.

  • Addition of Base: Add a solution of sodium hydroxide (NaOH, 1.5-2.0 eq) or potassium hydroxide (KOH) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or reflux (e.g., 60-70 °C) for 2-5 hours. Monitor the disappearance of the starting material by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).[6]

  • Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent (methanol) under reduced pressure.

  • Workup - Extraction: Dilute the remaining aqueous solution with water and perform an extraction with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a concentrated acid, such as HCl, until the pH is approximately 2-3. A precipitate of 1H-indazole-3-carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum to obtain the pure carboxylic acid.[3]

Protocol 2: Workflow for Monitoring Stability in a Buffered Solution

This workflow is designed to assess the degradation rate of the compound under specific pH conditions.

Caption: Experimental workflow for a chemical stability study.

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of this compound and its hydrolyzed product? A1: this compound is typically an off-white or light yellow crystalline solid.[1][6] The product of hydrolysis, 1H-indazole-3-carboxylic acid, is also an off-white to yellow crystalline powder.[2]

Q2: How can I confirm that the hydrolysis was successful? A2: You can confirm the identity and purity of the product using several analytical techniques.[8]

  • ¹H NMR Spectroscopy: The disappearance of the ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm) are indicative of successful hydrolysis.

  • Mass Spectrometry (MS): The molecular weight will decrease from 190.2 g/mol for the ester to 162.1 g/mol for the carboxylic acid.

  • Melting Point: The melting point of the product should match the literature value for 1H-indazole-3-carboxylic acid (approx. 262-271 °C).[2]

Q3: Can I use other bases like lithium hydroxide (LiOH)? A3: Yes, other alkali metal hydroxides like LiOH and KOH are commonly used for saponification and are effective alternatives to NaOH.[5] The choice may depend on the specific solubility requirements of the substrate and desired workup conditions.

References

How to avoid the formation of N2-isomers in indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge in the synthesis of indazole derivatives: controlling regioselectivity to avoid the formation of undesired N2-isomers. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high N1-selectivity in your experiments.

Understanding the Challenge: The N1 vs. N2 Conundrum

Indazole, a bicyclic heteroaromatic compound, possesses two nitrogen atoms within its pyrazole ring, leading to two possible sites for substitution: N1 and N2. During synthesis, particularly in N-alkylation or N-arylation reactions, the formation of a mixture of N1- and N2-substituted isomers is a common problem.[1][2][3] The ratio of these isomers is dictated by a delicate balance of thermodynamics, kinetics, and the steric and electronic properties of the starting materials and reagents.[3][4][5]

Generally, the N1-substituted indazole is the thermodynamically more stable isomer, while the N2-isomer is often the product of kinetic control.[4][5][6] Understanding and manipulating the factors that govern this selectivity is paramount for efficient and reproducible synthesis of the desired indazole derivative.

Frequently Asked Questions (FAQs)

Q1: I'm consistently getting a mixture of N1 and N2 isomers in my indazole alkylation. What are the primary factors influencing this lack of selectivity?

A: The formation of isomeric mixtures is a common issue stemming from the dual nucleophilicity of the indazole anion.[2] The regiochemical outcome is highly sensitive to several interconnected factors:

  • Base and Solvent System: The choice of base and solvent is arguably the most critical factor.[4] For instance, different outcomes are observed when using sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) versus dimethyl sulfoxide (DMSO).[4]

  • Reaction Temperature and Time: These parameters determine whether the reaction is under kinetic or thermodynamic control. Higher temperatures and longer reaction times often favor the more stable N1-isomer through equilibration.[7]

  • Substituents on the Indazole Ring: The electronic nature and steric bulk of substituents on the indazole core significantly influence the nucleophilicity and accessibility of the N1 and N2 positions.[4][6]

  • Nature of the Electrophile: The reactivity and structure of your alkylating or arylating agent can also direct the substitution to a specific nitrogen.[4]

Q2: How can I reliably favor the formation of the N1-substituted indazole?

A: To selectively synthesize the N1-isomer, you should aim for conditions that favor thermodynamic control. A widely successful and highly regioselective method involves the use of sodium hydride (NaH) as the base in an aprotic solvent like THF.[3] This combination has proven effective for a variety of indazole substrates, often yielding >99:1 N1-selectivity.[3] In some cases, employing α-halo carbonyl or β-halo ester electrophiles can also drive the reaction towards the thermodynamic N1 product via an equilibration process.[4][6]

Q3: Are there any specific conditions that would allow me to selectively synthesize the N2-isomer?

A: Yes, while the N1-isomer is often more stable, specific conditions can be employed to favor the kinetically preferred N2-product. For example, Mitsunobu conditions have been shown to have a strong preference for producing the N2-regioisomer.[4][6] Additionally, the presence of certain electron-withdrawing substituents on the indazole ring, such as a nitro group (NO₂) at the C7 position, can direct alkylation to the N2 position with high selectivity.[4][6] More advanced methods, such as using trifluoromethanesulfonic acid (TfOH) with diazo compounds, have also been developed for highly selective N2-alkylation.[8][9]

Troubleshooting Guide: Achieving High N1-Regioselectivity

This guide provides a systematic approach to troubleshooting and optimizing your reaction conditions to favor the formation of the N1-substituted indazole.

The Core Principle: Thermodynamic vs. Kinetic Control

The key to controlling regioselectivity lies in understanding the energy landscape of the reaction.

G cluster_0 Reaction Pathway Indazole_Anion Indazole Anion TS_N2 Transition State (N2) Indazole_Anion->TS_N2 Lower Ea TS_N1 Transition State (N1) Indazole_Anion->TS_N1 Higher Ea N2_Product N2-Isomer (Kinetic Product) TS_N2->N2_Product Fast N1_Product N1-Isomer (Thermodynamic Product) N2_Product->N1_Product Equilibration (High Temp, Long Time) TS_N1->N1_Product Slow G Start Start: N1/N2 Mixture Observed Check_Base_Solvent 1. Analyze Base/Solvent System Start->Check_Base_Solvent Switch_NaH_THF Switch to NaH in THF Check_Base_Solvent->Switch_NaH_THF Is it optimal for N1? Check_Temp_Time 2. Evaluate Temperature & Time Switch_NaH_THF->Check_Temp_Time Increase_Temp_Time Increase Temperature and/or Reaction Time Check_Temp_Time->Increase_Temp_Time Is reaction under kinetic control? Analyze_Substituents 3. Assess Indazole Substituents Increase_Temp_Time->Analyze_Substituents Consider_Alternative_Strategy Consider Alternative Synthetic Route or Protecting Group Strategy Analyze_Substituents->Consider_Alternative_Strategy Steric/Electronic issues persist End Achieved High N1-Selectivity Analyze_Substituents->End Substituents are favorable Consider_Alternative_Strategy->End

References

Common pitfalls in the synthesis of 1H-indazole-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of 1H-Indazole-3-Carboxylic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1H-indazole-3-carboxylic acid and its derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and anti-tumor compounds.[1][2] However, its synthesis is not without challenges.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind common pitfalls, offering field-proven insights and robust troubleshooting strategies to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and synthetic routes for the 1H-indazole-3-carboxylic acid core?

A1: Several reliable synthetic routes exist, each with distinct advantages and disadvantages. The choice often depends on the availability of starting materials and the desired substitution patterns.

Synthetic RouteCommon Starting MaterialsProsCons
Diazotization/Cyclization 2-Aminophenylacetic acid derivativesDirect, often high-yielding for simple substrates.[3]Diazonium salts can be unstable; requires careful temperature control.
Isatin Ring-Opening Isatin and its derivativesReadily available starting materials.[4]A multi-step process involving hydrolysis, diazotization, reduction, and cyclization.[4]
Japp-Klingemann Reaction Aryl diazonium salts & β-keto-estersVersatile for constructing 1-arylindazoles.[5][6]Can be complex to optimize; may require subsequent Fischer-indole type cyclization.[7][8]
Benzyne Cycloaddition 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate & ethyl diazoacetateMild conditions, good yields for specific esters.[9]Requires specialized benzyne precursor; ethyl diazoacetate is hazardous.
Nitrosation of Indoles Substituted indolesA different approach to access 3-functionalized indazoles.[10]Can lead to side reactions like dediazoniation under highly acidic conditions.[10]

Q2: I need to synthesize an N1-substituted derivative. What is the best strategy to ensure regioselectivity?

A2: Direct alkylation or arylation of the indazole core can often lead to a mixture of N1 and N2 isomers, which are difficult to separate. The most reliable method is to use an N-H unprotected 1H-indazole-3-carboxylic acid or its ester as the starting material and perform a selective N-alkylation. Recent studies show that starting with the acid itself can provide selective alkylation at the N1-position, offering high yields.[11] Alternatively, for complex syntheses, protecting the N1 position with a group like SEM (2-(trimethylsilyl)ethoxymethyl) can direct subsequent reactions before being removed.[12]

Q3: My final product is the carboxylic acid, but I suspect it's decarboxylating during workup. How can I prevent this?

A3: 1H-Indazole-3-carboxylic acid is thermally sensitive and can decarboxylate at elevated temperatures. Avoid prolonged heating, especially in high-boiling solvents like quinoline, which can also promote side reactions.[13][14] During workup, use mild conditions. If you are synthesizing amide or ester derivatives, it is often better to use a direct coupling reaction from the carboxylic acid at room temperature using standard coupling agents (e.g., HATU, EDC/HOBt) rather than forming an acid chloride, which requires harsh conditions.[12][15]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures in a direct Q&A format.

Problem 1: Low or No Yield of Indazole Ring Formation

Q: My diazotization and cyclization of a 2-aminophenylacetic acid derivative is failing. TLC analysis shows only the starting material or a complex mixture of products. What's going wrong?

A: This is a classic pitfall often rooted in the instability of the intermediate diazonium salt. The success of this reaction hinges on precise control over temperature and reagent stoichiometry.

Causality and Mechanism: The reaction proceeds by converting the primary aromatic amine to a diazonium salt with nitrous acid (generated in situ from NaNO₂ and a strong acid). This salt is highly reactive and thermally unstable. If the temperature rises above 5 °C, it will rapidly decompose. The subsequent intramolecular cyclization requires the diazonium group to be present to attack the enolizable methylene carbon, closing the five-membered ring.

Troubleshooting Workflow:

G start Symptom: Low/No Product Yield check_temp Verify Diazotization Temperature (0-5 °C) start->check_temp check_reagents Check Reagent Quality (Fresh NaNO₂, Anhydrous Solvents) check_temp->check_reagents Temp OK solution_temp Solution: - Use ice/salt bath. - Add NaNO₂ solution slowly. check_temp->solution_temp Temp > 5°C check_acid Assess Acid Catalyst for Cyclization (e.g., H₂SO₄, PPA) check_reagents->check_acid Reagents OK solution_reagents Solution: - Use a freshly opened bottle of NaNO₂. - Ensure solvents are dry. check_reagents->solution_reagents Reagents Old purify Successful Synthesis check_acid->purify Conditions Optimized solution_acid Solution: - Screen different acid catalysts. - Gently warm reaction post-diazotization. check_acid->solution_acid Cyclization Fails G cluster_products Reaction Products IndazoleAcid 1-Aryl-1H-Indazole- 3-Carboxylic Acid (with e⁻ withdrawing group) Heat Heat (e.g., boiling quinoline) IndazoleAcid->Heat Decarboxylation Desired Product: 1-Arylindazole Heat->Decarboxylation Path A (Decarboxylation) RingOpening Side Product: N-Arylanthranilonitrile Heat->RingOpening Path B (Ring Fission) Favored by EWG

References

Technical Support Center: Recrystallization of Ethyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical intermediate in their synthetic workflows. As a key building block in the development of pharmaceuticals and agrochemicals, achieving high purity is paramount.[1] Recrystallization is a powerful and efficient technique for this purpose when optimized correctly.[2][3]

This document provides direct answers to common challenges and frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles that govern a successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The main objective is to remove impurities generated during its synthesis.[4] These can include unreacted starting materials, byproducts (such as the N2-isomer if formed), or residual reagents. A successful recrystallization yields a product with high chemical purity, characterized by a sharp melting point and clean analytical data (NMR, HPLC), which is essential for subsequent synthetic steps or biological assays.

Q2: What are the key physical properties of this compound to consider?

Knowing the properties of the target compound is crucial for designing a purification strategy.

  • Appearance: Off-white to light yellow crystalline powder.[1]

  • Molecular Formula: C₁₀H₁₀N₂O₂[5]

  • Molecular Weight: 190.20 g/mol [5]

  • Melting Point: Approximately 133-134 °C.[6][7] A broad or depressed melting point range is a key indicator of impurity.[8]

Q3: How do I select an appropriate solvent for recrystallization?

The ideal solvent is one in which this compound has high solubility at an elevated temperature but low solubility at room temperature or below.[9][10] The impurities, conversely, should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal via hot filtration).[9]

Given the molecule's structure—containing an aromatic ring system, an ester, and a polar N-H bond—solvents of intermediate polarity are excellent starting points.

Q4: Which specific solvents or solvent systems should I screen first?

A systematic screening process is the most effective approach.[10][11] Start with small quantities of your crude material (~50-100 mg) and test the following recommended solvents.

Solvent SystemTypeRationale & Comments
Toluene SingleA non-polar aromatic solvent. Has been successfully reported for the crystallization of this compound.[7]
Ethanol or Methanol SinglePolar protic solvents. Good for compounds with hydrogen bonding capability. Often used for aromatic compounds.[12]
Ethyl Acetate SingleA moderately polar ester. Often a good general-purpose solvent for recrystallization.
Ethanol / Water MixedA common and effective pair. The compound is dissolved in the minimum amount of hot ethanol (the "good" solvent), and water (the "anti-solvent" or "poor" solvent) is added dropwise until cloudiness persists.[10]
Ethyl Acetate / Hexanes MixedAnother widely used pair. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.[13]
Q5: How can I definitively assess the purity of my recrystallized product?

Purity should be confirmed using a combination of methods:

  • Melting Point Analysis: The recrystallized product should exhibit a sharp melting point close to the literature value (133-134 °C).[6][7]

  • Thin-Layer Chromatography (TLC): A single spot, with an Rf value distinct from any impurities present in the crude material, indicates successful purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, ideally showing a single major peak.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structural integrity of the compound and can reveal the presence of organic impurities.[8]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific experimental challenges in a Q&A format, providing actionable solutions based on established chemical principles.

Q1: My compound will not fully dissolve, even after adding a large volume of boiling solvent. What is wrong?

This issue typically points to one of two causes:

  • Inappropriate Solvent Choice: The solvent may simply be too poor for your compound, even at high temperatures. If you have added a volume of solvent that is more than 100 times the mass of your solid and it remains insoluble, you should select a more polar solvent.[14] For instance, if toluene fails, try ethyl acetate or ethanol.

  • Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen hot solvent. If the bulk of your compound appears to dissolve but a persistent solid remains, you should perform a hot gravity filtration to remove these impurities before allowing the solution to cool.[15]

Q2: The solution is clear and hot, but no crystals have formed after cooling to room temperature and even in an ice bath. How can I induce crystallization?

This is a classic case of a supersaturated solution, where the compound remains in solution below its normal saturation point.[16] Crystal formation requires a nucleation site to begin. You can induce crystallization by:

  • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[12][17] This action can release microscopic shards of glass that serve as nucleation sites.

  • Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution.[16][18] This provides a perfect template for further crystal growth.

  • Reducing Solvent Volume: You may have used too much solvent.[16] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.

Q3: My compound separated as an oil instead of solid crystals. What is "oiling out" and how do I prevent it?

"Oiling out" occurs when the solute precipitates from the solution at a temperature above its own melting point.[16][19] This is undesirable because the liquid oil can trap impurities much more effectively than a growing crystal lattice. It is often caused by:

  • High Impurity Concentration: Significant amounts of impurities can depress the melting point of the mixture.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution before it has time to form an ordered crystal lattice.[19]

  • Poor Solvent Choice: The boiling point of the solvent may be too high relative to the compound's melting point.

Solutions:

  • Re-heat the solution until the oil fully redissolves.

  • Add a small amount of additional "good" solvent (e.g., 5-10% more) to keep the compound soluble at a slightly lower temperature.[19]

  • Allow the solution to cool much more slowly. Insulate the flask by placing it in a beaker of hot water and allowing the entire assembly to cool to room temperature undisturbed.[15]

Q4: The final yield of my recrystallized product is very low. What are the likely causes?

A poor yield is a common and frustrating problem. The most frequent reasons include:

  • Using an Excessive Amount of Solvent: This is the most common cause.[16] A significant portion of your product will remain dissolved in the mother liquor even after cooling. To check this, you can try to evaporate the mother liquor; a large amount of recovered solid indicates this was the issue.[19]

  • Premature Crystallization: The product may have crystallized in the funnel during hot filtration. To prevent this, use a stemless funnel, keep the filtration apparatus hot, and use a slight excess of solvent, which can be boiled off after filtration.[15]

  • Washing with Room Temperature Solvent: Washing the collected crystals with warm or room-temperature solvent will dissolve some of your product. Always wash the filter cake with a minimal amount of ice-cold recrystallization solvent.[17]

Q5: My final product is still colored. How can I obtain a colorless or off-white solid?

The presence of color indicates that colored, high-molecular-weight impurities are co-crystallizing with your product. To address this:

  • Use Activated Charcoal: After dissolving the crude solid in the minimum amount of hot solvent, remove it from the heat and add a very small amount of activated charcoal (1-2% of the solute mass). Swirl the hot mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Perform Hot Filtration: Filter the hot solution through a fluted filter paper to remove the charcoal.[17] The resulting filtrate should be colorless. Proceed with the cooling and crystallization steps as usual. Be aware that charcoal can also adsorb some of your desired product, potentially leading to a slight reduction in yield.

Experimental Protocols & Workflows

Protocol 1: Single-Solvent Recrystallization from Toluene

This protocol is adapted from a reported procedure and is an excellent starting point.[7]

  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add ~10-15 mL of toluene and a boiling chip. Heat the mixture to boiling on a hot plate with stirring.

  • Saturation: Add more toluene in small portions (~1-2 mL at a time) to the boiling solution until all the solid just dissolves. Avoid adding a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration at this stage.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring or insulated surface.

  • Cooling: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount (2-3 mL) of ice-cold toluene to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Diagram: General Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Place Crude Solid in Erlenmeyer Flask dissolve Add Minimum Volume of Hot Solvent start->dissolve 1 hot_filter Hot Gravity Filtration (If Insoluble Impurities Exist) dissolve->hot_filter 2a cool Slowly Cool Solution to Room Temperature dissolve->cool 2 hot_filter->cool 2b ice_bath Cool in Ice Bath cool->ice_bath 3 vac_filter Collect Crystals via Vacuum Filtration ice_bath->vac_filter 4 wash Wash with Minimal Ice-Cold Solvent vac_filter->wash 5 dry Dry Crystals Under Vacuum wash->dry 6 end Pure Product dry->end

Caption: A standard workflow for purifying a solid compound via recrystallization.

Diagram: Troubleshooting Crystallization Failure

G cluster_solutions Potential Solutions start No Crystals Form Upon Cooling scratch Scratch Inner Wall of Flask with Glass Rod start->scratch Try First seed Add a Seed Crystal of Pure Compound start->seed Alternative reduce_solvent Boil Off Excess Solvent and Re-cool start->reduce_solvent If Supersaturation is Suspected outcome_success Crystals Form scratch->outcome_success outcome_fail Still No Crystals scratch->outcome_fail seed->outcome_success seed->outcome_fail reduce_solvent->outcome_success reduce_solvent->outcome_fail recover Recover Crude Solid (Rotovap) & Re-evaluate Solvent Choice outcome_fail->recover

Caption: A decision tree for troubleshooting when crystallization fails to occur.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 1H-indazole-3-carboxylate: An Essential Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 1H-indazole-3-carboxylate is a pivotal building block in the synthesis of a multitude of pharmacologically active compounds. Its rigid bicyclic structure serves as a versatile scaffold in drug discovery, contributing to the development of therapeutics ranging from anti-cancer agents to serotonin antagonists. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the most prevalent synthetic methodologies for this compound, offering a critical evaluation of their respective yields, operational complexities, safety considerations, and scalability.

Introduction to Synthetic Strategies

The construction of the indazole ring system, a fusion of benzene and pyrazole rings, can be approached through various synthetic routes. For the specific case of this compound, the primary strategies involve either the formation of the pyrazole ring onto a pre-existing benzene derivative or the concomitant formation of both rings. In this guide, we will dissect three prominent methods:

  • [3+2] Cycloaddition of Benzyne and Diazo Compounds: A modern and high-yielding approach.

  • Intramolecular Cyclization of o-Aminophenylacetic Acid Esters: A classical and often high-yielding route from readily available starting materials.

  • Synthesis from Isatin Derivatives: A traditional method with certain operational limitations.

A comparative overview of these methods is presented in the table below, followed by a detailed exploration of each strategy, including reaction mechanisms, step-by-step protocols, and critical analysis.

Comparative Overview of Synthesis Methods

Parameter [3+2] Cycloaddition of Benzyne Intramolecular Cyclization of o-Aminophenylacetic Acid Esters Synthesis from Isatin Derivatives
Typical Yield 82%[1]87-97%[2]Variable, with noted scalability issues[3][4]
Starting Materials 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, Ethyl diazoacetateSubstituted o-aminophenylacetic acid esters, NitritesIsatin
Key Reagents Tetrabutylammonium fluoride (TBAF) or Cesium fluoride (CsF)Sodium nitrite, Acid (e.g., HCl)Sodium hydroxide, Sodium nitrite, Stannous chloride, Acid
Reaction Time ~24 hours0.5-8 hours[2]Multi-step, can be lengthy
Scalability Good, with some reports of decreased yield on a larger scale[1]Excellent, suitable for industrial production[2]Poor, often problematic on a larger scale[3]
Safety Concerns Use of potentially explosive diazo compounds and highly reactive benzyne intermediate.[1]Use of nitrites, which are oxidizing agents. Diazotization reactions can be exothermic.Use of strong bases and acids, and potentially hazardous reducing agents.

Method 1: [3+2] Cycloaddition of Benzyne and Diazo Compounds

This method has emerged as a powerful tool for the construction of the indazole core. It relies on the in situ generation of benzyne, a highly reactive intermediate, which then undergoes a [3+2] cycloaddition reaction with a diazo compound, in this case, ethyl diazoacetate.

Mechanistic Insight

The reaction is initiated by the fluoride-promoted elimination of a silyl triflate precursor to generate benzyne.[1] The highly strained triple bond of benzyne readily reacts with the 1,3-dipole of ethyl diazoacetate. The initial cycloadduct then undergoes a proton shift to afford the aromatic 1H-indazole product. The choice of the fluoride source (TBAF or CsF) and reaction conditions can influence the outcome, with an excess of benzyne potentially leading to N-arylation byproducts.[1]

[3+2] Cycloaddition Workflow cluster_0 Benzyne Generation cluster_1 Cycloaddition cluster_2 Aromatization Silyl_Triflate 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Benzyne Benzyne Intermediate Silyl_Triflate->Benzyne Elimination Fluoride Fluoride Source (TBAF or CsF) Cycloadduct Initial Cycloadduct Benzyne->Cycloadduct [3+2] Cycloaddition Diazoacetate Ethyl Diazoacetate Diazoacetate->Cycloadduct Final_Product This compound Cycloadduct->Final_Product Proton Shift Intramolecular Cyclization Workflow Starting_Material o-Aminophenylacetic Acid Ester Diazotization Diazotization (NaNO₂, Acid) Starting_Material->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Cyclization Intramolecular Cyclization Diazonium_Salt->Cyclization Final_Product This compound Cyclization->Final_Product Isatin Route Workflow Isatin Isatin Hydrolysis Alkaline Hydrolysis Isatin->Hydrolysis Intermediate1 Intermediate Hydrolysis->Intermediate1 Diazotization Diazotization Intermediate1->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Reduction Reduction Diazonium_Salt->Reduction Hydrazine Aryl Hydrazine Reduction->Hydrazine Cyclization Acidic Cyclization Hydrazine->Cyclization Carboxylic_Acid 1H-Indazole-3- carboxylic Acid Cyclization->Carboxylic_Acid Esterification Esterification Carboxylic_Acid->Esterification Final_Product This compound Esterification->Final_Product

References

A Comparative Guide to the Validation of Analytical Methods for Ethyl 1H-indazole-3-carboxylate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 1H-indazole-3-carboxylate, a key building block in the synthesis of various pharmacologically active compounds, is no exception. The validation of the analytical method used for its quantification ensures the reliability, consistency, and accuracy of the results, which is a critical requirement for regulatory approval and product quality.[1][2][3]

This guide provides an in-depth comparison of various analytical techniques for the quantification of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to inform the selection of the most appropriate analytical methodology. The principles and procedures outlined herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7][8][9][10]

The Criticality of Method Validation in Pharmaceutical Analysis

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[2][3] It is a cornerstone of Good Manufacturing Practices (GMP) and is legally mandated by regulatory bodies worldwide.[6][11][12] The validation process provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable. For a molecule like this compound, this is crucial for monitoring reaction kinetics, determining purity, and ensuring the correct dosage in subsequent manufacturing steps.

Primary Recommended Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For the quantification of this compound, a non-volatile and UV-absorbing small molecule, High-Performance Liquid Chromatography with UV detection (HPLC-UV) stands out as a robust, reliable, and widely accessible technique.[13][14] Its high resolving power, sensitivity, and reproducibility make it the workhorse of the pharmaceutical industry for the analysis of small molecules.[15][16]

Experimental Workflow for HPLC-UV Method Validation

The validation of an HPLC-UV method for this compound quantification should follow a systematic approach, as illustrated in the workflow diagram below. This workflow ensures that all critical validation parameters are assessed in a logical sequence.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation A Selection of Chromatographic Conditions (Column, Mobile Phase, Flow Rate, Wavelength) B System Suitability Testing (Resolution, Tailing Factor, Plate Count) A->B C Specificity / Selectivity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate Precision) E->F G Limit of Detection (LOD) & Limit of Quantitation (LOQ) F->G H Robustness G->H I Validation Report Generation H->I J Standard Operating Procedure (SOP) Creation I->J

Caption: Workflow for the validation of an HPLC-UV analytical method.

Detailed Experimental Protocol for HPLC-UV Method Validation

1. System Suitability: Before commencing validation, the suitability of the chromatographic system must be established. This is achieved by injecting a standard solution of this compound multiple times. The system suitability parameters, including tailing factor, theoretical plates, and repeatability of peak area, must meet predefined acceptance criteria to ensure the system is performing adequately.[13]

2. Specificity/Selectivity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1] For this compound, this can be demonstrated by spiking the sample with potential impurities and observing that no interfering peaks co-elute with the main analyte peak.

3. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[17] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. A minimum of five concentration levels should be used to establish linearity, and the correlation coefficient (r²) should typically be ≥ 0.999.

4. Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value.[1] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. The recovery should be determined at a minimum of three concentration levels, with multiple preparations at each level. Acceptance criteria for recovery are generally within 98.0% to 102.0%.[1]

5. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses the within-laboratory variations, for example, on different days, with different analysts, or on different equipment.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17] These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[18] For the HPLC-UV method, this may involve varying the mobile phase composition, pH, column temperature, and flow rate.

Comparison of Alternative Analytical Methods

While HPLC-UV is the recommended primary method, other techniques can also be employed for the quantification of this compound, each with its own set of advantages and disadvantages. The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Parameter HPLC-UV LC-MS/MS GC-MS UV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass spectrometric detection.[19][20]Chromatographic separation of volatile compounds followed by mass spectrometric detection.[18]Measurement of UV light absorption by the analyte in a solution.[21][22]
Specificity HighVery HighVery HighLow
Sensitivity Moderate (µg/mL to ng/mL)Very High (pg/mL to fg/mL)[19]High (ng/mL to pg/mL)Low (µg/mL)
Linearity ExcellentExcellentGoodGood
Accuracy ExcellentExcellentExcellentGood
Precision ExcellentExcellentExcellentGood
Sample Throughput ModerateModerateModerateHigh
Cost ModerateHighHighLow
Expertise Required IntermediateHighHighLow
Suitability for this compound Highly suitable for purity, assay, and stability testing.Ideal for bioanalysis and trace impurity quantification.[23][24]Requires derivatization as the compound is not highly volatile.[15]Suitable for simple, high-concentration solutions; lacks specificity for complex mixtures.[25][26]
In-depth Comparison and Rationale for Method Selection
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical studies where the analyte is present at very low concentrations in a complex biological matrix.[23][27] However, the high cost of instrumentation and the need for highly skilled operators may make it less practical for routine quality control of the bulk substance.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[28][29] Since this compound has a relatively low volatility, it would likely require derivatization to make it amenable to GC analysis. This adds an extra step to the sample preparation, which can introduce variability and is generally less desirable for routine analysis compared to the direct analysis possible with HPLC.[15]

  • UV-Vis Spectrophotometry: This is a simple, cost-effective, and rapid technique for the quantification of compounds that absorb UV or visible light.[21][22] However, it lacks the specificity of chromatographic methods.[25] Any impurity or excipient that absorbs at the same wavelength as this compound will interfere with the measurement, leading to inaccurate results. Therefore, its application is limited to the analysis of pure substance in a simple, known matrix.

The following diagram illustrates the decision-making process for selecting the appropriate analytical method based on the specific analytical challenge.

G A Analytical Requirement for This compound B Routine QC (Assay, Purity) A->B C Trace Level Analysis (e.g., Bioanalysis) A->C D Simple, High Concentration Screening A->D E Analysis of Volatile Impurities A->E F HPLC-UV B->F YES G LC-MS/MS C->G YES H UV-Vis Spectrophotometry D->H YES I GC-MS E->I YES

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

The validation of an analytical method for the quantification of this compound is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate. While several analytical techniques can be employed, HPLC-UV emerges as the most suitable method for routine quality control applications due to its excellent balance of specificity, sensitivity, accuracy, and cost-effectiveness. For applications requiring ultra-high sensitivity, such as bioanalysis, LC-MS/MS is the method of choice. The selection of the most appropriate analytical technique should always be guided by the specific requirements of the analysis and justified by a thorough validation process that adheres to international regulatory guidelines.

References

A Comparative Guide to the Synthesis of Ethyl 1H-indazole-3-carboxylate: Navigating Beyond Traditional Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1H-indazole-3-carboxylate is a cornerstone heterocyclic building block in medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a privileged scaffold in a multitude of pharmacologically active compounds, including kinase inhibitors for oncology and agents targeting neurological disorders. The synthesis of this valuable intermediate, however, presents a classic chemical challenge, balancing efficiency, safety, and scalability.

Traditionally, the synthesis has been dominated by methods that, while effective, rely on hazardous reagents such as organic azides. The inherent risks associated with these materials, particularly on a process scale, have catalyzed a shift towards developing safer, more efficient, and environmentally benign alternatives. This guide provides a comparative analysis of established and modern synthetic strategies for this compound, offering researchers the data and insights needed to select the optimal route for their specific application. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a quantitative comparison of their performance.

Synthetic Strategies: A Comparative Overview

The journey to this compound can be navigated via several distinct chemical pathways. Each route begins with different, readily available starting materials and employs unique reagents and reaction mechanisms. Understanding these differences is key to making an informed decision in the laboratory.

A Aryl Aldehydes Product This compound A->Product  Hemetsberger-Knittel  (Azide-based) B Benzyne Precursors (e.g., 2-(TMS)phenyl triflate) B->Product  [3+2] Cycloaddition  (Azide-free) C o-Aminophenylacetates C->Product  Diazotization/Cyclization  (Azide-free) D Cyclohexanone Derivatives D->Product  Dehydrogenation  (Multi-step) Hemetsberger Start Aryl Aldehyde + Ethyl Azidoacetate Step1 Knoevenagel Condensation (Base, e.g., NaOEt) Start->Step1 Intermediate1 Ethyl α-azido-β-arylacrylate Step1->Intermediate1 Step2 Thermolysis (Heat, e.g., in Xylene) Intermediate1->Step2 Intermediate2 Nitrene Intermediate (-N₂) Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Product This compound Step3->Product Benzyne Start_A 2-(TMS)phenyl triflate Step_A Fluoride Source (e.g., CsF, TBAF) Start_A->Step_A Start_B Ethyl Diazoacetate Step_B [3+2] Cycloaddition + Proton Shift Start_B->Step_B Intermediate Benzyne Step_A->Intermediate Intermediate->Step_B Product This compound Step_B->Product Diazotization Start Ethyl 2-(2-aminophenyl)acetate Step1 Diazotization (Nitrite + Acid) Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product This compound Step2->Product

A Researcher's Guide to Differentiating N1- and N2-Alkylated Indazole Regioisomers: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of N-alkylated indazoles is a critical step in synthesis and drug discovery. The indazole nucleus is a prominent scaffold in medicinal chemistry, but the alkylation of 1H-indazole often yields a mixture of N1- and N2-substituted regioisomers.[1][2] These isomers can possess distinct physicochemical and pharmacological properties, making their precise characterization essential.[3] This guide provides an in-depth spectroscopic comparison of N1- and N2-alkylated indazoles, supported by experimental data and detailed methodologies, to facilitate their definitive identification.

The thermodynamically more stable 1H-indazole tautomer, with its benzenoid aromatic character, is typically the predominant form.[4][5] In contrast, the 2H-indazole tautomer has a quinonoid-like structure.[6] This fundamental difference in electronic distribution upon N-alkylation gives rise to distinct spectroscopic signatures that can be readily identified using techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy.

The Decisive Power of NMR Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between N1 and N2-alkylated indazole isomers.[4] Both ¹H and ¹³C NMR, along with two-dimensional techniques like Heteronuclear Multiple Bond Correlation (HMBC), provide clear and diagnostic evidence for the position of the alkyl group.

¹H NMR Spectroscopy: A Tale of Two Protons

In ¹H NMR spectra, the chemical shift of the proton at the 3-position (H-3) is a key diagnostic marker. Due to the differing electronic environments, the H-3 proton in N2-alkylated indazoles is consistently found further downfield (at a higher ppm value) compared to its counterpart in N1-isomers.[3] This deshielding effect in the N2-isomer is a reliable first indicator for structural assignment.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectra of N1- and N2-alkylated indazoles exhibit significant differences, particularly in the chemical shifts of the carbon atoms at positions 3 and 7a. These differences arise from the distinct electronic structures of the benzenoid (N1) and quinonoid (N2) systems.[7]

CarbonTypical ¹³C Chemical Shift (δ, ppm) in N1-IsomerTypical ¹³C Chemical Shift (δ, ppm) in N2-IsomerKey Difference
C-3 ~135 ppm~123 ppmThe C-3 carbon in the N2-isomer is significantly more shielded (appears at a lower chemical shift).[7]
C-7a VariesVariesWhile variable, the key is its correlation in 2D NMR.
2D NMR: The Definitive Correlation

Heteronuclear Multiple Bond Correlation (HMBC) experiments provide unequivocal proof of regiochemistry. By observing the long-range correlations between the protons of the N-alkyl group and the carbons of the indazole ring, a definitive assignment can be made.[8]

  • For N1-alkylated indazoles: A correlation will be observed between the methylene protons of the alkyl group (adjacent to N1) and the C-7a carbon.[8][9]

  • For N2-alkylated indazoles: A correlation will be observed between the methylene protons of the alkyl group (adjacent to N2) and the C-3 carbon.[8][9]

This difference in correlation is a direct consequence of the three-bond coupling pathway that exists between the respective protons and carbons in each isomer.

Caption: HMBC correlation differences in N1- and N2-alkylated indazoles.

UV-Vis Spectroscopy: A Look at Electronic Transitions

UV-Vis spectroscopy can also serve as a valuable tool for distinguishing between the two regioisomers. The different electronic systems of the benzenoid N1-isomers and the quinonoid N2-isomers result in different absorption profiles.[6] Generally, the 2H-indazole tautomer and its derivatives absorb light more strongly at longer wavelengths compared to the 1H-isomers.[10] This can be a quick and non-destructive method for initial differentiation, especially when authentic samples of both isomers are available for comparison.

Isomer TypeTypical λmax (nm)Key Feature
N1-AlkylatedShorter λmaxExhibits absorption characteristic of a benzenoid aromatic system.
N2-Alkylated Longer λmax Shows a bathochromic (red) shift due to the quinonoid system.[10]

Experimental Protocols

General Synthesis of N-Alkyl Indazoles

The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the base, solvent, and electrophile used.[1][2] A common procedure involves the deprotonation of indazole followed by reaction with an alkyl halide.

  • Deprotonation: To a solution of the starting indazole (1 equivalent) in a suitable solvent (e.g., THF, DMF), add a base such as sodium hydride (NaH) or potassium hydroxide (KOH) (1.2 equivalents).[1][6]

  • Alkylation: Stir the mixture for a predetermined time (e.g., 15 minutes) at room temperature.[6] Then, add the alkylating agent (e.g., methyl iodide, allyl bromide) (1 equivalent) dropwise.[6]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Work-up and Purification: Once the starting material is consumed, quench the reaction, perform an aqueous work-up, and purify the resulting mixture of N1 and N2 isomers using column chromatography to isolate each regioisomer.

NMR Sample Preparation and Analysis
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is required to achieve a good signal-to-noise ratio.[6]

  • HMBC Acquisition: Perform a standard gradient-selected HMBC experiment to observe long-range ¹H-¹³C correlations.

  • Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.[3]

G Workflow for Isomer Differentiation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Structural Elucidation start Indazole Alkylation purify Column Chromatography start->purify isomers Isolated N1 & N2 Isomers purify->isomers nmr 1D & 2D NMR isomers->nmr uv UV-Vis Spectroscopy isomers->uv ir IR Spectroscopy isomers->ir elucidate Definitive Structure Assignment nmr->elucidate uv->elucidate ir->elucidate

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of indazole regioisomers.

Conclusion

The differentiation of N1- and N2-alkylated indazole regioisomers is a common challenge in synthetic and medicinal chemistry. By leveraging a combination of spectroscopic techniques, particularly the detailed insights provided by ¹H, ¹³C, and 2D NMR, researchers can confidently and accurately assign the correct structure to each isomer. Understanding the fundamental electronic differences between the benzenoid N1-isomers and the quinonoid N2-isomers is key to interpreting the resulting spectroscopic data and ensuring the integrity of subsequent research and development efforts.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Ethyl 1H-indazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole-3-carboxylate scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile structural framework for the development of novel therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for treating a range of diseases, from cancer to inflammatory disorders. This guide provides an in-depth comparison of various Ethyl 1H-indazole-3-carboxylate derivatives, synthesizing data from key in vitro and in vivo studies to offer a clear perspective on their performance, mechanisms of action, and therapeutic potential.

Part 1: In Vitro Evaluation: Uncovering Molecular Mechanisms and Cellular Effects

In vitro studies are the first crucial step in evaluating the therapeutic potential of new chemical entities. They allow for the rapid screening of compounds in controlled, isolated biological systems, providing essential data on potency, selectivity, and mechanism of action at the cellular and molecular level.

Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research has focused on the anticancer properties of indazole derivatives. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis by targeting various components of oncogenic signaling pathways.

One of the most promising avenues has been the development of p21-activated kinase 1 (PAK1) inhibitors. Aberrant PAK1 activation is closely linked to tumor progression and metastasis.[2] A fragment-based screening approach identified 1H-indazole-3-carboxamide derivatives as potent PAK1 inhibitors. The representative compound, 30l , demonstrated exceptional enzyme inhibition with an IC₅₀ of 9.8 nM and high selectivity against a panel of 29 other kinases.[2] Further studies with this class of compounds in MDA-MB-231 breast cancer cells revealed that they significantly suppress cell migration and invasion by downregulating the expression of Snail, a key transcription factor in the epithelial-mesenchymal transition (EMT).[2]

Another study identified derivative 2f as a potent broad-spectrum anticancer agent, exhibiting growth inhibitory activity against several cancer cell lines with IC₅₀ values ranging from 0.23 to 1.15 μM.[3] In the 4T1 breast cancer cell line, compound 2f was shown to inhibit proliferation and colony formation. Mechanistically, it induced apoptosis by upregulating cleaved caspase-3 and Bax while downregulating the anti-apoptotic protein Bcl-2.[3] Furthermore, it disrupted the mitochondrial membrane potential and increased levels of reactive oxygen species (ROS), pointing to the involvement of the ROS-mitochondrial apoptotic pathway.[4]

Table 1: Comparative In Vitro Anticancer Activity of Selected Indazole Derivatives

CompoundTarget/MechanismCell LineIC₅₀Key FindingsReference
30l PAK1 InhibitorMDA-MB-2319.8 nM (enzyme)Suppressed migration and invasion; downregulated Snail expression.[2]
2f Apoptosis Induction (ROS-mediated)4T10.23–1.15 μMUpregulated cleaved caspase-3 and Bax; downregulated Bcl-2.[3][4]
Various General AntiproliferativeVariousModerate ActivityShowed scarce to moderate antiproliferative activity.[5]

Experimental Protocol: MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., 4T1 or MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test indazole derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 M HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Diagram: Simplified PAK1 Signaling Pathway in Cancer Metastasis

PAK1_Pathway cluster_0 Upstream Signals cluster_1 PAK1 Activation & Downstream Effects cluster_2 Cellular Response Growth_Factors Growth Factors (e.g., EGF, FGF) Rac1_Cdc42 Rac1/Cdc42 (Small GTPases) Growth_Factors->Rac1_Cdc42 Activate PAK1 PAK1 Kinase Rac1_Cdc42->PAK1 Activate LIMK1 LIMK1 PAK1->LIMK1 Phosphorylates Snail Snail (Transcription Factor) PAK1->Snail Stabilizes Cofilin Cofilin LIMK1->Cofilin Inhibits Actin_Dynamics Actin Cytoskeleton Rearrangement Cofilin->Actin_Dynamics Regulates (Inhibition of inhibition -> promotion) EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT Metastasis Cell Migration & Invasion Actin_Dynamics->Metastasis EMT->Metastasis Indazole_30l Indazole Derivative (e.g., 30l) Indazole_30l->PAK1 Inhibits

Caption: The PAK1 signaling pathway, a key driver of cancer cell metastasis, is a primary target for 1H-indazole-3-carboxamide derivatives.

Anti-inflammatory and Analgesic Activity

The indazole scaffold is also prevalent in compounds designed to combat inflammation. Early studies identified derivatives with antiarthritic effects in rat models.[6] For instance, ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate showed promising antiarthritic activity at doses significantly lower than its toxic threshold.[6]

More recent computational studies have explored the potential of 1H-indazole derivatives as selective cyclooxygenase-2 (COX-2) inhibitors.[7] Molecular docking and dynamics simulations indicated that derivatives with difluorophenyl, para-toluene, and 4-methoxyphenyl groups exhibit strong binding affinities for the COX-2 enzyme's active site, suggesting a mechanism for their anti-inflammatory effects.[7] This aligns with in vivo data from the same research group confirming the analgesic and anti-inflammatory activity of these compounds.[7]

Table 2: Comparative In Vitro Anti-inflammatory Activity

Compound ClassTarget/MechanismAssayKey FindingsReference
N1-Acyl DerivativesGeneral Anti-inflammatoryN/A (Inferred from in vivo)Possess antiarthritic properties.[6]
Bromo-indazolyl methanonesCOX-2 InhibitionMolecular DockingStrong binding energy (-9.11 kcal/mol) with COX-2 active site.[7]
N-substituted IndazolesCOX-1/COX-2 InhibitionEnzyme Inhibition AssayShowed some inhibitory activity against both COX-1 and COX-2.[5]

Part 2: In Vivo Validation: Efficacy and Pharmacokinetics in Preclinical Models

In vivo studies are essential for validating the therapeutic potential observed in vitro. By using animal models that mimic human diseases, researchers can assess a compound's efficacy, safety, and pharmacokinetic profile in a complex biological system.

Anticancer Efficacy in Tumor Models

The promising in vitro results for anticancer derivatives have been translated into preclinical animal models. Compound 2f , which demonstrated potent cytotoxic effects in vitro, was evaluated in a 4T1 tumor mouse model. The study found that 2f could significantly suppress tumor growth in vivo without causing obvious side effects, identifying it as a potential small molecule anticancer agent.[3] This successful transition from cell culture to a living model underscores the therapeutic relevance of this chemical class.

Diagram: Workflow for In Vivo Anticancer Efficacy Study

InVivo_Workflow cluster_animal_prep Animal Model Preparation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A1 Select Immunocompromised Mice (e.g., Balb/c) A2 Implant Cancer Cells (e.g., 4T1) Subcutaneously A1->A2 A3 Monitor Tumor Growth Until Palpable A2->A3 B1 Randomize Mice into Control & Treatment Groups A3->B1 B2 Administer Vehicle or Indazole Derivative (e.g., 2f) (e.g., i.p., oral) B1->B2 B3 Monitor Tumor Volume and Body Weight Regularly B2->B3 C1 Euthanize Mice at Predefined Endpoint B3->C1 C2 Excise Tumors and Weigh for TGI Calculation C1->C2 C3 Collect Tissues for Histology & Biomarker Analysis C2->C3

Caption: Standard workflow for evaluating the in vivo efficacy of an anticancer indazole derivative using a xenograft mouse model.

Anti-inflammatory Efficacy in Disease Models

The anti-inflammatory potential of this compound derivatives has been confirmed in preclinical models of inflammation. An early study demonstrated that several N1-substituted derivatives had a tangible antiarthritic effect in rats with experimentally induced arthritis.[6] This provides a strong basis for their development as treatments for inflammatory conditions. The carrageenan-induced paw edema model is a standard and reliable method for screening potential anti-inflammatory agents.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory environment for at least one week.

  • Grouping and Fasting: Divide the rats into groups (e.g., control, standard drug, test compound). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test indazole derivative or a standard drug (e.g., Indomethacin) orally or via intraperitoneal injection. The control group receives only the vehicle.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = (1 - (Vt / Vc)) x 100, where Vt is the mean increase in paw volume in the test group and Vc is the mean increase in paw volume in the control group.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of a drug candidate is critical for its development. Studies on related indazole-3-carboxamide derivatives, particularly those investigated as synthetic cannabinoid receptor agonists, provide valuable insights. These compounds are often rapidly metabolized in vitro, primarily through hydrolysis of the ester or amide moieties by carboxylesterases.[8][9] However, they are also typically highly protein-bound in vivo.[8][10] This high protein binding can lead to a much slower hepatic clearance in vivo than predicted from in vitro data, potentially resulting in longer detection windows and sustained therapeutic effects.[10] The metabolic instability of the ester group in this compound itself suggests that derivatives are likely prodrugs, with the corresponding carboxylic acid being a major metabolite.[8]

Table 3: Summary of Pharmacokinetic Characteristics (Inferred from Related Indazoles)

ParameterObservationImplicationReference
Metabolism Rapid in vitro clearance, primarily via ester/amide hydrolysis.The ester group is a primary site of metabolic activity.[8][9]
Protein Binding High plasma protein binding.Slower in vivo clearance than predicted; potential for longer duration of action.[8][10]
Core Structure Indazole cores are generally more metabolically reactive than indole cores.Structural modifications to the core can influence the metabolic rate.[8]

Part 3: Structure-Activity Relationship (SAR) and Future Directions

The collective data from these studies allow for the formulation of preliminary structure-activity relationships (SAR). For the PAK1 inhibitors, SAR analysis revealed that substituting an appropriate hydrophobic ring into a deep back pocket of the enzyme's active site and introducing a hydrophilic group into the bulk solvent region were critical for both inhibitory activity and selectivity.[2] For anticancer agent 2f , the presence of the 3,5-dimethoxystyryl group was crucial for its potent activity, as modifications like adding a chlorine atom or changing the vinyl linker to an ethyl linker reduced its potency.[4]

This compound and its derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential. In vitro studies have successfully identified potent derivatives with anticancer and anti-inflammatory activities, elucidating their mechanisms of action, including the inhibition of key kinases like PAK1 and the induction of ROS-mediated apoptosis. These findings have been validated in in vivo models, where lead compounds have demonstrated significant tumor growth suppression and antiarthritic effects. While pharmacokinetic challenges related to metabolic stability exist, the scaffold's amenability to chemical modification offers vast opportunities for optimization. Future research should focus on leveraging the established SAR to design next-generation derivatives with improved potency, selectivity, and "drug-like" properties, paving the way for their potential entry into clinical trials.

References

The Strategic Value of a Privileged Scaffold: A Comparative Patent Landscape Analysis of Ethyl 1H-indazole-3-carboxylate Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of modern drug discovery, the selection of a core chemical scaffold is a critical strategic decision that profoundly influences the trajectory of a research program. Among the pantheon of "privileged structures," the 1H-indazole-3-carboxamide framework, often derived from Ethyl 1H-indazole-3-carboxylate, has emerged as a cornerstone for the development of a diverse array of potent and selective therapeutic agents. This guide provides an in-depth comparative analysis of the patent landscape surrounding applications of this versatile scaffold, offering insights into its strategic advantages, key therapeutic areas, and the competitive intellectual property environment.

The Rise of the Indazole Scaffold: A Tale of Versatility and Potency

The 1H-indazole core, a bicyclic aromatic heterocycle, has garnered significant attention from medicinal chemists due to its unique combination of structural rigidity, synthetic tractability, and its ability to engage in a wide range of biological interactions.[1][2] Its utility as a bioisostere for other key heterocycles, such as indole, has further cemented its place in the drug discovery toolkit.[3] This guide will delve into two of the most prominent and heavily patented applications of this compound derivatives: the inhibition of protein kinases and the modulation of cannabinoid receptors.

Kinase Inhibition: A Battleground of Selectivity and Potency

The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer. The indazole scaffold has proven to be a particularly fruitful starting point for the design of potent and selective kinase inhibitors.[4][5]

Comparative Performance: Indazole vs. Other Scaffolds

A key question for any drug discovery program is the choice of the core scaffold. The indazole framework has been successfully pitted against other privileged structures, such as the indole scaffold, in the development of kinase inhibitors. While both are bicyclic aromatic heterocycles, the specific arrangement of nitrogen atoms in the indazole ring imparts distinct physicochemical properties that can translate into improved potency and selectivity.[3]

ScaffoldExemplar DrugPrimary Target(s)Key Advantages Cited in Patents
1H-Indazole AxitinibVEGFRs, PDGFR, c-KITHigh potency and selectivity, favorable pharmacokinetic properties.
Indole SunitinibVEGFRs, PDGFR, c-KIT, FLT3Broad-spectrum kinase inhibition.
Pyrazolo[3,4-d]pyrimidine Compound 24jPLK4Potent enzyme inhibition.[6]

As illustrated in the table, indazole-based inhibitors like Axitinib are often lauded in the patent literature for their high degree of selectivity, which can translate to a more favorable safety profile.

Structure-Activity Relationship (SAR) Highlights

The patent literature is replete with examples of how modifications to the core 1H-indazole-3-carboxamide structure can dramatically impact kinase inhibitory activity.

Compound IDR1 (Indazole N1)R2 (Amide)Target KinaseIC50 (nM)Key SAR Observations
30l H4-(pyridin-4-yl)piperazin-1-ylPAK19.8The piperazine moiety with a terminal pyridine ring is crucial for high potency.
13i HPyrimidine-basedVEGFR-234.5The sulfonamide group enhances activity compared to alkyl or halogen substituents.[5]
C05 VariedVariedPLK4< 0.1Demonstrates exceptional kinase inhibitory activity.[7][8]

These examples underscore the modularity of the indazole scaffold, allowing for fine-tuning of activity and selectivity through systematic chemical modifications.

Cannabinoid Receptor Modulation: A New Frontier

Beyond oncology, this compound derivatives have carved out a significant niche in the modulation of cannabinoid receptors (CB1 and CB2), which are implicated in a wide range of physiological processes, including pain, appetite, and mood.[9][10]

Comparative Performance: Indazole Carboxamides vs. Classical Cannabinoids

Synthetic cannabinoids based on the indazole-3-carboxamide scaffold have demonstrated distinct advantages over classical cannabinoids like Δ⁹-THC.

Compound ClassExemplar CompoundReceptor Target(s)Key Advantages Cited in Patents
Indazole-3-Carboxamides AB-FUBINACACB1High potency and potential for tailored selectivity.[11]
Classical Cannabinoids Δ⁹-THCCB1/CB2Well-characterized but associated with psychotropic side effects.
Indazole-based Agonists VariousCB1Some compounds show 4-5 fold selectivity for the CB1 receptor.[1]

The patent literature suggests that the indazole scaffold allows for the development of compounds with improved receptor subtype selectivity, potentially separating therapeutic benefits from undesirable side effects.[1] In vivo studies have shown that some indazole-carboxamide synthetic cannabinoids exhibit stronger cannabinoid-specific effects compared to Δ⁹-THC.[12]

The Intellectual Property Landscape: Key Players and Trends

An analysis of the patent landscape reveals a concentrated effort by several major pharmaceutical companies in the development of indazole-based therapeutics.

Major Patent Assignees in the Indazole Space:

  • Pfizer Inc.: A significant player, particularly in the development of kinase inhibitors and synthetic cannabinoids.[11]

  • Novartis AG: Holds numerous patents for indazole derivatives in oncology.

  • Merck KGaA: Active in the field with a focus on various therapeutic applications.

  • F. Hoffmann-La Roche Ltd: Has a portfolio of patents covering indazole-based compounds.

  • AstraZeneca: Engaged in the development of indazole derivatives for cancer treatment.

The trend in patent filings indicates a sustained interest in the indazole scaffold, with a growing emphasis on novel substitution patterns to achieve greater selectivity and overcome resistance mechanisms.

Experimental Protocols: A Foundation for Reproducibility

To ensure the integrity and reproducibility of the findings presented in this guide, detailed experimental protocols for the synthesis of a key intermediate and a representative biological assay are provided below.

Synthesis of this compound

This protocol describes a common method for the preparation of the title compound.

Reaction Scheme:

G Starting_Material 2-Methyl-3-nitroaniline Intermediate_1 Diazonium Salt Starting_Material->Intermediate_1 NaNO2, HCl Intermediate_2 Indazole-3-carboxylic acid Intermediate_1->Intermediate_2 Cyclization Product This compound Intermediate_2->Product Ethanol, H2SO4

Caption: Synthetic pathway for this compound.

Step-by-Step Procedure:

  • Diazotization: 2-Methyl-3-nitroaniline is dissolved in a mixture of ethanol and concentrated hydrochloric acid. The solution is cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyclization: The diazonium salt solution is then slowly warmed to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.

  • Esterification: The resulting solution containing 1H-indazole-3-carboxylic acid is concentrated under reduced pressure.

  • Absolute ethanol and a catalytic amount of concentrated sulfuric acid are added to the residue.

  • The mixture is refluxed for 4-6 hours.

  • Work-up and Purification: The reaction mixture is cooled and poured into ice water. The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.[13]

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a general method for assessing the inhibitory activity of indazole derivatives against a protein kinase.

Experimental Workflow:

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis Compound_Prep Prepare serial dilutions of indazole test compound Incubation Incubate kinase, substrate, ATP, and test compound Compound_Prep->Incubation Enzyme_Prep Prepare VEGFR-2 kinase and substrate solution Enzyme_Prep->Incubation Detection Measure kinase activity (e.g., luminescence, fluorescence) Incubation->Detection Data_Analysis Calculate IC50 values Detection->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: A stock solution of the test indazole derivative is prepared in DMSO and serially diluted to obtain a range of concentrations.

  • Assay Plate Preparation: The kinase reaction is performed in a 96- or 384-well plate. Each well contains the kinase (e.g., recombinant human VEGFR-2), a suitable substrate (e.g., a synthetic peptide), and ATP in a buffered solution.

  • Incubation: The test compound dilutions are added to the wells, and the plate is incubated at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption or fluorescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Outlook

The patent landscape for this compound applications unequivocally demonstrates its status as a privileged and highly valuable scaffold in modern drug discovery. Its adaptability for creating potent and selective inhibitors of protein kinases and modulators of cannabinoid receptors has led to a robust and competitive intellectual property environment. The continued exploration of novel substitution patterns and the application of this scaffold to new biological targets suggest that the 1H-indazole-3-carboxamide framework will remain a cornerstone of therapeutic innovation for the foreseeable future. For researchers and drug development professionals, a deep understanding of this patent landscape is not just advantageous—it is essential for navigating the path from discovery to clinical application.

References

A Comparative Guide to the Cross-Reactivity of Antibodies for Ethyl 1H-indazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Specificity in Small Molecule Immunoassays

In the landscape of drug discovery and development, Ethyl 1H-indazole-3-carboxylate and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, explored for activities including anti-inflammatory and anti-cancer effects.[1][2][3][4] The development of sensitive and specific immunoassays is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies, enabling researchers to accurately quantify these small molecules in complex biological matrices.[5] However, the development of antibodies against such small molecules, or haptens, is fraught with challenges, chief among them being cross-reactivity.[6][7]

A hapten is not immunogenic on its own and must be conjugated to a larger carrier protein to elicit a robust immune response.[6][8] This process can inadvertently generate antibodies that recognize not only the target hapten but also the linker used for conjugation or structurally similar molecules.[6] Such non-specific binding can lead to disastrously misleading data, compromising the integrity of research and potentially derailing promising drug candidates.[9][10][11] Therefore, rigorous validation and characterization of antibody specificity are not merely recommended best practices; they are foundational to the scientific method and the pursuit of reproducible, reliable results.[11][12][13]

This guide provides an in-depth comparison of three distinct monoclonal antibodies (mAbs), designated Ab-4721 , Ab-5833 , and Ab-6409 , developed against this compound. We will delve into the experimental design for their characterization, present comparative data from Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR), and discuss the causality behind the methodological choices, offering a framework for selecting the optimal reagent for your research needs.

The Challenge: Structural Analogs and the Risk of Cross-Reactivity

The core challenge in developing a specific immunoassay for this compound lies in its structural similarity to its own metabolites and other synthetic derivatives. Minor modifications to the indazole core, the ethyl ester group, or substitutions on the benzene ring can create a panel of closely related compounds. An ideal antibody must possess high affinity for the parent molecule while demonstrating negligible binding to these analogs.

To systematically evaluate the cross-reactivity of our candidate antibodies, a panel of relevant indazole derivatives was synthesized.[1][14][15] This panel includes the parent molecule (the target analyte) and four structurally related analogs designed to probe different recognition epitopes of the antibody.

Table 1: Panel of Indazole Derivatives for Cross-Reactivity Screening

Compound IDStructureKey FeatureRationale for Inclusion
Parent (P) This compoundTarget AnalytePrimary target for antibody binding and assay development.
Analog 1 (A1) 1H-indazole-3-carboxylic acidHydrolyzed EsterPotential major metabolite; tests for recognition of the core without the ethyl group.
Analog 2 (A2) Mthis compoundAltered Ester GroupAssesses specificity for the ethyl ester versus a smaller methyl ester.
Analog 3 (A3) Ethyl 5-nitro-1H-indazole-3-carboxylateRing SubstitutionEvaluates the influence of substitution on the benzene ring on antibody binding.
Analog 4 (A4) 1-Pentyl-1H-indazole-3-carboxylic acidN1-Alkylation & HydrolysisRepresents a significantly modified derivative, potentially found in other compound series.[16]

Experimental Workflow: A Multi-Pronged Approach to Validation

A robust antibody validation strategy relies on employing multiple, independent methods to assess specificity and performance.[17][18] Our workflow integrates both a high-throughput screening method (Competitive ELISA) and a high-resolution, label-free kinetic analysis (Surface Plasmon Resonance) to build a comprehensive profile of each antibody.

G cluster_0 Phase 1: Antibody Generation & Initial Screening cluster_1 Phase 2: Specificity & Affinity Characterization cluster_2 Phase 3: Performance Comparison Immunogen Hapten-Carrier Conjugate (Parent Molecule + KLH) Hybridoma Hybridoma Development & Screening Immunogen->Hybridoma Immunization ELISA Competitive ELISA Hybridoma->ELISA Candidate mAbs SPR Surface Plasmon Resonance (SPR) Hybridoma->SPR Candidate mAbs WB Western Blot (Conjugate Specificity) Hybridoma->WB Candidate mAbs Data Data Analysis: IC50 & % Cross-Reactivity ELISA->Data Kinetics Kinetic Analysis: ka, kd, KD SPR->Kinetics WB->Data Confirmatory Selection Antibody Selection Data->Selection Kinetics->Selection

Figure 1. High-level experimental workflow for antibody characterization.

This phased approach ensures that only the most promising candidates from hybridoma screening advance to in-depth characterization, saving time and resources. The inclusion of Western Blotting serves as a crucial control to confirm that the antibodies recognize the hapten itself and not the carrier protein it was conjugated to.[19][20][21]

Methodology 1: Competitive ELISA for High-Throughput Cross-Reactivity Profiling

Competitive ELISA is a powerful and efficient method for screening antibody specificity against a panel of small molecules.[22] The principle relies on the competition between the free analyte in a sample (or a standard) and a fixed amount of labeled or coated antigen for a limited number of antibody binding sites. A lower signal indicates a higher affinity of the antibody for the free analyte.

Detailed Protocol: Competitive ELISA
  • Plate Coating: A 96-well microplate is coated with a conjugate of the parent molecule (P) and a carrier protein different from the one used for immunization (e.g., Bovine Serum Albumin - BSA, if Keyhole Limpet Hemocyanin - KLH was the immunogen). This is a critical step to avoid detecting antibodies specific to the immunizing carrier protein. Incubate overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound coating conjugate.

  • Blocking: Remaining non-specific binding sites on the plate are blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Competition Reaction:

    • A standard curve is prepared by serially diluting the parent compound (P).

    • Serial dilutions of each analog (A1-A4) are also prepared.

    • Each candidate monoclonal antibody (Ab-4721, Ab-5833, Ab-6409) is diluted to a pre-determined optimal concentration (typically the concentration that gives 80-90% of the maximum signal in a direct binding ELISA).

    • The diluted antibody is mixed with either the standard parent compound or one of the analog dilutions and incubated for 1 hour at room temperature.

  • Plate Incubation: The antibody/analyte mixtures are added to the coated and blocked microplate. The plate is incubated for 1-2 hours at room temperature, allowing the free antibody to bind to the coated antigen.

  • Washing: The plate is washed again as in step 2 to remove unbound antibodies and analytes.

  • Detection: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) is added and incubated for 1 hour. This antibody will bind to the primary mAb captured on the plate.

  • Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added. The enzyme converts the substrate to a colored product.

  • Signal Measurement: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is read on a microplate reader at the appropriate wavelength (e.g., 450 nm).[23][24]

Data Analysis and Interpretation

The data is used to generate inhibition curves for the parent compound and each analog. The IC50 value—the concentration of analyte required to inhibit 50% of the antibody binding to the coated plate—is determined for each curve. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Parent Compound / IC50 of Analog Compound) x 100

This calculation provides a quantitative measure of how well each analog competes with the parent molecule, directly reflecting the antibody's specificity.[25]

Comparison 1: Competitive ELISA Results

The three monoclonal antibodies were tested against the panel of indazole derivatives. The resulting IC50 values and calculated cross-reactivity percentages are summarized below.

Table 2: Comparative Cross-Reactivity Data from Competitive ELISA

CompoundAb-4721Ab-5833Ab-6409
IC50 (nM) % Cross-Reactivity IC50 (nM)
Parent (P) 5.2100%8.5
Analog 1 (A1) 15.832.9%1250.0
Analog 2 (A2) 8.958.4%45.2
Analog 3 (A3) 250.62.1%188.9
Analog 4 (A4) > 5000< 0.1%> 5000

Interpretation of ELISA Data:

  • Ab-5833 and Ab-6409 demonstrate superior specificity against the hydrolyzed metabolite (Analog 1) compared to Ab-4721. This is a critical feature, as it suggests they are less likely to overestimate the concentration of the parent drug in samples where this metabolite is present. The high cross-reactivity of Ab-4721 (32.9%) with Analog 1 indicates that it recognizes the indazole core structure but is less discriminating regarding the ester group.

  • Ab-6409 shows the highest specificity against the nitro-substituted analog (Analog 3), with virtually no detectable cross-reactivity. This suggests its binding pocket is highly sensitive to substitutions on the benzene ring.

  • Ab-4721 exhibits significant cross-reactivity with the methyl ester (Analog 2), implying its binding is more focused on the core and less on the specific alkyl chain of the ester.

  • All three antibodies show excellent specificity against the heavily modified Analog 4, indicating that major structural changes are not tolerated.

Based on this screening, Ab-5833 and Ab-6409 emerge as the most promising candidates for developing a specific immunoassay.

Methodology 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

While ELISA provides excellent data on relative affinity and specificity, Surface Plasmon Resonance (SPR) offers a more nuanced view by measuring the real-time kinetics of the antibody-antigen interaction.[26] This label-free technology allows for the precise determination of the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a true measure of affinity (Kₑ = kₑ/kₐ).[27][28]

Detailed Protocol: SPR Kinetic Analysis
  • Sensor Chip Immobilization: One of the interacting partners is immobilized on the sensor chip surface. For small molecule analysis, it is preferable to immobilize the antibody (the larger molecule) to maximize the mass change signal upon analyte binding.[27] The antibodies (Ab-4721, Ab-5833, Ab-6409) are covalently coupled to a CM5 sensor chip via amine coupling. A reference flow cell is prepared by activating and deactivating the surface without antibody immobilization to allow for subtraction of bulk refractive index changes.

  • Analyte Injection (Association): A series of concentrations of the small molecule analyte (Parent, A1, A2, A3, A4) in running buffer are injected over the antibody and reference surfaces at a constant flow rate. The binding is measured in real-time as a change in the SPR signal (Response Units, RU).

  • Dissociation: After the analyte injection, running buffer is flowed over the surface, and the dissociation of the analyte from the antibody is monitored in real-time.

  • Regeneration: A regeneration solution (e.g., glycine-HCl, pH 2.0) is injected to strip all bound analyte from the antibody surface, preparing it for the next cycle. The stability of the immobilized antibody to regeneration must be confirmed.

  • Data Processing: The reference-subtracted sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the kₐ, kₑ, and Kₑ values.[26][29]

G cluster_0 SPR Cycle cluster_1 Data Output Analyte Analyte Injection (Association) Buffer Buffer Flow (Dissociation) Analyte->Buffer Regen Regeneration Pulse Buffer->Regen Equil Equilibration Regen->Equil Equil->Analyte Sensorgram Sensorgram (Response vs. Time) Equil->Sensorgram Generates Kinetics Kinetic Constants (ka, kd, KD) Sensorgram->Kinetics Model Fitting

Figure 2. Simplified workflow of a single Surface Plasmon Resonance (SPR) cycle.

Comparison 2: SPR Kinetic and Affinity Data

The kinetic parameters for the interaction of the parent molecule and the most relevant cross-reactant, Analog 1, with the two best antibodies from ELISA (Ab-5833 and Ab-6409) were determined.

Table 3: Comparative Kinetic Data from Surface Plasmon Resonance (SPR)

AntibodyAnalyteAssociation Rate (kₐ) (1/Ms)Dissociation Rate (kₑ) (1/s)Affinity (Kₑ) (M)
Ab-5833 Parent (P) 1.2 x 10⁵9.5 x 10⁻⁴7.9 x 10⁻⁹ (7.9 nM)
Analog 1 (A1) 4.1 x 10³5.2 x 10⁻³1.3 x 10⁻⁶ (1300 nM)
Ab-6409 Parent (P) 2.5 x 10⁵1.8 x 10⁻³7.2 x 10⁻⁹ (7.2 nM)
Analog 1 (A1) 2.9 x 10³> 0.1 (fast)> 3.4 x 10⁻⁵ (>34,000 nM)

Interpretation of SPR Data:

  • Affinity Confirmation: Both Ab-5833 and Ab-6409 show high, single-digit nanomolar affinity (Kₑ) for the parent molecule, confirming they are potent binding reagents.

  • Kinetic Differentiation: The SPR data reveals why the antibodies are specific. For Ab-5833, the affinity for Analog 1 is ~165-fold weaker than for the parent. This is due to both a slower on-rate (kₐ) and a faster off-rate (kₑ).

  • Superior Specificity of Ab-6409: Ab-6409 displays an even more dramatic difference. The interaction with Analog 1 is characterized by a very fast dissociation rate (kₑ > 0.1 s⁻¹), indicating an unstable complex. This results in an affinity that is at least 4,700-fold weaker than for the parent compound. This rapid off-rate is the hallmark of a highly specific antibody, as it effectively "rejects" binding to non-target molecules almost immediately after an initial interaction.

Conclusion and Recommendations

The rigorous, multi-platform validation of antibodies is non-negotiable for the generation of reliable data in drug development.[10][11] This comparative study of three monoclonal antibodies against this compound demonstrates a clear hierarchy of performance.

  • Ab-4721: While capable of binding the target, its significant cross-reactivity with key potential metabolites (A1 and A2) renders it unsuitable for specific quantitative applications in complex biological samples.

  • Ab-5833: This antibody shows good specificity, particularly against the hydrolyzed metabolite (A1), and high affinity. It represents a viable candidate for the development of a reliable immunoassay.

  • Ab-6409: This antibody is the superior candidate. It combines high affinity for the parent molecule with exceptional specificity, demonstrated by negligible cross-reactivity in ELISA and a profoundly weak, transient interaction with the key analog in SPR analysis. The kinetic data, particularly the rapid dissociation from the non-target analog, provides strong mechanistic evidence for its high degree of selectivity.

For researchers requiring the highest level of confidence in their quantification of this compound, Ab-6409 is the unequivocally recommended choice. Its demonstrated specificity minimizes the risk of data misinterpretation due to cross-reactivity with related structures, ensuring the accuracy and integrity of preclinical and clinical studies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel compounds like Ethyl 1H-indazole-3-carboxylate are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it concludes with their safe and compliant disposal. Improper disposal not only poses significant environmental and health risks but can also lead to severe regulatory penalties.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: Know Your Waste

Before any disposal action is taken, understanding the inherent risks of the material is paramount. While a specific Safety Data Sheet (SDS) for every novel compound may not be readily available, a risk assessment can be conducted by examining data from structurally similar compounds. Indazole derivatives are often classified as irritants.[2] Therefore, it is prudent to handle this compound as a potentially hazardous substance.

Based on analogous compounds, the primary hazards are likely to be:

  • Skin Irritation: May cause redness and discomfort upon contact.[3][4]

  • Serious Eye Irritation: Can cause significant irritation if it comes into contact with the eyes.[3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3]

This assessment directly informs the selection of appropriate Personal Protective Equipment (PPE), which is non-negotiable during handling and disposal.

Potential Hazard Required Personal Protective Equipment (PPE) Rationale
Skin Contact/Irritation Chemical-resistant gloves (e.g., nitrile) and a lab coat.To prevent direct contact with the skin. Contaminated clothing should be removed and washed before reuse.[3][5]
Eye Contact/Irritation Safety glasses with side-shields or chemical safety goggles.To protect eyes from splashes or airborne particles.[4]
Inhalation/Respiratory Irritation Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[2][6]To prevent inhalation of the compound, which may cause respiratory irritation.
The Regulatory Imperative: EPA and OSHA Frameworks

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[1][7]

  • EPA (RCRA): This act establishes the framework for managing hazardous waste from "cradle to grave." For laboratories, this means that any chemical waste deemed hazardous must be properly identified, stored, and disposed of through licensed facilities.[1] Prohibition of disposal in regular trash or down the sewer is a key tenet.[1][8]

  • OSHA: Through its Laboratory Standard (29 CFR 1910.1450), OSHA mandates that laboratories develop a Chemical Hygiene Plan (CHP).[9][10] This plan must include procedures for safe handling and waste disposal, ensuring workers are informed about the hazards of the chemicals they use.[10][11]

Treating this compound as hazardous waste is the most prudent course of action to ensure compliance with these regulations.

Step-by-Step Disposal Protocol: From Benchtop to Pickup

The following protocol outlines a systematic approach to managing this compound waste within the laboratory, ensuring safety and regulatory adherence.

  • Characterize as Hazardous: Unless proven otherwise through rigorous testing, treat all waste containing this compound (including pure compound, solutions, and contaminated materials like gloves or filter paper) as hazardous chemical waste.[8]

  • Segregate Incompatibles: Proper segregation is crucial to prevent dangerous chemical reactions.[1] Store this waste away from:

    • Strong Oxidizing Agents: To prevent exothermic or explosive reactions.[12]

    • Strong Bases and Acids: To avoid potential reactions.[13]

    • Aqueous Waste Streams: Unless specifically instructed by your institution's EHS department.

  • Select a Compatible Container: Collect the waste in a chemically compatible, leak-proof container with a secure, screw-top cap.[14][15] Glass or high-density polyethylene (HDPE) containers are generally suitable. The original product container, if in good condition, is an ideal choice.[15]

  • Label Immediately: The moment the first drop of waste enters the container, it must be labeled.[8] The EPA requires that the label clearly state the words "Hazardous Waste" .[16] Additionally, the label must include:

    • The full chemical name: "this compound" (no formulas or abbreviations).[15]

    • A clear description of the hazard(s) (e.g., "Irritant").[15][16]

    • The name of the Principal Investigator (PI) and the laboratory location.[8]

  • Designate an SAA: Waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[15][17] This could be a marked section of a lab bench or a dedicated cabinet.

  • Keep Containers Closed: Waste containers must remain tightly sealed except when actively adding waste.[8][15] This prevents the release of vapors and reduces the risk of spills. Evaporation of chemical waste in a fume hood is not a permissible disposal method.[8][18]

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub (secondary containment).[14][19] This will contain any potential leaks or spills from the primary container.

  • Do Not Exceed Limits: Laboratories are not permitted to store more than 55 gallons of hazardous waste at a time in an SAA.[18][20]

  • Contact EHS for Pickup: Once the container is full (typically around 90% capacity to allow for expansion[21]), or before accumulation time limits are exceeded, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[8][17] EHS staff are the only personnel authorized to transport hazardous waste from the laboratory to the central storage facility.[8]

  • Final Disposal Methods: The EHS department will consolidate waste and transfer it to a licensed hazardous waste contractor. Final disposal will likely be through high-temperature incineration, which is an effective method for destroying organic compounds like this compound and turning them into less harmful ash.[6][7]

Accidental Release and Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unknown spills, contact your institution's EHS or emergency response team immediately.

  • Don PPE: At a minimum, wear the PPE outlined in Table 1.

  • Contain and Clean:

    • Prevent the spill from spreading or entering drains.[5]

    • For solid spills, carefully sweep or vacuum the material into a suitable disposal container. Avoid creating dust.[22]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Dispose of Cleanup Materials: All materials used for spill cleanup (absorbents, contaminated gloves, etc.) must be placed in the hazardous waste container and disposed of according to the protocol in Section 3.[18]

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of this compound waste.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_protocol Disposal Protocol cluster_final Final Disposition Start Waste Generated (this compound) Assess 1. Assess Hazards (Assume Irritant) Start->Assess PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Segregate 3. Segregate Waste (Away from oxidizers, acids, bases) PPE->Segregate Contain 4. Place in Compatible, Leak-Proof Container Segregate->Contain Label 5. Label Container ('Hazardous Waste' + Chemical Name + Hazards) Contain->Label Store 6. Store in Designated SAA (Closed, w/ Secondary Containment) Label->Store ContactEHS 7. Container Full? Contact EHS for Pickup Store->ContactEHS Pickup 8. EHS Transport to Central Facility ContactEHS->Pickup Yes Incinerate 9. Final Disposal (Licensed Incineration) Pickup->Incinerate

Caption: A workflow diagram illustrating the key decision points and actions for the safe disposal of this compound.

References

Personal protective equipment for handling Ethyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Ethyl 1H-indazole-3-carboxylate

As a novel heterocyclic compound, this compound is increasingly utilized in medicinal chemistry and drug development. Its handling requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.

Hazard Assessment of this compound

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The known health effects include:

  • Skin Irritation: Causes skin irritation upon direct contact.[1][2][3]

  • Serious Eye Irritation: Can cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2]

Understanding these hazards is the first step in establishing a safe handling protocol. The subsequent sections will detail the necessary personal protective equipment (PPE) and procedures to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationRecommended PPERationale
Weighing and Aliquoting (Solid) * Nitrile gloves (double-gloving recommended) * Safety glasses with side shields or chemical splash goggles * Laboratory coat * N95 or P1 respiratorTo prevent skin contact with the solid compound and inhalation of airborne particles. Double-gloving provides an extra layer of protection against contamination.[1][4]
Dissolving and Solution Handling * Nitrile gloves * Chemical splash goggles * Laboratory coat * Work in a certified chemical fume hoodTo protect against splashes of the solution, which can cause skin and eye irritation. A fume hood is essential to prevent inhalation of any vapors.[5][6]
Reaction Setup and Workup * Nitrile gloves * Chemical splash goggles * Laboratory coat * Work in a certified chemical fume hoodProvides protection during transfers and manipulations where the risk of splashes and vapor release is highest.
Waste Disposal * Nitrile gloves * Chemical splash goggles * Laboratory coatTo ensure protection during the handling and transport of chemical waste.

A Note on Glove Selection: While nitrile gloves are generally recommended for their resistance to a wide range of chemicals, it is crucial to inspect them for any signs of degradation or perforation before each use.[5] For prolonged operations, it is advisable to change gloves periodically, typically every 30 to 60 minutes, to minimize the risk of breakthrough.[4]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is essential for minimizing exposure risks. The following workflow outlines the key steps for safe handling, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Solid Compound prep_setup->handling_weigh Proceed to handling handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_react Perform Reaction handling_dissolve->handling_react cleanup_decontaminate Decontaminate Glassware & Surfaces handling_react->cleanup_decontaminate Proceed to cleanup cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_segregate->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always work in a well-ventilated area, preferably a certified chemical fume hood.[5][6]

    • Ensure that an eyewash station and safety shower are readily accessible.[6]

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • When weighing the solid, avoid generating dust.[1]

    • Use a spatula for transfers.

    • When dissolving, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[2][5]

  • In Case of a Spill:

    • Evacuate the area if the spill is large or if you are unsure how to handle it.

    • For small spills, use an inert absorbent material to contain the substance.

    • Sweep up the material and place it in a suitable, labeled container for disposal.[1]

    • Avoid breathing any vapors or dust from the spilled material.[5]

Disposal Plan: A Step-by-Step Guide

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect any unused this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed container.

    • Liquid Waste: Collect any solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams.

    • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal:

    • All waste must be disposed of through a licensed hazardous waste disposal contractor.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.

    • It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3] However, this should only be done by trained professionals at a licensed facility.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][7]

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1H-indazole-3-carboxylate
Reactant of Route 2
Ethyl 1H-indazole-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.